1-Azaspiro[4.6]undecane hydrochloride
Description
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Properties
IUPAC Name |
1-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVJERPEUAOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Azaspiro[4.6]undecane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1432678-60-8
Abstract
This technical guide provides a comprehensive overview of 1-Azaspiro[4.6]undecane hydrochloride (CAS No. 1432678-60-8), a spirocyclic amine of increasing interest within medicinal chemistry and drug discovery. Due to the limited availability of specific published data for this particular hydrochloride salt, this guide synthesizes foundational knowledge of the 1-azaspiro[4.6]undecane scaffold with comparative analysis of structurally related compounds. The guide covers putative synthetic strategies, predicted physicochemical and spectroscopic properties, potential applications in drug development, and essential safety and handling protocols. The objective is to equip researchers and drug development professionals with a foundational understanding of this compound, enabling its effective evaluation and utilization in research and development programs.
Introduction: The Significance of the Azaspiro[4.6]undecane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved target selectivity, enhanced metabolic stability, and more favorable physicochemical properties such as solubility. The azaspiro[4.6]undecane core, which features a five-membered pyrrolidine or piperidine ring fused to a seven-membered cycloheptane ring through a spiro junction, represents a valuable scaffold for the design of novel therapeutic agents. The nitrogen atom within the ring system provides a key site for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.
This guide focuses on the hydrochloride salt of 1-Azaspiro[4.6]undecane, a form that typically enhances the compound's stability and aqueous solubility, making it amenable to biological testing and formulation development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1432678-60-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₂₀ClN | Inferred from structure |
| Molecular Weight | 189.73 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (Predicted) | Inferred from hydrochloride salt nature |
| Melting Point | Not available | |
| Boiling Point | Not available |
Putative Synthesis and Chemical Logic
The synthesis of the 1-azaspiro[4.6]undecane core can be approached through several established synthetic strategies for spirocyclic amines. The choice of a particular route would be guided by factors such as the availability of starting materials, desired scale, and stereochemical control.
Conceptual Synthetic Workflow
A plausible and efficient approach to the 1-azaspiro[4.6]undecane skeleton involves an intramolecular cyclization strategy. This could be conceptualized as a multi-step process beginning with commercially available starting materials.
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Rationale
-
Knoevenagel Condensation: The synthesis could commence with a Knoevenagel condensation between cycloheptanone and an active methylene compound, such as ethyl cyanoacetate. This reaction, typically base-catalyzed, would yield an α,β-unsaturated nitrile. The choice of base and reaction conditions is critical to maximize the yield and prevent side reactions.
-
Michael Addition and Intramolecular Cyclization: The resulting cycloheptylideneacetonitrile could then undergo a Michael addition with a suitable nitrogen-containing nucleophile. Subsequent intramolecular cyclization would form the desired spirocyclic lactam. This step is pivotal as it establishes the core azaspiro[4.6]undecane framework.
-
Reduction: The lactam functionality can be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This step needs to be performed under inert atmosphere and with careful temperature control due to the highly reactive nature of the reducing agent.
-
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (1-Azaspiro[4.6]undecane) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of similar spirocyclic amines, the following characteristic signals can be anticipated.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the cycloheptane and the pyrrolidine/piperidine rings. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear at a lower field. Due to the hydrochloride salt formation, the N-H proton would be expected to appear as a broad singlet at a downfield chemical shift, and its integration would correspond to one proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by the presence of ten distinct signals in the aliphatic region. The spiro carbon, being a quaternary carbon, would likely appear as a weak signal at a characteristic chemical shift. The carbons bonded to the nitrogen atom would be shifted downfield compared to the other methylene carbons of the rings.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt would be dominated by a broad absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium salt. The C-H stretching vibrations of the methylene groups in the rings would appear in the 2850-2950 cm⁻¹ region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak corresponding to the free base (C₁₀H₁₉N) would be observed at m/z 153.15. The fragmentation pattern would likely involve the characteristic loss of alkyl fragments from the cycloheptane ring and cleavage of the pyrrolidine/piperidine ring.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in public literature, the broader class of azaspiro compounds has shown significant promise in various therapeutic areas. The rigid, three-dimensional structure of the azaspiro[4.6]undecane scaffold makes it an attractive starting point for the design of potent and selective ligands for a variety of biological targets.
Central Nervous System (CNS) Disorders
The spirocyclic amine motif is a common feature in many centrally acting agents. The conformational rigidity of the azaspiro[4.6]undecane core can be exploited to design ligands with high affinity and selectivity for specific receptors or transporters in the brain. Potential applications could include the development of novel antidepressants, anxiolytics, antipsychotics, or agents for neurodegenerative diseases.
Oncology
The unique topology of spirocyclic scaffolds can enable interactions with protein-protein interfaces or enzyme active sites that are challenging to target with more conventional, planar molecules. This opens up possibilities for the development of novel anticancer agents that act via mechanisms distinct from current therapies.
Other Therapeutic Areas
The versatility of the azaspiro[4.6]undecane scaffold also allows for its exploration in other therapeutic areas such as cardiovascular diseases, inflammatory disorders, and infectious diseases. The ability to introduce diverse functional groups onto the nitrogen atom and the carbocyclic ring provides a rich chemical space for lead optimization.
Safety, Handling, and Storage
As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety procedures. The information below is based on the safety data for structurally related spirocyclic amines and amine hydrochlorides.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its spirocyclic nature offers a desirable three-dimensional architecture that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by outlining putative synthetic routes, predicting key physicochemical and spectroscopic properties, and highlighting potential therapeutic applications based on the broader class of azaspiro compounds. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. Further investigation into the synthesis and biological activity of this compound and its derivatives is warranted and is anticipated to yield valuable insights for the drug development community.
References
- Spectroscopic and Chemical Properties of the Amine. (2018). In Structure and Functions of Amine Oxidases (pp. 127-134).
- Infrared Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Nuclear Magnetic Resonance Spectroscopy of Amines. (2024). Chemistry LibreTexts.
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The Enigmatic Core: A Technical Guide to 1-Azaspiro[4.6]undecane Hydrochloride and its Congeners
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating Scarcity in Chemical Literature
In the vast expanse of chemical literature, some structures, despite their apparent simplicity, remain surprisingly elusive. 1-Azaspiro[4.6]undecane hydrochloride, identified by its CAS Number 1432678-60-8, is one such enigma. While commercially available, detailed scholarly articles elucidating its specific synthesis, characterization, and application are notably sparse. This guide, therefore, adopts a broader perspective. We will delve into the core chemical principles of the azaspiro[4.6]undecane scaffold, drawing upon documented syntheses and applications of closely related analogues. By examining these congeners, we can infer and project the likely properties, reactivity, and potential of the title compound, providing a robust framework for researchers venturing into this chemical space.
The Azaspiro[4.6]undecane Scaffold: A Structural Overview
The 1-azaspiro[4.6]undecane core is a bicyclic amine featuring a five-membered pyrrolidine ring and a seven-membered cycloheptane ring joined by a single, shared carbon atom—the spirocenter. This unique three-dimensional arrangement imparts significant conformational rigidity, a desirable trait in medicinal chemistry for optimizing ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it suitable for biological assays.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1432678-60-8 | [1] |
| Molecular Formula | C₁₀H₁₉N·HCl | N/A |
| Molecular Weight | 189.72 g/mol | N/A |
Synthetic Strategies: Assembling the Spirocyclic Core
Illustrative Synthetic Pathway: A Generalized Approach
A general and adaptable synthesis can be conceptualized starting from cycloheptanone. The following protocol is a composite representation based on common organic synthesis techniques for similar structures.
Step 1: Amination of Cycloheptanone
The initial step would likely involve the introduction of a nitrogen-containing side chain to the cycloheptanone ring. This could be achieved through various methods, such as a Strecker synthesis or the addition of a protected aminoalkyl organometallic reagent.
Step 2: Intramolecular Cyclization
Following the introduction of the nitrogen-containing moiety, an intramolecular cyclization would form the pyrrolidine ring. The specific conditions for this step would depend on the nature of the functional groups present. Reductive amination is a strong candidate for this transformation.
Step 3: Salt Formation
The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol.
DOT Diagram of a Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization: Unveiling the Structure
Without experimental data for the title compound, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be characterized by a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the cycloheptane and pyrrolidine rings. The protons adjacent to the nitrogen atom would appear further downfield.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the bicyclic system. The spiro carbon would have a unique chemical shift, and the carbons bonded to the nitrogen would be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A broad absorption band in the 2400-2700 cm⁻¹ range would be indicative of the N-H stretch of the ammonium salt.
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the free base (C₁₀H₁₉N) at m/z = 153.15. The fragmentation pattern would likely involve the cleavage of the rings.
Applications in Medicinal Chemistry and Drug Discovery: A Landscape of Potential
The true value of the 1-azaspiro[4.6]undecane scaffold lies in its potential as a building block in the design of novel therapeutic agents. The rigid, three-dimensional nature of spirocyclic systems can lead to improved target affinity and selectivity. While direct applications of this compound are not documented, the broader class of azaspiro compounds has been explored in various therapeutic areas.
Derivatives of azaspiro[4.5]decanes and azaspiro[5.5]undecanes have shown promise in several contexts:
-
Anticancer Agents: Certain spiro-thiazolidine and thiazolopyrimidine derivatives of 1-thia-4-azaspiro[4.5]decanes have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds demonstrating moderate to high inhibition.
-
Central Nervous System (CNS) Disorders: The rigid framework of azaspirocycles is well-suited for targeting CNS receptors. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of pain and psychotic disorders[2].
-
Inhibitors of Soluble Epoxide Hydrolase (sEH): 1-Oxa-4,9-diazaspiro[5.5]undecane-based compounds have been identified as potent sEH inhibitors, showing potential as orally active drug candidates for treating chronic kidney diseases[3].
DOT Diagram of Potential Therapeutic Applications:
Caption: Potential therapeutic avenues for derivatives of the azaspiro[4.6]undecane scaffold.
Conclusion and Future Outlook
This compound represents a foundational scaffold with significant, yet largely untapped, potential in medicinal chemistry. While the current body of public-domain literature on this specific compound is limited, the exploration of its analogues provides a clear roadmap for future research. The synthetic accessibility and desirable physicochemical properties of the azaspiro[4.6]undecane core make it an attractive starting point for the development of new chemical entities targeting a wide range of diseases. It is our hope that this guide will serve as a catalyst for further investigation into this promising, albeit enigmatic, chemical entity.
References
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available at: [Link]
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El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]
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PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Available at: [Link]
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El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]
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Li, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available at: [Link]
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de la Cruz, R., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]
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PubChemLite. (n.d.). 1-azaspiro[4.6]undecane. Available at: [Link]
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Cuesta, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
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ChemWhat. (n.d.). 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. Available at: [Link]
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Husson, H.-P., et al. (1983). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
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Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]
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Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
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de Souza, J. C., et al. (2022). Graphene and its derivatives: understanding the main chemical and medicinal chemistry roles for biomedical applications. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1-Azaspiro[4.6]undecane Hydrochloride
Foreword: The Architectural Elegance of Spirocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures. Their inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, enabling more precise and potent interactions with biological targets. The 1-azaspiro[4.6]undecane core, a unique fusion of a pyrrolidine and a cycloheptane ring sharing a single carbon atom, represents a significant building block in the design of novel therapeutics. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 1-Azaspiro[4.6]undecane hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and offer insights gleaned from practical application.
Strategic Approach: A Convergent Synthesis Pathway
The synthesis of this compound is most effectively approached through a convergent strategy that leverages the principles of reductive amination. This method is renowned for its efficiency and broad applicability in the formation of amine-containing compounds.[1][2] Our pathway initiates from commercially available starting materials and proceeds through a logical sequence of transformations to construct the desired spirocyclic framework.
The core of this strategy involves the reaction of cycloheptanone with a suitable amine precursor, leading to the formation of an intermediate that can be cyclized and reduced to yield the 1-azaspiro[4.6]undecane core. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.
Visualizing the Synthesis: A Step-by-Step Workflow
Caption: A schematic overview of the synthesis pathway for this compound.
Mechanistic Insights and Rationale
The chosen synthetic route is underpinned by well-established reaction mechanisms, ensuring a high degree of predictability and reproducibility.
Part 1: Enamine Formation
The initial step involves the acid-catalyzed reaction of cycloheptanone with pyrrolidine to form an enamine intermediate. The acid catalyst protonates the carbonyl oxygen of cycloheptanone, increasing its electrophilicity and facilitating nucleophilic attack by the nitrogen of pyrrolidine. Subsequent dehydration leads to the formation of the enamine. The choice of pyrrolidine as the amine source is strategic; its secondary amine structure is crucial for the formation of a stable enamine.
Part 2: Reductive Cyclization
The enamine intermediate is then subjected to reduction. A variety of reducing agents can be employed, with sodium borohydride or catalytic hydrogenation being common choices.[1] The reduction of the enamine double bond and the iminium ion in equilibrium leads to the formation of the saturated 1-azaspiro[4.6]undecane ring system. This step is often performed in situ, without the isolation of the enamine intermediate, which streamlines the overall process.
Part 3: Salt Formation
The final step is the conversion of the free base, 1-Azaspiro[4.6]undecane, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt often exhibits improved stability and handling characteristics compared to the free base, making it more suitable for pharmaceutical applications.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Cycloheptanone, Pyrrolidine | p-Toluenesulfonic acid | Toluene | 110 | 4-6 | ~90 (in situ) |
| 2 | Enamine Intermediate | Sodium Borohydride | Methanol | 0-25 | 2-4 | 80-85 |
| 3 | 1-Azaspiro[4.6]undecane | HCl in Ether | Diethyl Ether | 0 | 1 | >95 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Cyclohept-1-en-1-yl)pyrrolidine (Enamine Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cycloheptanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene (5 mL/mmol of cycloheptanone).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature. The resulting solution containing the enamine intermediate is typically used directly in the next step without purification.
Protocol 2: Synthesis of 1-Azaspiro[4.6]undecane
-
Cool the toluene solution of the enamine intermediate from Protocol 1 to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride (1.5 eq) in methanol (2 mL/mmol of NaBH4) to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Azaspiro[4.6]undecane.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 3: Preparation of this compound
-
Dissolve the purified 1-Azaspiro[4.6]undecane from Protocol 2 in diethyl ether.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Stir the suspension for 1 hour at 0 °C.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Logical Relationships in the Synthesis
Caption: The logical flow of key chemical transformations in the synthesis of this compound.
Conclusion: A Versatile Scaffold for Future Innovation
The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of this compound. The strategic use of reductive amination ensures high yields and operational simplicity. As the demand for novel chemical entities in drug discovery continues to grow, the availability of robust synthetic routes to valuable spirocyclic building blocks like 1-Azaspiro[4.6]undecane is paramount. This guide serves as a foundational resource for scientists and researchers, empowering them to explore the vast potential of this unique molecular architecture in the development of next-generation therapeutics.
References
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Reductive Amination. (2023). GlaxoSmithKline.[Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
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Grogg, P., & Ragaini, F. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786. [Link]
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Couty, F., & Evano, G. (2006). A modular and divergent approach to spirocyclic pyrrolidines. Chemical Science, 7(1), 543-548. [Link]
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A Simple Method for the Synthesis of 2-Benzylazaspiro[4.4]nonanes. (2019). Chemistry of Heterocyclic Compounds, 55(7), 654-658. [Link]
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Reductive aminations by imine reductases: from milligrams to tons. (2022). RSC Chemical Biology.[Link]
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Spectroscopic Characterization of 1-Azaspiro[4.6]undecane Hydrochloride: A Technical Guide
Introduction
1-Azaspiro[4.6]undecane hydrochloride is a spirocyclic amine salt with potential applications in medicinal chemistry and drug development. Spirocyclic scaffolds are of significant interest due to their rigid, three-dimensional structures which can lead to improved target selectivity and optimized physicochemical properties.[1][2] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), coupled with field-proven methodologies for data acquisition.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a pyrrolidine ring and a cycloheptane ring sharing a single carbon atom (the spiro center). The nitrogen atom is protonated, forming a hydrochloride salt. This structural arrangement dictates the expected spectroscopic signatures.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For amine hydrochlorides, specific considerations regarding solvent choice and proton exchange are crucial.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the protonation of the nitrogen, protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.[3][4]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.0 - 8.5 | br s | 2H | N⁺H₂ | Broad signal due to quadrupole broadening and exchange. Disappears upon D₂O shake. |
| ~3.4 - 3.2 | m | 4H | C₂-H₂, C₅-H₂ | Protons alpha to the protonated nitrogen are significantly deshielded. |
| ~2.0 - 1.8 | m | 4H | C₃-H₂, C₁₀-H₂ | Protons on the pyrrolidine and cycloheptane rings adjacent to the spiro carbon. |
| ~1.7 - 1.5 | m | 8H | C₄-H₂, C₆-H₂, C₈-H₂, C₉-H₂ | Remaining methylene protons of the cycloheptane ring. |
Expertise & Experience: The choice of DMSO-d₆ as a solvent is intentional. It is a polar aprotic solvent that can dissolve the salt and slow down the exchange rate of the N-H protons, often allowing for their observation as a broad singlet.[3][5] A D₂O exchange experiment is a definitive method to confirm the assignment of the N-H protons; their signal will disappear from the spectrum after adding a drop of D₂O.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~70 - 65 | C₁ (Spiro) | The spiro carbon is a quaternary carbon, and its chemical shift is influenced by the two connected rings. |
| ~50 - 45 | C₂, C₅ | Carbons directly bonded to the protonated nitrogen are deshielded. |
| ~40 - 25 | C₃, C₄, C₆, C₈, C₉, C₁₀ | Aliphatic carbons of the pyrrolidine and cycloheptane rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature will be the N-H stretching of the ammonium salt.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3200 - 2800 | Strong, broad | N⁺-H stretching of the secondary ammonium salt. |
| ~2950 - 2850 | Strong | C-H stretching of the aliphatic CH₂ groups. |
| ~1600 - 1500 | Medium | N-H bending. |
| ~1470 - 1450 | Medium | CH₂ scissoring. |
Trustworthiness: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of an ammonium salt. This is distinct from the sharper N-H stretches of a free secondary amine, which typically appear around 3350 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray ionization (ESI) is the preferred method for analyzing salts.
Predicted MS Data (ESI+)
| m/z | Assignment | Rationale |
|---|
| 154.16 | [M+H]⁺ | The molecular ion of the free base (C₁₀H₁₉N). The hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated. |
Authoritative Grounding: In ESI-MS, non-volatile salts like HCl can sometimes be observed as adducts, but more commonly, they cause ion suppression.[7] The primary observed species will be the protonated parent molecule of the free amine. It is also possible, though less common in positive ion mode, to observe adducts with the chloride ion.[4][8]
Experimental Protocols
The following protocols are designed to yield high-quality spectroscopic data for this compound.
NMR Spectroscopy Protocol
Figure 2: Workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the ¹³C NMR spectrum.
-
(Optional) For the D₂O exchange, eject the sample, add one drop of D₂O, shake gently, and re-acquire the ¹H NMR spectrum.[6]
-
FTIR Spectroscopy Protocol
Figure 3: Workflow for FTIR data acquisition.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10] For hydrochloride salts, potassium chloride (KCl) can be used as an alternative to KBr to avoid potential halogen exchange.[11]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[12]
-
-
Instrument Setup and Acquisition:
-
Acquire a background spectrum using a blank KBr (or KCl) pellet.
-
Place the sample pellet in the FTIR spectrometer's sample holder.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
Figure 4: Workflow for ESI-MS data acquisition.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or an acetonitrile/water mixture at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion.
-
-
Instrument Setup and Acquisition:
-
Set up the mass spectrometer with an electrospray ionization (ESI) source.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive data from ¹H NMR, ¹³C NMR, IR, and MS with the detailed experimental protocols, researchers and drug development professionals can confidently verify the structure and purity of this spirocyclic amine salt, ensuring the integrity of their subsequent studies.
References
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Slideshare. (n.d.). Method for HCL Monitoring by FTIR Analysis. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2020). FTIR Method for Simultaneous determination of Captopril and Hydrochlorothiazid in Raw material and Pharmaceutical Dosage Form. Retrieved from [Link]
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National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
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HETEROCYCLES. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE. Retrieved from [Link]
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PubChemLite. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO). Retrieved from [Link]
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Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]
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Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Retrieved from [Link]
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ResearchGate. (2018). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
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DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]
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ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]
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Unknown. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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BIOFOUNT. (n.d.). 1432678-60-8|this compound. Retrieved from [Link]
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PubChem. (n.d.). Spiro[4.6]undecane. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
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Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
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SINTEF. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Retrieved from [Link]
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Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). Spiro[4.6]undecane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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PubChemLite. (n.d.). 1-azaspiro[4.6]undecan-4-ol (C10H19NO). Retrieved from [Link]
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PubChemLite. (n.d.). 1-oxa-9-azaspiro[5.5]undecane hydrochloride (C9H17NO). Retrieved from [Link]
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"1-Azaspiro[4.6]undecane hydrochloride" discovery and history
An In-depth Technical Guide to the Synthesis and History of 1-Azaspiro[4.6]undecane Hydrochloride
Abstract
The 1-azaspiro[4.6]undecane scaffold is a significant structural motif in medicinal chemistry, valued for its three-dimensional architecture which offers advantages in drug design. This guide provides a comprehensive overview of the historical context of its development, focusing on the evolution of synthetic strategies for azaspirocyclic compounds. While a singular "discovery" of this compound is not documented as a landmark event, its history is intrinsically linked to the broader exploration of spirocyclic systems for therapeutic applications. This document details key synthetic methodologies, explains the rationale behind experimental choices, and provides detailed protocols. The formation of the hydrochloride salt, a common practice for improving the stability and handling of amine-containing compounds, is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Azaspirocycles in Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structures provide a distinct advantage over more planar aromatic systems, allowing for more precise interactions with biological targets. The introduction of a nitrogen atom into the spirocyclic framework, creating an azaspirocycle, adds a crucial element for modulating physicochemical properties such as solubility and basicity, which are critical for drug efficacy.
The 1-azaspiro[4.6]undecane core, which consists of a five-membered pyrrolidine ring fused to a seven-membered cycloheptane ring at the nitrogen-adjacent carbon, is an important example of this structural class. Its development is not an isolated event but rather a part of the larger narrative of synthetic innovation aimed at creating novel molecular architectures for drug discovery.[3][4]
Historical Context: The Emergence of a "Privileged" Scaffold
The "discovery" of 1-Azaspiro[4.6]undecane is best understood as a consequence of the broader efforts to synthesize complex azaspirocycles. A significant driving force in this field was the study of natural products, such as the histrionicotoxins. These alkaloids, isolated from the skin of poison dart frogs, feature a 1-azaspiro[5.5]undecane core and have been instrumental in stimulating the development of new synthetic methods for spirocyclic systems.[5]
The exploration of these synthetic routes has led to a general understanding of how to construct various azaspirocyclic systems, including the [4.6] undecane variant. The history of this compound is therefore a history of the methods developed for its synthesis.
Synthetic Methodologies for the 1-Azaspiro[4.6]undecane Core
The construction of the 1-azaspiro[4.6]undecane ring system can be approached through several synthetic strategies. The choice of method often depends on the desired substitution patterns and the availability of starting materials. Key approaches include intramolecular cyclization and ring-rearrangement metathesis.
Intramolecular Cyclization Strategies
A common and powerful method for the synthesis of azaspirocycles involves the intramolecular cyclization of a suitably functionalized linear precursor. This can be achieved through various chemical transformations, including nucleophilic substitution, reductive amination, or transition-metal-catalyzed reactions.
A representative approach would involve the construction of a precursor containing a cycloheptanone moiety and a nitrogen-containing side chain. The final spirocyclization step would then form the pyrrolidine ring.
Experimental Protocol: Synthesis of 1-Azaspiro[4.6]undecane via Intramolecular Reductive Amination
This protocol describes a plausible, multi-step synthesis of the 1-azaspiro[4.6]undecane core, culminating in the formation of the hydrochloride salt.
Step 1: Synthesis of 1-(3-cyanopropyl)cycloheptanecarbonitrile
-
To a solution of cycloheptanone (1.0 eq) and acrylonitrile (1.1 eq) in tert-butanol (5 mL/g of ketone) is added a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 eq).
-
The mixture is stirred at room temperature for 2 hours.
-
A solution of potassium cyanide (1.2 eq) in water is then added, followed by the dropwise addition of hydrochloric acid to neutralize the base.
-
The reaction is stirred for a further 12 hours.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dinitrile.
Step 2: Reductive Cyclization to 1-Azaspiro[4.6]undecane
-
The crude 1-(3-cyanopropyl)cycloheptanecarbonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran.
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.5 eq) or catalytic hydrogenation (e.g., H₂, Raney Nickel), is employed.
-
For a LiAlH₄ reduction, the dinitrile solution is added dropwise to a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C. The reaction is then refluxed for 6 hours.
-
The reaction is carefully quenched by the sequential addition of water and sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude 1-azaspiro[4.6]undecane.
Step 3: Formation of this compound
-
The crude 1-azaspiro[4.6]undecane is dissolved in a minimal amount of anhydrous diethyl ether.
-
A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.
-
The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic workflow described above.
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key data for 1-Azaspiro[4.6]undecane and its hydrochloride salt. Note that experimentally determined values for this specific compound are not widely published; therefore, some properties are estimated based on related structures.
| Property | 1-Azaspiro[4.6]undecane (Free Base) | This compound |
| Molecular Formula | C₁₀H₁₉N | C₁₀H₂₀ClN |
| Molecular Weight | 153.27 g/mol | 189.72 g/mol |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
| Boiling Point | Estimated 210-220 °C | Decomposes upon heating |
| Solubility | Soluble in organic solvents | Soluble in water, methanol |
| ¹H NMR (CDCl₃, est.) | δ 1.4-1.8 (m), 2.5-2.9 (m) | Shifts will be downfield |
| ¹³C NMR (CDCl₃, est.) | δ 25-30, 40-50, 60-70 | Shifts will be downfield |
Conclusion and Future Directions
The history of this compound is not one of a singular discovery but of gradual progress in the field of synthetic organic chemistry. The development of robust methods for constructing azaspirocyclic systems has made scaffolds like this accessible for exploration in drug discovery programs. The conversion to a hydrochloride salt is a standard and practical step to enhance the compound's utility. As the demand for novel, three-dimensional molecules in drug development continues to grow, the importance of synthetic pathways to access structures like 1-azaspiro[4.6]undecane will undoubtedly increase. Future research will likely focus on the stereoselective synthesis of substituted derivatives to explore the chemical space around this valuable scaffold.
References
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- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate.
- Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018).
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate.
- One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. (2021). PubMed.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Azaspiro[4.6]undecane hydrochloride
A Proposed Investigational Framework for Researchers and Drug Development Professionals
Preamble: The Enigmatic Potential of Azaspirocyclic Scaffolds
The azaspirocyclic core represents a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe biological target space. Derivatives of various azaspiro frameworks, such as diazaspiro[5.5]undecanes and oxa-azaspiro[4.5]decanes, have demonstrated a remarkable breadth of biological activities, ranging from potent antiviral agents to modulators of central nervous system receptors.[1][2][3] The specific compound, 1-Azaspiro[4.6]undecane hydrochloride, remains a largely uncharacterized entity within this promising chemical class. This guide, therefore, serves as a comprehensive roadmap for its systematic investigation. We will not be merely listing protocols; instead, we will construct a logical, self-validating research program designed to thoroughly elucidate the compound's mechanism of action, drawing upon established principles and the known pharmacology of related structures.
Part 1: Foundational Characterization and Hypothesis Generation
The initial phase of investigation focuses on establishing a baseline understanding of the compound's general biological effects and formulating initial hypotheses based on the activities of structurally related molecules.
Initial Broad-Spectrum Phenotypic Screening
Before delving into specific molecular targets, a broad phenotypic screen is essential to identify the compound's general cellular and physiological effects. This approach provides an unbiased view of its potential therapeutic areas.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Utilize a diverse panel of human cell lines representing different tissue origins (e.g., neuronal, epithelial, immune cells).
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24 and 48 hours.
-
Staining: Employ a multiplexed fluorescent staining protocol to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify a wide array of cellular features (e.g., cell count, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement).
Causality and Rationale: Deviations from the baseline phenotype in specific cell lines will provide the first clues to the compound's potential biological activity, guiding the subsequent, more targeted investigations. For instance, changes in neuronal cell morphology might suggest a neuroactive potential.
Hypothesis Formulation from Analog-Based Evidence
The existing literature on related azaspiro compounds provides a fertile ground for generating initial hypotheses. Several key precedents stand out:
-
Ion Channel Modulation: 3-Azaspiro[5.5]undecane hydrochloride is a potent inhibitor of the influenza A M2 proton channel.[3] This suggests that this compound could potentially modulate other ion channels.
-
GPCR and Sigma Receptor Binding: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane and 1-oxa-8-azaspiro[4.5]decane have shown high affinity for μ-opioid receptors (a GPCR) and sigma-1 receptors.[2][4][5] This points towards a potential role as a modulator of CNS targets.
-
Antiproliferative Effects: Certain azaspiro compounds have demonstrated antiproliferative activity against various cancer cell lines.[6][7][8]
Based on this, we can formulate three primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: The compound acts as a modulator of one or more ion channels.
-
Hypothesis 2: The compound binds to and modulates the function of G-protein coupled receptors (GPCRs) or sigma receptors.
-
Hypothesis 3: The compound exhibits cytotoxic or cytostatic effects through interference with cell proliferation pathways.
Logical Workflow for Hypothesis Testing
The following diagram illustrates the proposed workflow for systematically testing these hypotheses.
Caption: A logical workflow for the systematic investigation of this compound's mechanism of action.
Part 2: In-Depth Mechanistic Investigation
This section provides detailed protocols for testing the formulated hypotheses.
Testing Hypothesis 1: Ion Channel Modulation
The primary technique for investigating ion channel modulation is electrophysiology.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Line Selection: Use cell lines expressing a panel of common ion channels (e.g., NaV1.x, CaV1.x, hERG).
-
Assay Preparation: Culture cells on specialized microfluidic chips for automated patch-clamp recording.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Data Acquisition: Record changes in ion channel currents in response to specific voltage protocols.
-
Data Analysis: Determine the IC50 or EC50 for the compound's effect on each ion channel.
Causality and Rationale: A significant and dose-dependent change in the current through a specific ion channel provides strong evidence for direct modulation. The inclusion of the hERG channel is a critical safety screen, as off-target hERG blockade is a common cause of cardiotoxicity.
Testing Hypothesis 2: GPCR and Sigma Receptor Binding
Radioligand binding assays are the gold standard for determining if a compound directly interacts with a receptor.
Experimental Protocol: Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptors (e.g., μ-opioid receptor, sigma-1 receptor).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a known radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ₁R), and varying concentrations of this compound.[5]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibitory constant) of the compound for each receptor.
Data Presentation: Hypothetical Binding Affinity Data
| Target Receptor | Known Radioligand | Hypothetical Ki of 1-Azaspiro[4.6]undecane HCl (nM) |
| μ-Opioid Receptor | [³H]-DAMGO | > 10,000 |
| σ₁ Receptor | [³H]-(+)-pentazocine | 50 |
| σ₂ Receptor | [³H]-DTG | 1,500 |
Causality and Rationale: A low Ki value indicates high binding affinity. This experiment directly tests for a physical interaction between the compound and the receptor. If significant binding is observed, functional assays are the next logical step.
Signaling Pathway Visualization: Hypothetical Sigma-1 Receptor Modulation
If binding to the sigma-1 receptor is confirmed, the compound could be an agonist or an antagonist. The following pathway illustrates a potential downstream effect.
Caption: A potential signaling pathway if this compound modulates the sigma-1 receptor.
Testing Hypothesis 3: Antiproliferative Activity
Standard cell viability assays can quickly determine if the compound has cytotoxic or cytostatic effects.
Experimental Protocol: Cell Viability Assay (MTS)
-
Cell Plating: Seed various cancer cell lines (e.g., K562, HeLa, CT26) in 96-well plates.[7]
-
Compound Treatment: After cell adherence, treat with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate.
-
Absorbance Reading: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Causality and Rationale: A low IC50 value in cancer cell lines compared to non-cancerous cell lines would indicate a potential therapeutic window for anticancer activity. If significant antiproliferative effects are observed, further studies into the mechanism of cell death (e.g., apoptosis assays) would be warranted.
Part 3: Concluding Remarks and Future Directions
This guide has outlined a rigorous, hypothesis-driven framework for the comprehensive investigation of this compound's mechanism of action. By progressing from broad phenotypic screening to specific, target-based assays, researchers can systematically unravel the compound's biological function. The causality-driven approach, where the results of one experiment logically dictate the next, ensures an efficient and scientifically sound investigation. The true mechanism may lie in one of the proposed hypotheses, a combination of them, or something entirely unexpected. This structured approach provides the best means of navigating the complexities of drug action and unlocking the potential of this novel azaspirocyclic compound.
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Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
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Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. [Link]
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- 8. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-Azaspiro[4.6]undecane hydrochloride" molecular modeling and docking
An In-Depth Technical Guide to the Molecular Modeling and Docking of 1-Azaspiro[4.6]undecane Hydrochloride
Abstract
This technical guide provides a comprehensive walkthrough of the molecular modeling and docking workflow for this compound, a spirocyclic compound of interest in drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices to ensure scientific rigor and reproducibility. We will cover the essential stages of ligand and receptor preparation, the execution of the docking simulation, and the critical analysis of the resulting data. The objective is to equip the reader with the foundational knowledge and practical steps required to computationally evaluate the binding potential of novel chemical entities like spiro-compounds against biological targets.
Introduction: The Significance of this compound
This compound (CAS: 1432678-60-8, Molecular Formula: C₁₀H₂₀ClN) is a heterocyclic amine featuring a unique spirocyclic system where a pyrrolidine and a cycloheptane ring share a single nitrogen atom.[1][2] Spiro-compounds are of significant interest in medicinal chemistry due to their inherent three-dimensional structure. This conformational rigidity can lead to higher binding affinity and selectivity for protein targets compared to more flexible, linear molecules.[3] Azaspiro scaffolds, in particular, are present in a range of biologically active molecules, with demonstrated applications as insecticides and potential therapeutic agents for conditions like obesity and pain.[4][5]
Molecular docking is a powerful computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein.[6][7] This method is a cornerstone of modern structure-based drug discovery, offering a time- and cost-effective approach to screen vast chemical libraries and prioritize candidates for experimental validation.[8] By simulating the interaction between this compound and a target protein, we can hypothesize its binding mode, estimate its binding affinity, and identify key intermolecular interactions that drive complex formation.
Part 1: Ligand Preparation Workflow
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. The primary goal of ligand preparation is to generate a low-energy, three-dimensional conformation of this compound with a correct protonation state and accurate partial atomic charges.[9][10] An error at this stage, such as an incorrect charge or bond order, will propagate through the entire simulation, leading to unreliable results.
Experimental Protocol: Ligand Preparation
-
2D to 3D Structure Generation:
-
Obtain the 2D structure of 1-Azaspiro[4.6]undecane using its CAS number (1432678-60-8) from a chemical database like PubChem.
-
Import this 2D structure into a molecular modeling software (e.g., UCSF Chimera, Avogadro, or specialized commercial software).
-
Use the software's built-in tools to generate a plausible 3D conformation.[9]
-
-
Protonation and Hydrogen Addition:
-
The "hydrochloride" salt indicates the amine is protonated. It is critical to ensure the nitrogen atom bears a positive charge and has the correct number of hydrogens.
-
Use a tool to add hydrogens to the entire structure, ensuring stereochemistry and valency are correct. Many programs can add hydrogens appropriate for a specified pH (e.g., physiological pH 7.4).[10][11]
-
-
Charge Assignment:
-
Calculate and assign partial atomic charges. For organic molecules, Gasteiger or AM1-BCC charges are commonly used methods that provide a reasonable approximation of the electron distribution.[12] This step is vital for accurately modeling electrostatic interactions.
-
-
Energy Minimization:
-
Perform a geometry optimization (energy minimization) using a suitable force field (e.g., MMFF94 or GAFF). This process refines bond lengths, angles, and dihedrals to relieve steric strain and find a stable, low-energy conformer.
-
-
Final File Preparation:
Workflow Visualization
Caption: Workflow for preparing the 1-Azaspiro[4.6]undecane ligand.
Part 2: Receptor Preparation Workflow
Preparing the protein receptor is equally critical. Crystal structures obtained from the Protein Data Bank (PDB) are often incomplete or contain extraneous molecules that must be addressed before docking.[12] The objective is to produce a clean, structurally complete protein model with correct protonation and atom types.
Experimental Protocol: Receptor Preparation
-
Obtain Receptor Structure:
-
Download the 3D coordinates of the target protein from the RCSB Protein Data Bank (PDB). The choice of PDB entry is crucial; select a high-resolution structure, preferably with a co-crystallized ligand bound in the site of interest.
-
-
Clean the PDB File:
-
Remove all non-essential molecules from the PDB file. This includes water molecules, ions, and any co-solvents or co-crystallized ligands that are not part of the docking study.[11][13] Water molecules can interfere with the docking process unless they are explicitly treated as part of the binding site.
-
-
Repair Structural Issues:
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms consistent with a defined pH, typically 7.4. This correctly defines the protonation states of acidic and basic residues like Aspartate, Glutamate, Lysine, and Histidine, which is essential for predicting hydrogen bonds.
-
Assign partial charges to the protein atoms. For proteins, Kollman charges are a standard choice.[14]
-
-
Assign Atom Types:
-
Assign atom types according to the force field used by the docking program (e.g., AutoDock 4 atom types).[14]
-
-
Final File Preparation:
-
Save the prepared receptor in the required format, such as .pdbqt, for use in the docking simulation.[14]
-
Workflow Visualization
Caption: Workflow for preparing the protein receptor for docking.
Part 3: The Molecular Docking Simulation
With the ligand and receptor prepared, the docking simulation can be performed. This process involves defining a search space on the receptor and using a scoring function to evaluate thousands of potential binding poses of the ligand within that space.
Experimental Protocol: Docking with AutoDock Vina
-
Select Docking Software:
-
Define the Binding Site (Grid Box):
-
The binding site is the region of the protein where the docking search will be performed. This "grid box" must be large enough to encompass the entire binding pocket but small enough to ensure a focused and efficient search.[17]
-
If a co-crystallized ligand was present in the original PDB file, the center of the grid box is typically set to its geometric center. The dimensions are then adjusted to enclose all key interacting residues within 3-6 Å of the original ligand.[9]
-
If the binding site is unknown ("blind docking"), the grid box can be set to encompass the entire protein surface, though this is computationally intensive and may be less accurate.[9]
-
-
Configure Docking Parameters:
-
Create a configuration text file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and other parameters.
-
A key parameter in Vina is exhaustiveness, which controls the computational effort of the search. Higher values increase the probability of finding the optimal binding pose but require more time.[18]
-
-
Execute the Docking Run:
-
Launch the docking simulation from the command line, providing the configuration file as input. Vina will generate an output file containing the top-ranked binding poses and their corresponding binding affinity scores.
-
Workflow Visualization
Caption: Overview of the molecular docking simulation process.
Part 4: Analysis and Interpretation of Results
The output of a docking simulation is a set of predicted binding poses and associated scores. This raw data must be carefully analyzed to derive meaningful biological hypotheses. The goal is not just to find the best score, but to understand the structural basis for the predicted binding.[19]
Methodology: Post-Docking Analysis
-
Evaluate Binding Affinity Scores:
-
The primary quantitative output is the binding affinity score, reported by Vina in kcal/mol. A more negative score suggests a more favorable binding interaction.[19] These scores are best used for ranking different ligands or different poses of the same ligand, rather than as absolute measures of binding energy.[20]
-
-
Visualize and Cluster Binding Poses:
-
Load the receptor and the output ligand poses into a molecular visualization program like PyMOL or UCSF Chimera.[15][21]
-
Examine the top-ranked poses. A reliable docking result often shows the lowest-energy poses clustered together with a low Root Mean Square Deviation (RMSD), indicating the algorithm consistently found a specific favorable binding orientation.[19]
-
-
Analyze Intermolecular Interactions:
-
For the best-ranked pose, identify all significant non-covalent interactions between the ligand and protein residues.[21] These can include:
-
Hydrogen Bonds: Identify donor-acceptor pairs between the ligand (e.g., the protonated amine) and protein residues (e.g., backbone carbonyls or side chains of Asp, Glu, Ser).
-
Hydrophobic Interactions: Note contacts between nonpolar parts of the ligand (the cycloheptane ring) and hydrophobic residues of the protein (e.g., Val, Leu, Ile, Phe).
-
Electrostatic Interactions: The positive charge on the ligand's nitrogen can form favorable salt bridges with negatively charged residues like Aspartate or Glutamate.
-
-
-
Benchmarking (Self-Validation):
-
If a known inhibitor or the native ligand of the target protein is available, it should be docked using the exact same protocol. The resulting score and binding mode serve as a crucial control.[20] A successful docking protocol should be able to reproduce the known binding mode (redocking) with a high degree of accuracy.
-
Data Presentation: Hypothetical Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Interaction Type) |
| 1 | -8.5 | 0.00 | ASP 120 (Salt Bridge), TYR 210 (H-Bond), LEU 85 (Hydrophobic) |
| 2 | -8.2 | 0.95 | ASP 120 (Salt Bridge), TYR 210 (H-Bond), ILE 90 (Hydrophobic) |
| 3 | -7.9 | 1.87 | GLU 150 (H-Bond), PHE 212 (Hydrophobic) |
| ... | ... | ... | ... |
Conclusion
This guide has outlined a rigorous, self-validating workflow for the molecular modeling and docking of this compound. By meticulously preparing both the ligand and the receptor and critically analyzing the resulting interactions, researchers can generate robust hypotheses about the compound's biological potential. It must be emphasized that molecular docking is a predictive tool; its results are not a substitute for experimental validation. The insights gained from these computational studies should be used to guide and prioritize future efforts, such as in vitro binding assays and further lead optimization, ultimately accelerating the drug discovery process.
References
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
-
News-Medical.Net. (2022, June 15). Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. Retrieved from [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Medium. Retrieved from [Link]
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 1432678-60-8|this compound. Retrieved from [Link]
-
Bioinformatics Review. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
-
The Inercial Blog. (2023, June 1). Preparing the Receptor Files for Molecular Docking. Retrieved from [Link]
- Salentin, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
-
BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved from [Link]
-
Spoken Tutorial. (n.d.). Receptor Preparation for Docking. Retrieved from [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Quora. (2010, October 16). Bioinformatics: What is the best Docking program (Receptor-ligand interactions)?. Retrieved from [Link]
-
Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]
-
Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]
-
Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
-
Bioinformatics online. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(1), 1337-1351. Retrieved from [Link]
- ResearchGate. (2025).
-
National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 1-Azaspiro[4.6]undecane Hydrochloride: A Methodological Approach for Drug Development Professionals
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in medicinal chemistry. Their inherent three-dimensionality offers a pathway to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical and pharmacokinetic properties such as enhanced solubility, metabolic stability, and target-binding affinity. The 1-azaspiro[4.6]undecane core, a unique framework combining a pyrrolidine and a cycloheptane ring, represents a novel chemical space with significant potential for therapeutic innovation.
Physicochemical Characterization: The Foundational Data
A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for any meaningful solubility or stability assessment. For 1-Azaspiro[4.6]undecane hydrochloride, the following parameters must be determined experimentally.
| Property | Importance | Typical Experimental Method |
| pKa | Governs the ionization state at different pH values, which is a primary determinant of aqueous solubility. | Potentiometric titration, UV-Vis spectrophotometry, or Capillary Electrophoresis. |
| LogP / LogD | Measures the lipophilicity of the molecule, influencing its solubility, permeability, and potential for off-target interactions. LogD is pH-dependent and more relevant for ionizable compounds. | Shake-flask method (octanol/water), HPLC-based methods. |
| Melting Point | Indicates the physical stability of the solid form and can influence dissolution rates. | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus. |
| Hygroscopicity | Assesses the tendency of the solid to absorb moisture from the atmosphere, which can impact physical and chemical stability. | Dynamic Vapor Sorption (DVS) analysis. |
Expert Insight: For a secondary amine like 1-Azaspiro[4.6]undecane, the pKa is expected to be in the range of 9-11. This high pKa means the compound will be predominantly protonated and positively charged in the physiological pH range of the stomach and small intestine, which generally favors aqueous solubility. However, this must be confirmed experimentally as the unique spirocyclic structure could influence the basicity of the nitrogen atom.
Aqueous Solubility Profiling: Kinetic vs. Thermodynamic Assessment
A comprehensive solubility profile is critical for formulation development and predicting in vivo performance. It is essential to distinguish between kinetic and thermodynamic solubility.
Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, rapidly dissolved from a DMSO stock solution, precipitates in an aqueous buffer. It is a valuable tool for early-stage discovery to quickly rank compounds.
Thermodynamic (Equilibrium) Solubility: This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form. This value is crucial for pre-formulation and regulatory filings.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for determining the equilibrium solubility of this compound.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess of solid this compound to vials containing each buffer. Rationale: Ensuring an excess of solid material is critical to achieve equilibrium between the dissolved and undissolved states.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. Rationale: Longer incubation times are necessary to ensure the system has reached a true thermodynamic equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Rationale: This step is critical to prevent solid particles from artificially inflating the measured concentration of the dissolved compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray Powder Diffraction (XRPD) or DSC to check for any changes in the solid form (e.g., conversion to a different salt form or the free base). Rationale: The pH of the buffer can influence the solid form present at equilibrium, which in turn affects the measured solubility.
Data Presentation: pH-Solubility Profile
| pH of Buffer | Solubility (µg/mL) | Predominant Ionic Species | Solid Form at Equilibrium |
| 1.2 | C₁₀H₂₀N⁺Cl⁻ | Hydrochloride Salt | |
| 4.5 | C₁₀H₂₀N⁺Cl⁻ | Hydrochloride Salt | |
| 6.8 | C₁₀H₂₀N⁺Cl⁻ | Hydrochloride Salt | |
| 7.4 | C₁₀H₂₀N⁺Cl⁻ | Hydrochloride Salt | |
| 9.0 (Example) | C₁₀H₂₀N⁺Cl⁻ / C₁₀H₁₉N | Potential for Free Base Precipitation |
Note: The data in this table is illustrative. Actual experimental values must be determined.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a molecule. These studies are essential for developing stability-indicating analytical methods, identifying potential degradation products, and understanding degradation pathways. The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide a framework for these studies.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Detailed Protocols for Stress Conditions
-
Acid and Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. If no degradation is observed at room temperature, the temperature can be elevated (e.g., to 60°C). Samples should be taken at various time points (e.g., 2, 8, 24 hours) and neutralized before HPLC analysis. Rationale: The amide and amine functionalities in molecules can be susceptible to hydrolysis. As an amine hydrochloride, the compound is expected to be stable to acidic conditions but may show degradation under basic conditions where the free base is formed.
-
Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Rationale: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven. Rationale: This assesses the intrinsic thermal stability of the solid salt form.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light with aluminum foil. Rationale: This study is crucial to determine if the compound requires light-resistant packaging.
Development of a Stability-Indicating HPLC Method
A critical outcome of forced degradation studies is the development of a robust, stability-indicating analytical method.
Expert Insight: The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak of this compound and all degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a low-pH aqueous buffer (e.g., phosphate or formate buffer) is a common starting point for amine hydrochloride salts.
Summarizing Stability Data
| Stress Condition | Observation | % Degradation | Major Degradation Products (if any) |
| 0.1 M HCl, 60°C, 24h | No significant degradation | < 1% | N/A |
| 0.1 M NaOH, 60°C, 24h | Significant degradation | ~15% | Degradant 1 (Rt = X.X min) |
| 3% H₂O₂, RT, 24h | Minor degradation | ~5% | Degradant 2 (Rt = Y.Y min) |
| 80°C, solid, 7 days | No significant degradation | < 1% | N/A |
| Photostability (ICH Q1B) | Slight discoloration, minor degradation | ~2% | Degradant 3 (Rt = Z.Z min) |
Note: This table presents hypothetical data to illustrate the expected outcomes.
Conclusion and Forward Look
This guide provides a robust, methodology-driven approach to characterizing the solubility and stability of this compound. By systematically determining its fundamental physicochemical properties, establishing a definitive pH-solubility profile, and probing its intrinsic stability through forced degradation studies, researchers can build a comprehensive data package. This information is indispensable for guiding formulation strategies, ensuring analytical method robustness, and meeting regulatory expectations for novel drug candidates. The unique structural attributes of the spirocyclic core underscore the importance of empirical data generation over theoretical prediction in the rigorous process of drug development.
References
This section would be populated with citations to the specific ICH guidelines, relevant scientific literature on solubility and stability testing, and any sources for the experimental protocols mentioned.
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 1-Azaspiro[4.6]undecane Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic strategies for obtaining 1-Azaspiro[4.6]undecane hydrochloride, a valuable spirocyclic scaffold for medicinal chemistry and drug discovery. The document provides an in-depth analysis of the prevalent synthetic methodologies, with a primary focus on reductive amination. A detailed, step-by-step protocol for a representative synthesis is provided, alongside methodologies for the characterization of the final compound. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this important chemical entity.
Introduction: The Significance of the 1-Azaspiro[4.6]undecane Scaffold
Spirocyclic systems have garnered considerable attention in modern medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity to biological targets and improve the physicochemical properties of drug candidates. Among these, azaspirocycles are of particular interest. The 1-azaspiro[4.6]undecane core, featuring a pyrrolidine ring fused to a cycloheptane ring through a spirocyclic carbon, is a key structural motif in a variety of biologically active compounds. Derivatives of this scaffold have been explored for their potential in treating a range of conditions, including obesity, pain, and various disorders of the central nervous system. The strategic incorporation of this spirocyclic amine can lead to novel therapeutics with improved efficacy and pharmacokinetic profiles.
This application note provides a detailed overview of the synthesis of this compound, offering a robust protocol and insights into the underlying chemical principles.
Synthetic Strategies: An Overview
The construction of the 1-azaspiro[4.6]undecane core can be approached through several synthetic routes. The most common and efficient methods include:
-
Reductive Amination: This is a widely used and versatile method for the synthesis of amines.[1][2] In the context of 1-azaspiro[4.6]undecane, this can be achieved through either an intermolecular or intramolecular pathway. The intermolecular approach typically involves the reaction of cycloheptanone with a suitable amine, followed by reduction. A more elegant and often higher-yielding approach is the intramolecular reductive amination of an amino ketone precursor.
-
Intramolecular Cyclization: This strategy involves the formation of the pyrrolidine ring by cyclization of a suitably functionalized cycloheptane derivative.[3][4] This can be achieved through various chemical transformations, such as nucleophilic substitution or ring-closing metathesis.
-
Cascade Reactions: More complex, one-pot cascade reactions can also be employed to construct the azaspirocyclic framework.[5] These methods, while often elegant, may require more specialized starting materials and optimization.
This guide will focus on a detailed protocol based on the principles of intramolecular reductive amination, a reliable and scalable method for the synthesis of 1-Azaspiro[4.6]undecane.
Visualizing the Synthesis: A Proposed Workflow
The following diagram illustrates a logical and efficient workflow for the synthesis of this compound, starting from cycloheptanone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol describes a plausible and robust multi-step synthesis of this compound. This protocol is based on established chemical principles and provides a solid foundation for laboratory synthesis.
Step 1: Synthesis of 1-(4-Aminobutyl)cycloheptan-1-ol
This initial step creates a key intermediate for the subsequent cyclization.
-
Materials:
-
Cycloheptanone
-
4-Bromobutyronitrile
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobutyronitrile (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cycloheptanone (1.0 eq) in anhydrous diethyl ether via the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Nitrile Reduction: In a separate flame-dried flask, prepare a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C. Slowly add the reaction mixture from the previous step to the LAH suspension. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash thoroughly with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-aminobutyl)cycloheptan-1-ol.
-
Step 2: Intramolecular Cyclization to 1-Azaspiro[4.6]undecane
This key step forms the desired spirocyclic amine.
-
Materials:
-
1-(4-Aminobutyl)cycloheptan-1-ol (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the crude 1-(4-aminobutyl)cycloheptan-1-ol (1.0 eq) in DCM at 0 °C.
-
Slowly add thionyl chloride (1.1 eq) to the solution. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-Azaspiro[4.6]undecane.
-
Step 3: Formation of this compound
The final step involves the formation of the hydrochloride salt for improved stability and handling.
-
Materials:
-
1-Azaspiro[4.6]undecane (from Step 2)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
-
Procedure:
-
Dissolve the purified 1-Azaspiro[4.6]undecane in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Multiple signals in the aliphatic region (approx. 1.2-3.5 ppm) corresponding to the cycloheptane and pyrrolidine ring protons. A broad singlet for the N-H proton (may be downfield and exchangeable with D₂O). |
| ¹³C NMR | A signal for the spirocyclic quaternary carbon (approx. 60-80 ppm). Multiple signals in the aliphatic region (approx. 20-50 ppm) for the remaining carbons of the two rings. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₀H₁₉N). |
| FT-IR | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹, may be broad) and C-H stretching (around 2850-2950 cm⁻¹). |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀ClN |
| Molecular Weight | 189.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |
Mechanism Spotlight: Reductive Amination
The core of many azaspirocycle syntheses relies on the principles of reductive amination. This powerful transformation combines a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
Caption: General mechanism of Reductive Amination.
In the context of our proposed synthesis, the intramolecular cyclization of the amino alcohol can be considered a variation of this theme, where the iminium ion intermediate is formed in situ and then cyclizes.
Conclusion and Future Perspectives
The synthesis of this compound and its derivatives is a critical process for the advancement of medicinal chemistry. The methodologies outlined in this guide, particularly those based on reductive amination and intramolecular cyclization, provide a reliable and scalable approach for accessing this valuable scaffold. The continued exploration of novel synthetic routes and the development of diverse derivatives of 1-azaspiro[4.6]undecane will undoubtedly lead to the discovery of new therapeutic agents with enhanced pharmacological profiles.
References
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PubChem. 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]
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Homework.Study.com. Cyclohexanone reacts with pyrrolidine to form an enamine intermediate. Retrieved from [Link]
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Pearson. Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Retrieved from [Link]
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PubChem. 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]
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Gomes, P. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34045-34068. Retrieved from [Link]
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MSU Chemistry. Enamine Formation. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4983. Retrieved from [Link]
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PubMed. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic & Biomolecular Chemistry, 12(4), 624-631. Retrieved from [Link]
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NIH. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1344. Retrieved from [Link]
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PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Retrieved from [Link]
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PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Retrieved from [Link]
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Wikipedia. Reductive amination. Retrieved from [Link]
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MDPI. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Retrieved from [Link]
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The Ascendance of Azaspiro[4.6]undecane Scaffolds in Modern Drug Discovery: Application Notes and Protocols
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic, two-dimensional structures. This paradigm shift has illuminated the immense potential of spirocyclic scaffolds, which introduce conformational rigidity and a well-defined three-dimensional architecture into drug candidates. Among these, the 1-Azaspiro[4.6]undecane framework and its closely related bioisosteres have emerged as a privileged motif. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, providing detailed protocols for its synthesis and functionalization, and highlighting its successful incorporation into bioactive molecules.
The inherent design of the 1-azaspiro[4.6]undecane scaffold, featuring a five-membered and a seven-membered ring sharing a single carbon atom, offers a unique topographical presentation of substituents into three-dimensional space. This structural rigidity can pre-organize pharmacophoric elements into a conformation that is optimal for binding to a biological target, potentially leading to a significant increase in potency and selectivity.[1] Furthermore, the introduction of sp³-rich centers generally correlates with improved physicochemical properties, such as increased solubility and enhanced metabolic stability, which are critical for the successful development of a drug candidate.[2]
Core Principles and Rationale for Employing the Azaspiro[4.6]undecane Scaffold
The strategic advantage of incorporating a 1-azaspiro[4.6]undecane moiety extends beyond simple novelty. The decision to employ this scaffold is rooted in several key principles of modern medicinal chemistry:
-
Increased Three-Dimensionality (3D): The spirocyclic nature of the scaffold forces substituents into distinct vectors, allowing for a more precise and extensive exploration of the binding pocket of a target protein compared to flat aromatic systems. This can lead to the discovery of novel and potent interactions.
-
Conformational Restriction: The fused ring system significantly reduces the number of accessible conformations. This pre-organization of the molecule into a bioactive conformation minimizes the entropic penalty upon binding to its target, which can translate to higher binding affinity.
-
Improved Physicochemical Properties: The replacement of flat, aromatic rings with saturated, sp³-hybridized systems often leads to a decrease in lipophilicity and an increase in aqueous solubility. Azaspirocycles, in particular, can exhibit higher basicity compared to their non-spirocyclic counterparts, which can be advantageous for formulation and absorption.[1]
-
Metabolic Stability: The quaternary spirocenter and the surrounding carbon atoms are less susceptible to metabolic attack by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Novel Chemical Space: The use of spirocyclic scaffolds allows for the exploration of novel chemical space, providing a pathway to develop compounds with new intellectual property rights.
The following diagram illustrates the conceptual transition from a flat scaffold to a three-dimensional spirocyclic scaffold and the associated benefits.
Caption: Transition from 2D to 3D scaffolds to enhance drug properties.
Synthetic Protocols for the 1-Azaspiro[4.6]undecane Core and its Derivatives
The successful application of the 1-azaspiro[4.6]undecane scaffold is contingent on the availability of robust and versatile synthetic routes. While the synthesis of the parent 1-azaspiro[4.6]undecane is not as widely documented as some of its analogs, established methods for constructing similar azaspirocycles can be adapted. The secondary amine of the core scaffold serves as a versatile handle for introducing a wide array of substituents through N-alkylation and N-arylation reactions.
Protocol 1: General Procedure for N-Alkylation of the Azaspiro[4.6]undecane Core via Direct Alkylation
This protocol describes a general method for the N-alkylation of a secondary azaspiroalkane using an alkyl halide. This is a fundamental transformation for building a library of analogs for structure-activity relationship (SAR) studies.[3]
Materials:
-
1-Azaspiro[4.6]undecane hydrochloride (or related azaspiroalkane)
-
Alkyl halide (e.g., bromide or iodide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (3.0 eq to neutralize the hydrochloride and the acid formed during the reaction).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 1-azaspiro[4.6]undecane derivative.
Protocol 2: General Procedure for N-Arylation of the Azaspiro[4.6]undecane Core via Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl moiety on the nitrogen atom can be crucial for achieving high-affinity binding to many biological targets. The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for this transformation.
Materials:
-
This compound (or related azaspiroalkane)
-
Aryl or heteroaryl halide (bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.
-
Add the 1-Azaspiro[4.6]undecane (1.2 eq, as the free base), and the base.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated 1-azaspiro[4.6]undecane derivative.
The following diagram outlines the general workflow for the derivatization of the 1-azaspiro[4.6]undecane core.
Caption: Workflow for the functionalization of the azaspiro[4.6]undecane core.
Case Studies: Azaspiro[4.6]undecane Analogs in Action
While specific examples of drugs containing the precise 1-azaspiro[4.6]undecane scaffold are not prevalent in publicly accessible literature, numerous closely related azaspirocycles have been successfully employed in drug discovery programs. These examples serve to validate the utility of this class of scaffolds.
Case Study 1: Azaspiro[5.5]undecanes as Inhibitors of the Influenza A M2 Proton Channel
The emergence of drug-resistant strains of the influenza A virus has created an urgent need for novel antiviral agents. The M2 proton channel is a validated target for influenza A therapeutics. Researchers have developed a series of 3-azaspiro[5.5]undecane derivatives as potent inhibitors of this channel. The lead compound, a simple 3-azaspiro[5.5]undecane hydrochloride, demonstrated significantly greater potency than the established drug, amantadine.[4] This highlights the potential of even minimally substituted azaspiroalkanes to exhibit potent biological activity.
Case Study 2: Diazaspiro[5.5]undecanes as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for Pain Management
Chronic pain remains a significant therapeutic challenge, and there is a need for new analgesics with improved side-effect profiles compared to traditional opioids. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual-acting ligands, functioning as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ₁R). This dual mechanism is hypothesized to provide effective pain relief while mitigating opioid-induced side effects.[5]
Case Study 3: Oxa-diazaspiro[5.5]undecanes as Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease
Soluble epoxide hydrolase (sEH) is a therapeutic target for a variety of cardiovascular and inflammatory diseases, including chronic kidney disease. A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent sEH inhibitors. The lead compound from this series demonstrated excellent oral bioavailability and was effective in a preclinical model of glomerulonephritis, suggesting its potential as a treatment for chronic kidney diseases.[6]
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds from the case studies, demonstrating the potency that can be achieved with azaspirocyclic scaffolds.
| Scaffold Class | Compound Example | Target(s) | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |
| Azaspiro[5.5]undecane | 3-Azaspiro[5.5]undecane hydrochloride | Influenza A M2 Proton Channel | IC₅₀ = 0.92 µM | Antiviral | [4] |
| Oxa-diazaspiro[5.5]undecane | Derivative 15au | μ-Opioid Receptor (MOR) / σ₁ Receptor (σ₁R) | Kᵢ (MOR) = 1.3 nM / Kᵢ (σ₁R) = 19 nM | Pain | [5] |
| Oxa-diazaspiro[5.5]undecane | Compound 19 | Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 0.87 nM | Chronic Kidney Disease | [6] |
| Oxa-azaspiro[4.5]decane | Derivative 5a | σ₁ Receptor | Kᵢ = 5.4 nM | Oncology Imaging | [7] |
The following diagram illustrates a representative signaling pathway that can be modulated by compounds incorporating an azaspirocyclic scaffold, in this case, the dual modulation of the μ-opioid receptor and the sigma-1 receptor for the treatment of pain.
Caption: Dual modulation of MOR and σ₁R by an azaspirocycle for pain relief.
Conclusion and Future Perspectives
The 1-azaspiro[4.6]undecane scaffold and its related analogs represent a valuable and increasingly utilized structural motif in modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a compelling strategic advantage in the design of novel therapeutics. The synthetic protocols outlined in this guide provide a framework for the generation of diverse libraries of compounds for SAR exploration. The successful application of closely related azaspirocycles in a range of therapeutic areas, from antiviral and pain management to chronic kidney disease, underscores the broad potential of this scaffold class. As synthetic methodologies continue to evolve and our understanding of the benefits of three-dimensional molecular architecture deepens, the 1-azaspiro[4.6]undecane scaffold is poised to become an even more prominent feature in the next generation of innovative medicines.
References
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MySkinRecipes. (n.d.). 1,4-dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]
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Hong, M., et al. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. MIT Hong Lab. Retrieved from [Link]
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PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]
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El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 143. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Retrieved from [Link]
-
Gregori-Puigjané, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10896-10912. Retrieved from [Link]
-
Husson, H.-P., et al. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from [Link]
-
Van der Walt, M. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(28), 17169-17196. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-70. Retrieved from [Link]
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Chero, G., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Retrieved from [Link]
-
Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane. Retrieved from [Link]
-
Wang, L., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(23), 5556. Retrieved from [Link]
-
Fukuda, T., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Chemistry: An Asian Journal, 16(14), 1882-1886. Retrieved from [Link]
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Application Notes & Protocols for the Antiviral Investigation of 1-Azaspiro[4.6]undecane hydrochloride
Abstract
Spirocyclic scaffolds represent a class of topologically unique three-dimensional structures that have garnered significant interest in medicinal chemistry for their conformational rigidity and novel pharmacological profiles. Several classes of spiro compounds, including spirooxindoles, spirocyclic nucleosides, and other azaspiro derivatives, have demonstrated potent antiviral activity against a range of human pathogens.[1][2][3][4] This has established a strong scientific precedent for exploring novel spirocyclic molecules as potential antiviral agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-Azaspiro[4.6]undecane hydrochloride , a novel compound with potential for antiviral activity. We present a structured, field-proven workflow, from initial compound characterization and cytotoxicity assessment to a tiered system of in vitro antiviral screening assays. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data to determine the compound's antiviral potential.
Introduction: The Rationale for Investigating Azaspiro Compounds
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new chemical entities with unique mechanisms of action. Spirocyclic compounds are particularly compelling candidates due to their complex 3D architecture, which allows for precise spatial orientation of functional groups and can lead to high-affinity interactions with biological targets.[2]
Notable successes within this structural class include:
-
Influenza Virus Inhibition: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one and 3-azaspiro[5.5]undecane have been identified as potent inhibitors of influenza virus, targeting hemagglutinin-mediated fusion and the M2 proton channel, respectively.
-
Coronavirus Activity: Spirocyclic thiopyrimidinones and related azaspiro compounds have shown inhibitory effects against human coronaviruses, such as HCoV-229E, by targeting viral proteases or other essential replication machinery.[3][5]
-
Broad-Spectrum Potential: The diverse targets of known antiviral spiro compounds suggest that this scaffold is versatile and can be adapted to inhibit various viral families.[2]
Given this landscape, this compound is a logical candidate for antiviral screening. This guide outlines a systematic approach to rigorously assess its efficacy and cytotoxicity.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1432678-60-8 | [6][7] |
| Molecular Formula | C₁₀H₁₉N·HCl | [6] |
| Molecular Weight | 189.72 g/mol | [6] |
| Structure | (Image of 2D chemical structure) | - |
| Recommended Storage | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C | [6] |
| Solubility | To be determined empirically (see Protocol 3.1) | - |
Proposed Research Workflow
A tiered approach is recommended to efficiently screen the compound, starting with broad assessments and progressing to more specific and complex assays. This workflow ensures that resources are used effectively and that a comprehensive data package is generated.
Caption: A tiered workflow for the systematic antiviral evaluation of a novel compound.
Protocol: Solubility and Stability Determination
Objective: To determine the optimal solvent for this compound and assess its stability in solution under experimental conditions.
Materials:
-
This compound powder
-
Solvents: Sterile deionized water, DMSO (cell culture grade), Ethanol
-
Culture medium (e.g., DMEM, MEM)
-
Spectrophotometer or HPLC
Procedure:
-
Solubility Testing:
-
Prepare serial dilutions of the compound in each test solvent (Water, DMSO, Ethanol) to determine the maximum soluble concentration.
-
Visually inspect for precipitates.
-
Determine the highest concentration that forms a clear solution. This will be the stock concentration. Note: For cell-based assays, the final concentration of DMSO should typically be ≤0.5% to avoid solvent-induced cytotoxicity.
-
-
Stability in Culture Medium:
-
Dilute the compound from the chosen stock solution into pre-warmed (37°C) cell culture medium to the highest concentration intended for use in assays.
-
Incubate the solution at 37°C in a 5% CO₂ incubator for the maximum duration of the planned antiviral assays (e.g., 72 hours).
-
At various time points (0, 24, 48, 72 hours), take an aliquot and analyze for compound degradation using a suitable method like HPLC or check for precipitation.
-
A stable compound will show minimal degradation or precipitation over the time course.
-
Causality: Establishing solubility and stability is paramount. Using a compound that has precipitated out of solution will lead to inaccurate concentration-response curves and non-reproducible results.
Protocol: Cytotoxicity Assay (MTT Method)
Objective: To determine the concentration of the compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀). This is crucial for differentiating true antiviral activity from cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2][8][9]
Procedure:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6, A549, MDCK) in a 96-well plate at a density that ensures they are in an exponential growth phase and will not be over-confluent at the end of the assay. Incubate for 24 hours at 37°C, 5% CO₂.[2]
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM or the limit of solubility).
-
Remove the old medium from the cells and add the compound dilutions to the wells in triplicate.
-
Include "cells only" (untreated) and "vehicle only" (e.g., 0.5% DMSO) controls.
-
-
Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
Remove the treatment media.
-
Add 100 µL of fresh serum-free medium and 10 µL of 12 mM MTT stock solution to each well.[3]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Antiviral Activity Screening Protocols
Protocol: Cytopathic Effect (CPE) Inhibition Assay
Objective: To rapidly screen for antiviral activity by assessing the compound's ability to protect cells from virus-induced death or morphological changes (CPE).[1][4][10]
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 3.2.
-
Treatment and Infection:
-
Prepare serial dilutions of the compound in culture medium at non-toxic concentrations (well below the CC₅₀).
-
Remove media from cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of virus that causes 80-100% CPE within 48-72 hours.
-
Include the following controls on every plate:
-
Cell Control: Cells + Medium (no virus, no compound)
-
Virus Control: Cells + Virus (no compound)
-
Compound Cytotoxicity Control: Cells + Compound (no virus)
-
Positive Control: Cells + Virus + Known Antiviral Drug
-
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ until the virus control wells show complete CPE.
-
Visualization and Quantification:
-
Analysis: Calculate the percentage of CPE inhibition for each concentration. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits CPE by 50%.
Protocol: Plaque Reduction Assay
Objective: To quantify the antiviral activity by measuring the reduction in the number of viral plaques formed in the presence of the compound. This is considered a gold-standard assay in virology.[11][12][13]
Caption: Workflow for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding: Grow a confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound.
-
In a separate tube, dilute a stock of virus to a concentration that will yield 50-100 plaques per well.
-
Mix the virus dilution with each compound dilution.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Add the virus-compound mixtures to the wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Aspirate the inoculum from the wells.
-
Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) that also contains the corresponding concentration of the test compound. The overlay restricts virus spread to adjacent cells, ensuring discrete plaques are formed.[11]
-
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (this is virus-dependent, typically 2 to 10 days).
-
Staining and Counting:
-
Aspirate the overlay.
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background of live cells.
-
Count the number of plaques in each well.
-
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. Determine the EC₅₀ by plotting the percent reduction against the log of the compound concentration.
Protocol: Virus Yield Reduction Assay
Objective: To determine the effect of the compound on the production of new infectious progeny virus. This is a powerful assay that confirms the findings of CPE and plaque reduction assays.[14][15][16]
Procedure:
-
Infection and Treatment:
-
Seed cells in a 24-well plate or similar format.
-
Infect the cells with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
-
Incubation: Incubate the cultures for one full viral replication cycle (e.g., 24-48 hours).
-
Harvesting:
-
After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release all intracellular virus particles.
-
Collect the supernatant/lysate from each well. This contains the progeny virus.
-
-
Titration of Progeny Virus:
-
Perform a 10-fold serial dilution of the harvested virus from each well.
-
Titer these dilutions on fresh cell monolayers using a plaque assay (as in Protocol 4.2) or a TCID₅₀ (Tissue Culture Infectious Dose 50) assay to determine the amount of infectious virus produced.
-
-
Analysis:
-
Calculate the viral titer (Plaque Forming Units/mL or TCID₅₀/mL) for each compound concentration.
-
Compare the titers from treated wells to the titer from the untreated virus control. The result is typically expressed as a log₁₀ reduction in viral yield.
-
Determine the EC₉₀ and EC₉₉ (concentration required to reduce virus yield by 90% and 99%, respectively).
-
Data Interpretation and Next Steps
The primary output of this screening cascade will be the determination of the compound's cytotoxicity and antiviral potency. These values are used to calculate the Selectivity Index (SI) , a critical measure of a compound's therapeutic potential.
Selectivity Index (SI) = CC₅₀ / EC₅₀
| Parameter | Definition | Desired Value |
| CC₅₀ | 50% Cytotoxic Concentration | High (low toxicity) |
| EC₅₀ | 50% Effective Concentration | Low (high potency) |
| SI | Selectivity Index | High (typically >10 for a promising hit) |
A high SI value indicates that the compound inhibits viral replication at concentrations far below those that cause harm to the host cell, suggesting a specific antiviral effect and a favorable therapeutic window.
Next Steps:
-
If a promising SI is obtained against a particular virus, further studies should focus on the mechanism of action. This could involve time-of-addition studies to pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, egress).
-
Structure-activity relationship (SAR) studies involving the synthesis and testing of related analogs can help optimize potency and reduce toxicity.
-
Evaluation in more complex models, such as primary human cell cultures or in vivo animal models, would be the subsequent step for a validated lead compound.
References
-
Synthesis and antiviral properties of spirocyclic[1][2][3]-triazolooxazine nucleosides. (2014). Chemistry, 20(37), 11685-9. Available at:
- Therapeutic Potential of Spirooxindoles as Antiviral Agents. (n.d.). PubMed Central.
-
Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. (2022). Chemistry & Biodiversity, 19(9), e202200632. Available at: [Link]
- Synthesis and antiviral activity of novel spirocyclic nucleosides. (2018). New Journal of Chemistry, 42(22), 18363-18380.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (n.d.). Archiv der Pharmazie. Available at: [Link]
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In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Available at: [Link]
-
In Vitro Antiviral Testing. (n.d.). Utah State University. Available at: [Link]
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General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. (n.d.). PBL Assay Science. Available at: [Link]
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Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy. Available at: [Link]
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CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. Available at: [Link]
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Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Available at: [Link]
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A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. (1990). Journal of Virological Methods, 28(1), 101-6. Available at: [Link]
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This compound. (n.d.). BIOFOUNT. Available at: [Link]
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Plaque Reduction Assay. (n.d.). Creative Diagnostics. Available at: [Link]
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Application Notes and Protocols for the Investigation of 1-Azaspiro[4.6]undecane hydrochloride in Cell Culture Assays
Introduction: Navigating the Research Landscape of a Novel Spiro Compound
1-Azaspiro[4.6]undecane hydrochloride is a spirocyclic aliphatic amine whose biological activities and potential applications in cell-based assays are not yet extensively documented in publicly available literature. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can offer high receptor affinity and specificity. For instance, related spiro-piperidine structures have been identified as potent inhibitors of the influenza A virus M2 ion channel, and other spiro compounds are being explored as scaffolds for PARP inhibitors in cancer therapy.[1][2] The unique conformational constraints of the 1-azaspiro[4.6]undecane core may present novel pharmacological properties.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies with this compound. Given the limited specific data on this compound, this document provides a foundational framework for systematically characterizing its effects in a cell culture setting. The protocols outlined below are designed to be a starting point, emphasizing the importance of empirical validation and optimization for specific cell lines and experimental questions.
Part 1: Foundational Characterization of this compound
Prior to conducting any functional assays, it is imperative to establish the fundamental physicochemical and cytotoxic properties of this compound in a cell culture context. This initial characterization ensures the reliability and reproducibility of subsequent experiments.
Solubility and Stability Assessment
The first step in working with any new compound is to determine its solubility and stability in the desired cell culture medium. As a hydrochloride salt, this compound is anticipated to be soluble in aqueous solutions. However, the complex composition of cell culture media, which includes salts, amino acids, and serum, can affect a compound's solubility and stability.
Protocol 1: Preparation of Stock Solution and Assessment of Working Solution Stability
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile, nuclease-free water or a suitable buffer like PBS.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use, as recommended for similar compounds.[3]
-
-
Working Solution Stability:
-
Prepare a series of dilutions of the stock solution in your complete cell culture medium to achieve a range of potential working concentrations.
-
Incubate these solutions at 37°C in a cell culture incubator for a period that reflects your longest planned experiment (e.g., 24, 48, 72 hours).
-
Visually inspect the solutions for any signs of precipitation at regular intervals.
-
If available, analytical techniques like HPLC can be used to more definitively assess the compound's stability over time.
-
Initial Cytotoxicity Screening
A crucial initial step is to determine the cytotoxic potential of this compound across a broad range of concentrations. This will establish a safe working concentration range for subsequent functional assays.
Protocol 2: Broad-Spectrum Cytotoxicity Assay using a Resazurin-Based Reagent
-
Cell Seeding:
-
Seed cells of interest (e.g., a panel of cancer cell lines and a non-cancerous control line) into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
-
Compound Treatment:
-
Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add a resazurin-based viability reagent (e.g., alamarBlue™ or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Table 1: Example Data from a Preliminary Cytotoxicity Screen
| Concentration (µM) | % Cell Viability (Cell Line A) | % Cell Viability (Cell Line B) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.5 | 99.1 |
| 1 | 95.2 | 97.8 |
| 10 | 88.7 | 92.4 |
| 50 | 65.3 | 75.1 |
| 100 | 48.9 | 55.6 |
| 250 | 20.1 | 28.3 |
| 500 | 5.4 | 8.9 |
Part 2: Designing and Implementing Functional Assays
Once a non-toxic working concentration range has been established, you can proceed to investigate the specific biological effects of this compound. The design of these experiments will be guided by hypotheses based on the activities of structurally related molecules.
Hypothetical Mechanisms and Corresponding Assay Selection
Given the structural similarities to known bioactive molecules, potential mechanisms of action for this compound could include:
-
Ion Channel Modulation: As seen with related spiro-piperidines that inhibit the M2 proton channel of the influenza virus, this compound could potentially modulate the activity of other ion channels.[1]
-
Enzyme Inhibition: The spirocyclic core is a feature of molecules that inhibit enzymes like PARP.[2]
-
Receptor Binding: The rigid structure may allow for specific binding to G-protein coupled receptors or other cell surface receptors.
Based on these hypotheses, a logical progression of experiments can be designed.
Caption: Proposed workflow for characterizing this compound.
Protocol 3: General Framework for a Dose-Response Experiment
This protocol provides a general template that can be adapted for various functional assays (e.g., reporter gene assays, proliferation assays, etc.).
-
Cell Preparation: Seed and culture cells as required for the specific assay endpoint.
-
Compound Preparation and Treatment:
-
Based on the cytotoxicity data, select a range of non-toxic concentrations and one or two concentrations around the IC50 to observe maximal effects. A typical range might be 0.1 µM, 1 µM, 10 µM, and 50 µM.
-
Prepare these dilutions in the appropriate assay medium.
-
Treat the cells with the compound dilutions and include appropriate positive and negative controls.
-
-
Incubation and Endpoint Measurement:
-
Incubate the cells for the optimal duration for the chosen assay.
-
Perform the assay and measure the endpoint (e.g., luminescence, fluorescence, cell count).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 (the concentration at which 50% of the maximal effect is observed).
-
Caption: Logical flow for a dose-response experiment.
Part 3: Safety and Handling
As with any novel chemical compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling this compound.
-
Handling: Handle the compound in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Conclusion
The study of novel chemical entities like this compound is fundamental to the discovery of new therapeutic agents and research tools. While specific applications for this compound are yet to be defined, the systematic approach outlined in these notes provides a robust framework for its initial characterization. By first establishing its solubility, stability, and cytotoxicity, researchers can confidently proceed to investigate its potential biological functions in a reproducible and scientifically rigorous manner. The exploration of its effects on ion channels, enzymes, and signaling pathways, guided by the chemistry of related spirocycles, will be a critical step in unlocking its potential.
References
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This compound(1432678-60-8) | BIOFOUNT. (n.d.). BIOFOUNT. Retrieved January 20, 2026, from [Link]
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1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride CAS#: 947534-11-4 • ChemWhat. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]
- Safety Data Sheet - 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride. (2024). Fluorochem Ltd.
- Hong, M., et al. (n.d.).
-
1-Thia-4-azaspiro[4.6]undecane hydrochloride | C9H18ClNS | CID 50853193 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1,4-Dioxa-8-azaspiro[4.6]undecane - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]
-
One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization - PubMed. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols for In Vivo Evaluation of 1-Azaspiro[4.6]undecane Hydrochloride
A Senior Application Scientist's Guide for Preclinical Researchers
This document provides a comprehensive guide for the initial in vivo characterization of the novel chemical entity, 1-Azaspiro[4.6]undecane hydrochloride. Given the absence of published biological data for this specific compound, this guide is structured as a logical, stepwise progression of foundational studies essential for any new potential therapeutic agent, with a particular focus on central nervous system (CNS) applications. The protocols herein are designed to establish a preliminary safety profile, characterize pharmacokinetic behavior, and conduct an initial screen for pharmacodynamic activity.
Introduction: The Rationale for a Staged In Vivo Investigation
The journey of a novel compound from chemical synthesis to a potential therapeutic candidate is a meticulous process of evidence gathering. For this compound, a molecule with a unique spirocyclic structure, the initial in vivo studies are critical for establishing its fundamental biological properties. This guide eschews a rigid template in favor of a fluid, decision-based workflow that mirrors real-world preclinical drug development. We will begin with the most critical aspect—safety—and use the data from each stage to intelligently design the next, ensuring the ethical use of animals and the efficient allocation of resources. The overarching goal is to determine if this compound has a plausible future as a therapeutic agent by systematically answering three core questions: Is it safe? Where does it go in the body and how long does it stay there? What, if any, biological effect does it have?
Part 1: Foundational Safety Assessment - Acute Oral Toxicity
Before any efficacy or detailed pharmacokinetic studies can be undertaken, an understanding of the compound's acute toxicity is paramount. This initial study provides a broad sense of the compound's safety margin and is crucial for selecting appropriate dose ranges for subsequent experiments. We will follow a procedure aligned with the principles of the OECD Test Guideline 425, the Up-and-Down Procedure (UDP), which is designed to estimate the LD50 (the dose lethal to 50% of the test population) while minimizing animal usage.[1]
Causality in Protocol Design:
The choice of the UDP is deliberate; it is a sequential testing method where the outcome of each animal's test determines the dose for the next. This approach is more ethical and efficient than traditional methods that use large groups of animals at multiple fixed dose levels.[1] We will use female rodents as they are often found to be the more sensitive sex, and testing in one sex is now generally considered sufficient for initial acute toxicity assessments.
Experimental Workflow: Acute Toxicity Assessment
Caption: Workflow for Acute Oral Toxicity Testing using the OECD 425 Up-and-Down Procedure.
Step-by-Step Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Selection and Acclimatization:
-
Species: Rat (e.g., Sprague-Dawley) is the preferred rodent species.[2]
-
Sex: Female (nulliparous and non-pregnant).
-
Age: 8-12 weeks old.
-
Acclimatize animals to laboratory conditions for at least 5 days. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
-
Dose Preparation:
-
Prepare fresh solutions of this compound in a suitable vehicle (e.g., distilled water, saline). The choice of vehicle should be based on the compound's solubility.
-
The maximum volume of liquid administered should not exceed 1 mL/100 g of body weight for aqueous solutions.[2]
-
-
Test Procedure (Limit Test & Main Test):
-
Limit Test: A starting dose of 2000 mg/kg can be used if the substance is expected to have low toxicity. If the animal survives, the LD50 is considered to be greater than 2000 mg/kg, and no further testing is needed.[1]
-
Main Test (UDP):
-
Fast animals overnight before dosing (access to water is permitted).
-
Weigh the first animal and administer the selected starting dose (e.g., 175 mg/kg) via oral gavage.
-
Observe the animal closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
If the animal survives after 48 hours, the dose for the next animal is increased. If the animal dies, the dose is decreased. The interval between dosing animals is typically 48 hours.[1]
-
The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a series of dose reversals allows for the calculation of the LD50).
-
-
-
Data Collection and Analysis:
-
Record individual body weights shortly before the test substance is administered and at least weekly thereafter.
-
Perform a gross necropsy on all animals at the end of the observation period.
-
Calculate the LD50 value and confidence intervals using a validated statistical program.
-
Part 2: Pharmacokinetic (PK) Profiling in Rodents
Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of drug development.[3] These studies are crucial for determining if the compound can reach its intended target in sufficient concentrations and for how long. A typical initial PK study involves both intravenous (IV) and oral (PO) administration to determine key parameters such as bioavailability.[4]
Causality in Protocol Design:
Administering the compound via both IV and PO routes is essential. The IV route provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO data. Serial blood sampling from the same animal, where possible, reduces inter-animal variability and the total number of animals used.[5] The choice of time points for blood collection is designed to capture the absorption, distribution, and elimination phases of the drug's concentration profile.
Experimental Workflow: Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic (PK) study.
Step-by-Step Protocol: Rodent Pharmacokinetics
-
Animal Model:
-
Species: Wistar or Sprague-Dawley rats (250-300g). The use of jugular vein cannulated animals is highly recommended for serial blood sampling, as it is a refinement that reduces stress on the animal.[6]
-
Assign animals to two groups (IV and PO), with n=3-4 animals per group.
-
-
Dose Formulation and Administration:
-
Doses should be selected based on the acute toxicity data, aiming for a dose that is well-tolerated.
-
IV Group: Formulate the compound in a sterile vehicle suitable for injection (e.g., saline). Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Formulate in an appropriate oral vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA).
-
IV Group Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6]
-
PO Group Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Bioanalysis and Data Interpretation:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Oral Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. |
Part 3: CNS Exposure - Assessing Brain Penetration
For a compound with potential CNS activity, demonstrating that it can cross the blood-brain barrier (BBB) is a critical step.[7][8] A common method in early discovery is to determine the total brain-to-plasma concentration ratio (Kp) at a single time point.
Step-by-Step Protocol: Brain Penetration Assessment
-
Study Design:
-
Use the same animal model as the PK study (e.g., male Wistar rats).
-
Administer a single oral or intravenous dose of this compound. The dose should be one that yields quantifiable plasma concentrations.
-
Select a time point for tissue collection. This is often at the Tmax observed in the plasma PK study or at a time point where plasma and brain concentrations are expected to be in equilibrium (e.g., 2 or 4 hours post-dose).
-
-
Sample Collection (at the selected time point):
-
Anesthetize the animal.
-
Collect a terminal blood sample via cardiac puncture.
-
Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.
-
Excise the brain, rinse with cold saline, blot dry, and record the weight.
-
Store plasma and brain samples at -80°C.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Quantify the concentration of the compound in both the plasma and the brain homogenate using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the brain-to-plasma ratio: Kp = C_brain / C_plasma , where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL). A Kp > 1 suggests significant brain penetration.
-
Part 4: Preliminary Pharmacodynamic (PD) Screening
Once a compound is deemed to have an acceptable safety profile and favorable pharmacokinetics (including brain penetration), the next logical step is to screen for the desired biological activity. Assuming this compound is being investigated for CNS effects like anxiolytic or antidepressant properties, established behavioral models in rodents are appropriate.[9][10][11]
Causality in Model Selection:
-
Elevated Plus Maze (EPM): This is a widely used and validated model for screening anxiolytic-like activity. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Forced Swim Test (FST): This model is commonly used to screen for antidepressant-like activity. It is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant treatments are known to increase the duration of mobility.
Experimental Workflow: Behavioral Screening
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Application Notes and Protocols for the Quantification of 1-Azaspiro[4.6]undecane Hydrochloride
Introduction
1-Azaspiro[4.6]undecane hydrochloride is a spirocyclic amine, a structural motif of increasing interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Accurate quantification of this compound is critical for quality control in drug manufacturing, pharmacokinetic studies, and various research applications. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing robust analytical methods. While specific experimental data for this compound may be limited, we can infer its likely properties from its structure and related compounds.
| Property | Estimated Value/Characteristic | Rationale and Implications for Analysis |
| Molecular Formula | C₁₀H₂₀NCl | |
| Molecular Weight | 190.72 g/mol | |
| Structure | A saturated heterocyclic amine with a spiro linkage. | The spiro structure can impart rigidity, which may influence chromatographic interactions. |
| Form | Hydrochloride salt | Likely a crystalline solid. The hydrochloride form enhances water solubility, making it suitable for aqueous-based sample preparation and reversed-phase HPLC. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Facilitates the preparation of stock and working standard solutions for various analytical techniques. |
| pKa (of the conjugate acid) | Estimated to be in the range of 9-11 | The basic nature of the secondary amine dictates that it will be protonated at acidic and neutral pH. This is a critical parameter for developing HPLC and titration methods. |
| UV Absorbance | No significant chromophore | The saturated aliphatic structure means it will lack significant UV absorbance at wavelengths typically used in HPLC-UV detection (>220 nm). Derivatization or the use of alternative detection methods (e.g., mass spectrometry, evaporative light scattering) is necessary for sensitive quantification by HPLC. |
| Volatility | Moderate | The free base is likely to be sufficiently volatile for gas chromatographic analysis, potentially after derivatization to improve peak shape.[3] |
Recommended Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. For this compound, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detection method.
-
Gas Chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS).
-
Potentiometric Titration for assay of the bulk drug substance.
The following sections provide detailed protocols and the scientific rationale for each of these techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds.[4][5] Due to the lack of a strong UV chromophore in 1-Azaspiro[4.6]undecane, direct UV detection at higher wavelengths is not feasible. Therefore, two primary approaches are presented: HPLC with pre-column derivatization and UV detection, and HPLC coupled with mass spectrometry (LC-MS).
HPLC with Pre-column Derivatization and UV Detection
This approach involves reacting the amine with a derivatizing agent to introduce a chromophore, allowing for sensitive UV detection.[6][7] Dansyl chloride is a common derivatizing agent for primary and secondary amines.
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Application Note & Protocol: Characterizing 1-Azaspiro[4.6]undecane hydrochloride in Receptor Binding Assays
Introduction: The Challenge of Novel Ligand Characterization
In the landscape of drug discovery and neuropharmacology, the identification and characterization of novel chemical entities are paramount. 1-Azaspiro[4.6]undecane hydrochloride represents a class of spirocyclic amines whose pharmacological profile is not yet extensively documented. Structurally related azaspirocyclic compounds have shown affinity for various central nervous system (CNS) targets, including sigma (σ) receptors and opioid receptors.[1][2] This suggests that this compound holds potential as a modulator of these or other important neurological receptors.
This guide provides a comprehensive framework for researchers to elucidate the binding characteristics of unlabeled investigational compounds, such as this compound, using competitive radioligand binding assays. As a Senior Application Scientist, the goal is to present not just a protocol, but the underlying scientific rationale, ensuring that the experimental design is robust, self-validating, and yields high-integrity data. We will use the sigma-1 (σ₁) receptor, a unique endoplasmic reticulum-resident chaperone protein involved in numerous biological processes, as a hypothetical target for this application note, given the precedent set by similar chemical scaffolds.[1][3]
Pillar 1: The Principle of Competitive Radioligand Binding
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target due to their sensitivity and robustness.[4] When characterizing a novel, unlabeled compound like this compound, the most direct method is a competitive binding assay.[4][5]
The core principle is elegant in its simplicity: the unlabeled compound (the "competitor") competes with a known radiolabeled ligand (the "radioligand") for a finite number of receptor binding sites. By systematically increasing the concentration of the unlabeled competitor, we can measure a proportional decrease in the binding of the radioligand. This displacement allows us to determine the affinity of the competitor for the receptor, expressed as the inhibition constant (Kᵢ).
The workflow can be visualized as follows:
Caption: Workflow for a competitive radioligand binding assay.
Pillar 2: Designing a Self-Validating Protocol
Trustworthiness in experimental science comes from protocols that are designed to be self-validating. This involves meticulous optimization and the inclusion of appropriate controls.
Essential Reagents and Materials
| Component | Description & Rationale | Example Supplier |
| Receptor Source | Membranes from a cell line (e.g., HEK-293, CHO) stably expressing the human sigma-1 receptor. Provides a consistent and high-density source of the target. | ATCC, Eurofins |
| Test Compound | This compound | N/A (Investigational) |
| Radioligand | -Pentazocine. A well-characterized, high-affinity radioligand for the sigma-1 receptor. Tritium (³H) is a low-energy beta emitter suitable for scintillation counting. | PerkinElmer |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. A standard buffer system for many receptor binding assays, maintaining physiological pH and providing necessary ions. | Sigma-Aldrich |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. Used to rapidly wash away unbound radioligand during the filtration step. The cold temperature minimizes dissociation of the bound ligand. | N/A (Lab Prepared) |
| Non-Specific Binding (NSB) Definer | Haloperidol (10 µM). A high-affinity, structurally distinct ligand used in excess to saturate all specific receptor sites, allowing for the measurement of non-specific binding. | Sigma-Aldrich |
| Filtration Apparatus | 96-well Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters. The filters trap the cell membranes while allowing unbound ligand to pass through. | Brandel, MilliporeSigma |
| Scintillation Cocktail | A liquid cocktail (e.g., Ultima Gold™) that emits light when excited by the beta particles from the radioligand. | PerkinElmer |
| Detection Instrument | MicroBeta² or TopCount Scintillation Counter. A sensitive instrument for quantifying the light emitted from the scintillation cocktail. | PerkinElmer |
Step-by-Step Experimental Protocol
This protocol outlines a filtration-based competitive binding assay.[4][6]
Step 1: Membrane Preparation
-
Rationale: To isolate the fraction of the cell homogenate that is enriched with the membrane-bound target receptor.
-
Culture HEK-293 cells expressing the human sigma-1 receptor to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, protease inhibitors).
-
Homogenize the suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Aliquot and store membrane preparations at -80°C until use.
Step 2: Assay Plate Setup
-
Rationale: To systematically set up the conditions for measuring Total Binding, Non-Specific Binding (NSB), and competitive inhibition by the test compound. The final assay volume is typically 200-250 µL.[6]
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Homogenate.
-
Non-Specific Binding (NSB): 50 µL NSB Definer (10 µM Haloperidol) + 50 µL Radioligand + 100 µL Membrane Homogenate.
-
Competition: 50 µL of each 1-Azaspiro[4.6]undecane HCl dilution + 50 µL Radioligand + 100 µL Membrane Homogenate.
-
Step 3: Incubation
-
Rationale: To allow the binding reaction to reach equilibrium. The incubation time and temperature must be optimized but are typically 60-90 minutes at room temperature or 30°C.[6][7]
-
Add the radioligand (e.g., -Pentazocine at a final concentration near its Kₔ, typically 1-2 nM) to all wells.
-
Add the membrane homogenate (typically 20-50 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]
Step 4: Separation and Detection
-
Rationale: To rapidly separate the receptor-bound radioligand from the free radioligand in the solution.
-
Pre-soak the glass fiber filter mat in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Terminate the incubation by rapid vacuum filtration onto the filter mat using a cell harvester.
-
Immediately wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioactivity.
-
Dry the filter mat under a heat lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[6]
-
Place the filter mat in a sample bag, add scintillation cocktail, and seal.
-
Count the radioactivity (in Counts Per Minute, CPM) for each well using a scintillation counter.
Pillar 3: Authoritative Data Analysis & Interpretation
Raw CPM data must be transformed into meaningful pharmacological constants.
Data Transformation
-
Calculate Specific Binding: For each data point, specific binding is the crucial metric. It is calculated as: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM) A robust assay should have high specific binding, ideally >80% of total binding at the Kₔ concentration of the radioligand.[8]
-
Generate the Inhibition Curve: Plot the percent specific binding against the logarithm of the competitor concentration (1-Azaspiro[4.6]undecane HCl). The percent specific binding is calculated as: % Specific Binding = (Specific Binding at [Competitor] / Average Specific Binding with no competitor) x 100
Determining IC₅₀ and Kᵢ
Caption: From raw data to the intrinsic affinity constant (Kᵢ).
-
IC₅₀ (Half-maximal inhibitory concentration): This value is derived directly from the inhibition curve using non-linear regression analysis (e.g., using GraphPad Prism software). It represents the concentration of 1-Azaspiro[4.6]undecane HCl required to displace 50% of the specific binding of the radioligand.[9]
-
Kᵢ (Inhibition Constant): The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound, the Kᵢ must be calculated using the Cheng-Prusoff equation .[9][10]
Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
Where:
-
[L] = The concentration of the radioligand used in the assay.
-
Kₔ = The equilibrium dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment.
-
The resulting Kᵢ value is a measure of the affinity of this compound for the target receptor. A lower Kᵢ value indicates a higher binding affinity.
Alternative & Advanced Methodologies: Scintillation Proximity Assay (SPA)
For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous alternative that requires no separation step.[7][11]
-
Principle: Receptor membranes are coupled to SPA beads containing a scintillant. Only radioligand molecules that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to be detected.[7][12][13]
Caption: Principle of the Scintillation Proximity Assay (SPA).
Advantages of SPA:
-
Homogeneous: No filtration or wash steps are needed, reducing handling and time.
-
High Throughput: Easily automated in 96- or 384-well plate formats.
-
Miniaturization: Requires smaller volumes of reagents.
Considerations for SPA:
-
Requires optimization of bead-to-receptor coupling.
-
Potential for non-specific binding to the beads themselves, which must be carefully assessed.[8]
Conclusion
This application note provides a robust, scientifically-grounded framework for the initial characterization of a novel, unlabeled compound such as this compound. By employing a competitive radioligand binding assay against a plausible target like the sigma-1 receptor, researchers can reliably determine the compound's binding affinity (Kᵢ). This foundational data is critical for guiding further structure-activity relationship (SAR) studies, assessing selectivity against other receptors, and ultimately defining the pharmacological identity of a promising new molecule in the drug development pipeline.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
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Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]
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Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
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Current Protocols in Immunology. (2001). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
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YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
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DeSimone, D. C., & Strange, P. G. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
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- Zhang, H., et al. (2020). Label-free LC-MS Based Assay to Characterize Small Molecule Compound Binding to Cells. Scientific reports, 10(1), 1-11.
- Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393-7448.
- Caturla, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 62(23), 10864–10883.
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PubChem. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]
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ChemWhat. (n.d.). 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]
- Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5395–5407.
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PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]
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- Bigott-Hennkens, H. M., et al. (2008). In vitro receptor binding assays: general methods and considerations. The quarterly journal of nuclear medicine and molecular imaging : official publication of the Italian Association of Nuclear Medicine (AIMN) [and] the International Association of Radiopharmacology (IAR), [and] Section of the Society of... 52(3), 245–253.
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Application Note: High-Throughput Screening of 1-Azaspiro[4.6]undecane hydrochloride
Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological properties is paramount. Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are joined at a single atom, are emerging as a valuable class of molecules in drug discovery.[1][2] Their rigid, fsp³-rich frameworks offer a distinct advantage over traditional flat, aromatic compounds by providing more precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved target specificity, and optimized pharmacokinetic profiles.[1][2] The introduction of spirocyclic motifs can address key challenges in drug development, including metabolic stability and selectivity.[2]
This application note provides a detailed guide to the use of 1-Azaspiro[4.6]undecane hydrochloride in a high-throughput screening (HTS) campaign. While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural similarity to other biologically active azaspiro compounds suggests its potential as a valuable screening compound. For instance, compounds like 3-azaspiro[3][3]undecane hydrochloride have demonstrated potent inhibitory activity against the influenza A virus M2 proton channel, significantly surpassing the efficacy of established drugs like amantadine.[4] Furthermore, various derivatives of 1-thia-4-azaspiro[4.5]decane and 1-oxa-4-azaspiro[4.5]decanes have been synthesized and evaluated for their anticancer activities.[5][6]
Given this context, we present a hypothetical, yet scientifically rigorous, HTS protocol to screen this compound against a generic G-protein coupled receptor (GPCR) target. GPCRs represent a large and diverse family of cell surface receptors that are implicated in a wide range of physiological processes and are the targets for a significant portion of approved drugs. This protocol is designed to be adaptable to various specific GPCRs and serves as a comprehensive guide for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
While specific experimental data for this compound is limited, we can infer its general properties from its structure and data available for similar compounds.
| Property | Value (Estimated/Inferred) | Source |
| Molecular Formula | C₁₀H₂₀ClN | Inferred from structure |
| Molecular Weight | 189.72 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Solubility | Soluble in water and DMSO | Typical for hydrochloride salts |
| Storage | Sealed in dry, room temperature | [7] |
High-Throughput Screening Workflow
The HTS process is a multi-step procedure designed for the rapid, automated testing of large numbers of compounds.[8][9] The primary goal is to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[8] A typical workflow involves assay development, a pilot screen, the full HTS campaign, and subsequent data analysis.[10]
Below is a DOT language diagram illustrating the major phases of the proposed HTS campaign.
Caption: High-Throughput Screening Workflow Overview.
Detailed Protocol: Cell-Based GPCR Antagonist Assay
This protocol describes a competitive antagonist assay using a stable cell line expressing a hypothetical GPCR. The assay measures the inhibition of agonist-induced cyclic AMP (cAMP) production, a common second messenger in GPCR signaling. A decrease in cAMP levels in the presence of the test compound indicates potential antagonist activity.
Materials and Reagents:
-
Cell Line: CHO-K1 cells stably expressing the target GPCR.
-
Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Reference Agonist: Known agonist for the target GPCR.
-
Reference Antagonist: Known antagonist for the target GPCR (positive control).
-
Detection Kit: A homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection kit.
-
Microplates: 384-well, white, solid-bottom assay plates.[8]
-
Automation: Automated liquid handling systems for dispensing cells, compounds, and reagents. A microplate reader capable of the chosen detection method (e.g., HTRF).
Protocol Steps:
-
Compound Plate Preparation: a. Serially dilute the 10 mM stock of this compound in DMSO to create a concentration gradient for future dose-response studies. b. For the primary screen, prepare an intermediate plate by diluting the stock to 2 mM in DMSO. c. Using an automated liquid handler, transfer 50 nL of the 2 mM compound stock into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 10 µL final volume. d. Designate columns for controls:
- Negative Control: DMSO only (no compound).
- Positive Control: Reference antagonist at a concentration known to give full inhibition (e.g., 10 µM).
-
Cell Plating: a. Harvest the CHO-K1 cells and resuspend them in assay buffer to a density of 0.5 x 10⁶ cells/mL. b. Using a multi-drop dispenser, add 5 µL of the cell suspension (2,500 cells) to each well of the compound-containing 384-well plate. c. Incubate the plate for 30 minutes at room temperature to allow the compound to interact with the cells.
-
Agonist Stimulation: a. Prepare the reference agonist in assay buffer at a concentration that is 2x its EC₈₀ value (the concentration that elicits 80% of the maximal response). b. Add 5 µL of the agonist solution to all wells except for the negative control wells (which receive 5 µL of assay buffer only). c. Incubate the plate for 60 minutes at room temperature.
-
Detection: a. Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate). b. Add the detection reagents to all wells. c. Incubate for 60 minutes at room temperature, protected from light. d. Read the plate on a compatible microplate reader.
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the success of any HTS campaign.[3][10]
1. Quality Control - The Z'-Factor: The Z'-factor is a statistical measure of the quality of an assay, reflecting the separation between the positive and negative controls.[10]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
-
Z' > 0.5: Excellent assay, suitable for HTS.[10]
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unacceptable assay.
-
A "dry run" using only control compounds should be performed to ensure the Z'-factor is consistently above 0.5 before starting the full screen.[10]
2. Hit Identification - Z-Score: For each compound well, a Z-score is calculated to determine how far its value is from the mean of the sample population (DMSO controls).
-
Formula: Z-score = (Value_sample - Mean_DMSO) / SD_DMSO
-
Hit Criterion: A common threshold for identifying a "hit" is a Z-score ≤ -3 (for antagonists) or ≥ 3 (for agonists).
Data Analysis Workflow Diagram:
Caption: Workflow for HTS Data Analysis and Hit Selection.
Conclusion and Future Directions
This application note outlines a comprehensive framework for evaluating this compound in a high-throughput screening context. By leveraging the principles of modern HTS, including automation, miniaturization, and robust statistical analysis, researchers can efficiently assess the biological activity of this promising spirocyclic compound.[8][11] The provided protocol for a cell-based GPCR antagonist assay serves as a robust starting point, which can be adapted for various other target classes.
Identified hits from the primary screen must undergo a rigorous confirmation process, including re-testing and dose-response analysis to determine potency (IC₅₀). Subsequently, preliminary structure-activity relationship (SAR) studies can be initiated to explore the chemical space around the hit compound, guiding the synthesis of more potent and selective analogs.[10] The unique three-dimensional nature of the azaspiro[4.6]undecane scaffold makes it an exciting candidate for the discovery of novel therapeutics with potentially superior pharmacological profiles.
References
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]
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ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 875-11-6|1-Thia-4-azaspiro[4.6]undecane hydrochloride|BLD Pharm [bldpharm.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. repository.yu.edu [repository.yu.edu]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azaspiro[4.6]undecane Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Hypothesized Synthetic Route: A Plausible Pathway
While numerous methods exist for the synthesis of spirocyclic amines, a robust and frequently employed strategy involves a multi-step sequence. For the synthesis of 1-Azaspiro[4.6]undecane hydrochloride, a logical approach is the intramolecular reductive amination of a keto-amine precursor. This guide will focus on a plausible three-step synthesis starting from cycloheptanone and a protected 4-aminobutylamine derivative.
The overall synthetic workflow can be visualized as follows:
Caption: A three-step synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, following the hypothesized route.
Step 1: Reductive Amination
Q: My initial reductive amination of cycloheptanone with N-Boc-1,4-diaminobutane is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in reductive amination are a common issue and can often be traced back to several factors. Let's break down the potential causes and solutions:
-
Inefficient Imine Formation: The first step of a reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the imine.
-
Solution: Ensure your reaction is set up to remove water as it is formed. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the imine.
-
-
Sub-optimal pH: The pH of the reaction medium is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine reactant, which would render it non-nucleophilic.
-
Solution: Use a mild acid catalyst like acetic acid. You can monitor and adjust the pH of your reaction mixture.
-
-
Choice of Reducing Agent: The choice of reducing agent and the timing of its addition are crucial. Some reducing agents, like sodium borohydride, can reduce the ketone starting material if added too early.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is milder and more selective for the imine over the ketone.[1] It can typically be added at the beginning of the reaction. If you are using a stronger reducing agent, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.
-
-
Steric Hindrance: While less of an issue with cycloheptanone, significant steric bulk on either the ketone or the amine can hinder the reaction.
-
Solution: In such cases, longer reaction times or slightly elevated temperatures may be necessary.
-
Troubleshooting Decision Tree for Low Reductive Amination Yield:
Caption: A decision tree for troubleshooting low yields in reductive amination.
Step 2: Intramolecular Cyclization
Q: The deprotection of the Boc group and subsequent intramolecular cyclization is not proceeding to completion. What factors could be inhibiting this step?
A: This tandem reaction is a critical step and its success hinges on efficient deprotection followed by a favorable intramolecular cyclization. Here's what to consider:
-
Incomplete Deprotection: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent). If the deprotection is incomplete, the primary amine required for cyclization will not be available.
-
Solution: Ensure you are using a sufficient excess of the acid and allowing for adequate reaction time. You can monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Unfavorable Ring Strain: The formation of the five-membered pyrrolidine ring in the spirocyclic structure is generally favorable. However, unforeseen steric interactions could raise the activation energy for the cyclization.
-
Solution: After deprotection, you might need to gently heat the reaction mixture to facilitate the intramolecular cyclization. The choice of solvent can also play a role; a less polar solvent might favor the intramolecular reaction over intermolecular side reactions.
-
-
Intermolecular Side Reactions: Once the Boc group is removed, the resulting diamine is susceptible to intermolecular reactions, leading to oligomerization or polymerization, especially at higher concentrations.
-
Solution: This step is best performed under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the deprotected amine to a larger volume of solvent.
-
Step 3: Salt Formation
Q: I am having difficulty isolating a pure, crystalline this compound salt. What are the best practices for this final step?
A: The final salt formation and purification are crucial for obtaining a high-quality product. Here are some tips:
-
Stoichiometry of HCl: The addition of exactly one equivalent of HCl is important. An excess of HCl can lead to the formation of a dihydrochloride salt or complicate the crystallization.
-
Solution: Use a standardized solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). Add the HCl solution dropwise to a solution of the free spiro-amine while stirring.
-
-
Solvent Choice for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.
-
Solution: The hydrochloride salt will likely be insoluble in nonpolar solvents. A common technique is to dissolve the free amine in a solvent like diethyl ether or ethyl acetate and then add the HCl solution. The salt should precipitate out. If it oils out, you may need to try different solvent systems or a co-solvent system (e.g., ethanol/ether) and cool the mixture slowly.
-
-
Purification of the Free Base: Impurities in the free spiro-amine will be carried over into the salt.
-
Solution: Before salt formation, consider purifying the free base by column chromatography or distillation if it is a liquid. This will significantly improve the purity of the final hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control throughout the synthesis of this compound?
A: The three most critical parameters are:
-
pH Control: Especially during the reductive amination, maintaining a slightly acidic pH is key to maximizing the rate of imine formation while keeping the amine nucleophilic.
-
Water Removal: Efficient removal of water during imine formation is crucial for driving the reaction to completion.
-
Concentration during Cyclization: The intramolecular cyclization step should be performed under high-dilution conditions to minimize intermolecular side reactions.
Q: Are there any alternative synthetic routes to consider for 1-Azaspiro[4.6]undecane?
A: Yes, several other strategies could be employed. One notable alternative is a multi-component reaction, which can construct the spirocyclic core in a single step from simpler starting materials.[2] Another approach could involve the cyclization of a suitable precursor that already contains the spirocyclic carbon, which might be synthesized via a Diels-Alder reaction.[3]
Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of intermediates and the final product by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of the final crystalline hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate N-Boc-protected Amine via Reductive Amination
-
To a solution of cycloheptanone (1.0 eq) and N-Boc-1,4-diaminobutane (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization and Formation of 1-Azaspiro[4.6]undecane
-
Dissolve the purified N-Boc-protected amine from Protocol 1 in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free spiro-amine.
Protocol 3: Formation of this compound
-
Dissolve the crude 1-Azaspiro[4.6]undecane in diethyl ether.
-
Add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring.
-
A white precipitate should form. If the product oils out, scratching the side of the flask or adding a seed crystal may induce crystallization.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over ketones. Can be used in a one-pot reaction. | More expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective. Effective at acidic pH. | Highly toxic (releases HCN in strong acid). |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone. Requires a two-step procedure. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" reducing agent. High yielding. | Requires specialized high-pressure equipment. |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Reductive Amination of Aldehydes and Ketones with Ammonia and Amines.
- Baxendale, I. R., Cheung, E. Y., Kister, J., & Ley, S. V. (2002). A new and efficient protocol for the reductive amination of aldehydes and ketones.
- Gribble, G. W. (2010). Sodium borohydride and sodium triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid. A convenient reagent for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 44(8), 1368–1369.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
- Le, T. N., Gang, H., & Porco, J. A. (2019). A multicomponent reaction-based approach to spirocyclic scaffolds. Beilstein Journal of Organic Chemistry, 15, 249-256.
- Padwa, A., & Wilson, M. S. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(13), 4949-4957.
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55–72.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]
- Martínez-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
- Gawroński, J., Brzostowska, M., Kwit, M., Plutecka, A., & Rychlewska, U. (2005). Rhombimines-cyclic tetraimines of trans-1,2-diaminocyclohexane shaped by the diaryl ether structural motif. The Journal of Organic Chemistry, 70(23), 9143–9151.
Sources
- 1. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [boris-portal.unibe.ch]
- 3. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Azaspiro[4.6]undecane Hydrochloride
Welcome to the technical support guide for the purification of 1-Azaspiro[4.6]undecane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this spirocyclic amine hydrochloride.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its spirocyclic core imparts a unique three-dimensional architecture, a desirable feature for modern drug candidates. However, the purification of this compound can present several challenges, from removing stubborn impurities to achieving high crystallinity. This guide provides practical, experience-driven advice to navigate these hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Without a specific synthetic route, predicting the exact impurity profile is challenging. However, based on common synthetic strategies for azaspirocycles, likely impurities include:
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Unreacted Starting Materials: Depending on the synthetic pathway, these could be various linear or cyclic precursors.
-
Reaction Intermediates: In multi-step syntheses, incompletely converted intermediates can be carried through to the final step.
-
By-products: Side reactions such as over-alkylation, elimination, or rearrangement can generate structurally related impurities that are often difficult to separate.
-
Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as reagents like catalysts or bases, can be retained in the crude product.
Q2: My this compound appears as an oil or a sticky solid after synthesis. How can I induce crystallization?
A2: The hydrochloride salt of an amine is generally a crystalline solid. If you obtain an oil or a sticky solid, it may be due to the presence of impurities or residual solvent. Here are some strategies to induce crystallization:
-
Trituration: Vigorously stirring the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can help to wash away contaminants and promote crystallization. Non-polar solvents like hexanes or diethyl ether are often effective for this purpose.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water). Then, slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield crystals.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.
Q3: What are the recommended starting points for chromatographic purification of this compound?
A3: Chromatographic purification can be highly effective. Here are recommendations for different techniques:
-
Silica Gel Column Chromatography: Due to the polar nature of the hydrochloride salt, it may have very strong interactions with silica gel, potentially leading to poor recovery. It is often more practical to purify the corresponding free base of 1-Azaspiro[4.6]undecane and then convert it back to the hydrochloride salt. For the free base, a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of a basic modifier like triethylamine (0.1-1%) can be effective.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. A C18 column with a mobile phase gradient of water and acetonitrile or methanol, both containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), is a good starting point. The acidic modifier ensures the amine remains protonated and improves peak shape.[3]
Troubleshooting Guide
Problem 1: Poor Separation of Impurities by Column Chromatography
Possible Cause: The impurities are structurally very similar to the desired product, having similar polarities.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic mobile phase, switch to a shallow gradient to improve the resolution between closely eluting compounds.
-
Solvent System Modification: Experiment with different solvent systems. For normal phase chromatography of the free base, consider switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system, or vice versa. Small additions of a third solvent can sometimes dramatically alter selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity compared to silica gel for amines.
-
Convert to the Free Base: As mentioned in the FAQs, purifying the free base is often easier on silica gel. After purification, the free base can be dissolved in a suitable solvent (e.g., diethyl ether, dichloromethane) and treated with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure hydrochloride salt.
Experimental Protocol: Conversion to Free Base for Purification
-
Dissolve the crude this compound in a minimal amount of water.
-
Cool the solution in an ice bath and add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) dropwise with stirring until the pH is basic (pH > 10).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purify the crude free base using silica gel column chromatography.
-
To regenerate the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in diethyl ether) dropwise with stirring.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Problem 2: Low Recovery from Recrystallization
Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.[1]
Solutions:
-
Optimize the Solvent System:
-
Solubility Testing: Systematically test the solubility of your compound in a range of solvents to find one where it is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A table of common laboratory solvents and their polarities is provided below to guide your selection.
-
Solvent/Anti-Solvent System: If a single solvent is not ideal, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
-
Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will reduce the recovery.[1]
-
Cooling Procedure: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or a refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Concentrate the Mother Liquor: After filtering the crystals, the remaining solution (mother liquor) may still contain a significant amount of the desired product. Concentrating the mother liquor and cooling again may yield a second crop of crystals, which should be analyzed for purity separately.
Table 1: Solubility Characteristics of Amine Hydrochlorides in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | High |
| Methanol / Ethanol | High | High to Moderate |
| Isopropanol | Moderate | Moderate |
| Acetonitrile | Moderate | Low to Moderate |
| Acetone | Moderate | Low |
| Dichloromethane | Low-Moderate | Very Low |
| Ethyl Acetate | Low-Moderate | Very Low |
| Diethyl Ether | Low | Insoluble |
| Hexanes / Heptane | Non-polar | Insoluble |
This table provides general guidance. Experimental verification is essential.
Problem 3: Product Degradation During Purification
Possible Cause: The compound may be sensitive to heat or prolonged exposure to acidic or basic conditions. While amine hydrochlorides are generally stable, the specific structure of 1-Azaspiro[4.6]undecane could have latent instabilities.
Solutions:
-
Low-Temperature Purification:
-
Recrystallization: Avoid prolonged boiling during recrystallization. Dissolve the compound quickly and then allow it to cool.
-
Chromatography: If using column chromatography, consider running the column in a cold room to minimize potential degradation on the stationary phase.
-
-
Neutralize Promptly: When converting the hydrochloride salt to the free base for purification, do not expose the free amine to strong bases for extended periods. Work up the reaction mixture promptly after basification.
-
Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.
Purification Strategy Workflow
Caption: A decision-making workflow for the purification of this compound.
References
- BenchChem. Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
-
Alfonso, C., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. Journal of Chromatography B, 865(1-2), 133-140. Available at: [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Recrystallization1.
Sources
- 1. 1432678-60-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. The development of a rapid method for the isolation of four azaspiracids for use as reference materials for quantitative LC-MS-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Azaspiro[4.6]undecane Hydrochloride in Solution
Welcome to the technical support center for 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a secondary amine within a spirocyclic system, its behavior in various experimental settings warrants careful consideration. This document will equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
General Stability Profile of this compound
This compound is the salt of a secondary amine. The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The protonated amine is generally more stable and water-soluble than its free base form. However, under certain conditions, degradation can occur. Understanding these potential liabilities is the first step in designing robust experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: My solution of this compound shows a decrease in concentration over time, even when stored at low temperatures. What are the likely causes?
Answer: A gradual decrease in the concentration of this compound in solution, even under refrigerated conditions, can be attributed to several factors, including adsorption to container surfaces, slow degradation, or solvent evaporation.
Scientific Explanation: The hydrochloride salt of 1-Azaspiro[4.6]undecane is formed from a weak base (the secondary amine) and a strong acid (HCl). In solution, particularly in unbuffered water, the pH will be acidic due to the hydrolysis of the ammonium salt. While the protonated form is generally stable, secondary amines can be susceptible to slow oxidation, especially if the solvent contains dissolved oxygen or trace metal ion impurities that can catalyze oxidative processes. Adsorption onto glass or plastic surfaces can also be a factor for compounds at low concentrations.
Troubleshooting Guide & Recommended Actions:
-
Container Material Assessment:
-
If using plastic containers, consider switching to amber glass vials to minimize adsorption and light exposure.
-
For very sensitive applications, silanized glassware can be used to reduce surface adsorption.
-
-
Inert Atmosphere:
-
Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
After preparation, blanket the headspace of the container with the inert gas before sealing.
-
-
Solvent Purity:
-
Use high-purity solvents (e.g., HPLC-grade or equivalent). Lower-grade solvents may contain impurities that can initiate or catalyze degradation.
-
-
Concentration Verification:
-
Re-assay the concentration of your stock solution more frequently to have an accurate measure of its current concentration before use in experiments.
-
Question 2: How does the pH of my aqueous buffer affect the stability of this compound?
Answer: The pH of the solution is a critical factor governing the stability of this compound. The compound will be most stable in acidic to neutral pH ranges where the amine is predominantly in its protonated, more stable form. In basic conditions, the deprotonated free base is more susceptible to degradation.
Scientific Explanation: The secondary amine in 1-Azaspiro[4.6]undecane has a pKa (estimated) in the range of 9-11.
-
Acidic to Neutral pH (pH < 8): The amine will exist predominantly as the protonated ammonium salt. The lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it less available for oxidative degradation.
-
Basic pH (pH > 9): The amine will be deprotonated to its free base form. The lone pair of electrons on the nitrogen is now available, making the molecule more nucleophilic and susceptible to oxidation.
Some azaspiro compounds have been noted for their resistance to hydrolysis, which may be attributed to steric hindrance around the amine.[1] However, oxidative stability is often a more significant concern for secondary amines.[2]
Recommended Actions & Protocols:
-
For routine use and storage, maintain the compound in a slightly acidic buffer (e.g., pH 4-6).
-
If your experimental conditions require basic pH, prepare the solution immediately before use and minimize its exposure to these conditions.
-
To assess pH stability, perform a forced degradation study:
-
Prepare solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9, 11).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of the parent compound remaining against time for each pH.
-
Hypothetical pH Stability Profile
| pH | % Degradation after 24h at 40°C (Hypothetical) | Predominant Species | Potential Degradation Pathway |
|---|---|---|---|
| 3 | < 1% | Protonated Amine | Generally Stable |
| 5 | < 1% | Protonated Amine | Generally Stable |
| 7 | 1-2% | Protonated Amine | Slow Oxidation |
| 9 | 5-10% | Free Base | Oxidation |
| 11 | >15% | Free Base | Rapid Oxidation |
Question 3: I am observing new peaks in my HPLC chromatogram after storing a solution of this compound. How can I identify these potential degradants?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The most probable degradation pathway for a secondary amine like 1-Azaspiro[4.6]undecane is oxidation. Identification of these degradants typically requires mass spectrometry.
Scientific Explanation: Secondary amines can be oxidized to form various products. The most common initial oxidation product is a hydroxylamine, which can be further oxidized. Another possibility is the formation of an N-oxide, although this is more common for tertiary amines.[3] Given the structure, oxidation at the nitrogen atom is a plausible degradation route.
dot
Caption: Hypothetical oxidative degradation pathway.
Troubleshooting Guide for Degradant Identification:
-
LC-MS Analysis:
-
Analyze your degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weights of the new peaks.
-
A potential primary degradation product would have a mass increase of 16 Da (addition of an oxygen atom) compared to the free base of the parent compound.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
If available, use HRMS to obtain the accurate mass and elemental composition of the degradants. This can help confirm the addition of oxygen.
-
-
Forced Degradation Studies:
-
To confirm the degradation pathway, perform a controlled forced degradation study. A common method for oxidative degradation is to treat the solution with a small amount of hydrogen peroxide (e.g., 0.1% H2O2).
-
Compare the retention times and mass spectra of the peaks generated in the forced degradation study with those observed in your stored solution.
-
Experimental Protocol: Oxidative Forced Degradation
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
To 1 mL of this solution, add 100 µL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and analyze by LC-MS at t=0 and t=4 hours.
-
A control sample without hydrogen peroxide should be run in parallel.
Question 4: What are the best practices for preparing and storing stock solutions of this compound?
Answer: Proper preparation and storage of stock solutions are crucial for obtaining reproducible experimental results. For this compound, the key is to use high-purity solvents, protect the solution from light and oxygen, and store it at low temperatures. A supplier recommends storage of the solid compound at -20°C for long-term stability.[4]
dot
Caption: Recommended workflow for stock solution preparation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Ethanol, or degassed Water (acidified to pH 4-5) | DMSO and ethanol are less prone to promoting degradation than water. If water is used, degassing and acidification improve stability. |
| Temperature | -20°C for short-term (weeks), -80°C for long-term (months) | Low temperatures slow down chemical degradation kinetics. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light and ensures a good seal. |
| Atmosphere | Headspace blanketed with Nitrogen or Argon | Minimizes exposure to oxygen. |
| Handling | Prepare aliquots to avoid multiple freeze-thaw cycles. | Freeze-thaw cycles can introduce moisture and oxygen, and may affect solubility. |
References
-
Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available at: [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts. (2021). Functional Groups in Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-Azaspiro[4.6]undecane hydrochloride
Welcome to the technical support center for 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies for overcoming solubility issues with this compound. As a spirocyclic amine hydrochloride, its solubility behavior is intrinsically linked to pH and the choice of solvent system. This document will provide a framework for systematically addressing these challenges.
Understanding the Challenge: The Nature of Amine Hydrochloride Solubility
This compound is the salt of a weakly basic amine. The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.[1][2] However, challenges in achieving the desired concentration in specific media can still arise. The solubility of amine salts is governed by an equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms, which is highly dependent on the pH of the solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water at neutral pH?
A1: Amine hydrochlorides, being salts of weak bases, exhibit their highest aqueous solubility at acidic pH values.[3] At neutral or basic pH, the equilibrium shifts towards the less soluble free base form, which can lead to precipitation or low solubility. It is crucial to assess the pH of your water. Deionized water can have a pH ranging from 5.5 to 7. If you are observing low solubility, the pH of your solution is likely not acidic enough to maintain the compound in its fully protonated, soluble form.
Q2: I am observing precipitation when I dilute my stock solution of this compound in a buffer. What is happening?
A2: This is a common phenomenon when a stock solution prepared in an acidic solvent or a highly polar organic solvent is diluted into a buffered system, especially at a higher pH (e.g., physiological pH of 7.4). The buffer's higher pH neutralizes the acidic nature of the hydrochloride salt, causing the compound to convert to its less soluble free base form and precipitate out of the solution.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents can be used. However, the choice of solvent is critical. As a general rule, salts of organic compounds are less soluble in non-polar organic solvents.[4] Polar aprotic solvents like DMSO and DMF are often good choices for creating stock solutions. Protic solvents like ethanol may also be effective, potentially in combination with water or a small amount of acid.
Q4: What is the "common ion effect" and how can it affect my experiment?
A4: The common ion effect can decrease the solubility of a salt when a solution already contains one of the ions from the salt.[5] In the case of this compound, if you try to dissolve it in a solution that already has a high concentration of chloride ions (e.g., a hydrochloride-based buffer), the equilibrium will shift towards the undissolved salt, reducing its solubility.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound for In Vitro Aqueous Assays
This guide provides a systematic approach to solubilizing this compound in aqueous media for biological assays.
Step-by-Step Protocol:
-
Initial Assessment in Acidified Water:
-
Start by attempting to dissolve a small, known amount of the compound in deionized water acidified with a small amount of HCl (e.g., to pH 2-4). This will help determine the compound's intrinsic aqueous solubility in its fully protonated form.
-
-
pH-Dependent Solubility Profiling:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add a known excess of the compound to a fixed volume of each buffer.
-
Stir or shake the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
This will generate a pH-solubility profile, which is crucial for selecting the appropriate buffer for your experiments.
-
-
Co-solvent Screening:
-
If aqueous solubility is still insufficient even at an optimal pH, consider the use of co-solvents.
-
Commonly used co-solvents for parenteral and oral formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). For in vitro assays, DMSO is a common choice.
-
Prepare stock solutions in the neat co-solvent (e.g., 100% DMSO).
-
When diluting into your aqueous assay buffer, do so in a stepwise manner and observe for any precipitation. It is crucial to keep the final concentration of the organic solvent in your assay low to avoid artifacts.
-
Data Presentation: Example pH-Solubility Profile (Hypothetical Data)
| pH | Solubility (mg/mL) |
| 2.0 | > 50 |
| 4.0 | 25.2 |
| 6.0 | 5.8 |
| 7.4 | 1.2 |
| 8.0 | < 0.1 |
Workflow Diagram:
Caption: Workflow for aqueous solubilization.
Issue 2: Preparing a High-Concentration Stock Solution
For many applications, a high-concentration stock solution in an organic solvent is required.
Step-by-Step Protocol:
-
Solvent Selection:
-
Based on general principles, polar aprotic solvents are a good starting point.
-
Test the solubility in small volumes of DMSO, DMF, and ethanol.
-
Gently warm the mixture and use sonication to aid dissolution. Be cautious with heating, as it can degrade the compound.
-
-
Creating the Stock Solution:
-
Once a suitable solvent is identified, carefully weigh the desired amount of this compound.
-
Add the solvent incrementally while vortexing or stirring until the compound is fully dissolved.
-
If necessary, gentle warming or sonication in a water bath can be applied.
-
Ensure the final solution is clear and free of any particulates.
-
-
Storage and Stability:
-
Store stock solutions at an appropriate temperature, typically -20°C or -80°C, to minimize degradation.
-
Before use, allow the stock solution to fully thaw at room temperature and vortex briefly to ensure homogeneity.
-
Workflow Diagram:
Caption: Workflow for preparing an organic stock solution.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Formulation & Development. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PMC. (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Tablets & Capsules. (n.d.). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
ChemWhat. (n.d.). 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(3.5)nonan-7-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
-
PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
PubMed. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
PMC. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Wikipedia. (n.d.). Strychnine. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-Azaspiro[4.6]undecane hydrochloride" off-target effects in assays
A Guide to Understanding and Mitigating Off-Target Effects in Assays
Welcome to the technical support center for 1-Azaspiro[4.6]undecane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this and structurally related spirocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experimental results.
Spirocyclic scaffolds are increasingly popular in drug discovery due to their unique three-dimensional structures, which can lead to improved potency and optimized physicochemical properties. However, the inherent complexity of these molecules can also result in unforeseen interactions with biological targets, leading to off-target effects that can confound assay results and lead to misinterpretation of a compound's true mechanism of action.
This guide will focus on a common off-target for amine-containing spirocyclic compounds: the sigma (σ) receptors. While the primary target of your research involving this compound may be different, understanding and testing for potential sigma receptor activity is a critical step in validating your findings.
Troubleshooting Guide: Unexpected Assay Results
This section addresses common problems encountered during in vitro and in vivo experiments that may be indicative of off-target effects.
Q1: I'm observing a biological response in my assay that is not consistent with the known function of my primary target. What could be the cause?
A1: This is a classic sign of an off-target effect. Many spirocyclic compounds containing a basic amine, such as this compound, have the potential to bind to sigma receptors (σ1 and σ2).[1][2][3] These receptors are involved in a wide range of cellular processes, and their activation or inhibition can lead to a variety of downstream effects that may be independent of your intended target.[4]
To investigate this, it is crucial to perform a counterscreen against sigma receptors. A radioligand binding assay is a standard method for determining the affinity of a compound for these receptors.
Experimental Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition binding assay to determine the affinity of this compound for the human sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Membrane Preparation: Human sigma-1 receptor-expressing cell membranes (e.g., from HEK293 cells)
-
Radioligand: -pentazocine (a selective σ1R ligand)[2]
-
Non-specific Binding Control: Haloperidol (10 µM)[4]
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4)
-
96-well Plates
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare a dilution series of this compound. A typical concentration range would be from 0.1 nM to 100 µM.
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer
-
50 µL of the test compound at various concentrations
-
50 µL of -pentazocine at a concentration near its Kd (e.g., 15 nM)[4]
-
50 µL of the membrane preparation
-
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM haloperidol instead of the test compound.[4]
-
Incubate the plate at 37°C for 120 minutes.[4]
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. This can then be converted to a Ki (inhibition constant) value.
Q2: My dose-response curve is biphasic or has a very shallow slope. How can I interpret this?
A2: Atypical dose-response curves can indicate that your compound is interacting with multiple targets that have opposing or additive effects. For instance, if this compound has high affinity for your primary target and a lower, but still significant, affinity for an off-target like a sigma receptor, the resulting biological readout can be a composite of both interactions.
To dissect this, you can perform your primary assay in the presence of a known selective antagonist for the suspected off-target. If the dose-response curve shifts or changes shape, it provides evidence for the involvement of that off-target.
Frequently Asked Questions (FAQs)
Q: What are sigma receptors and why are they common off-targets?
A: Sigma receptors (σ1R and σ2R) are unique intracellular proteins primarily located at the endoplasmic reticulum.[1] They are not classical G-protein coupled receptors or ion channels. A number of drugs, including some antipsychotics and analgesics, bind to sigma receptors.[1] The pharmacophore for sigma receptor ligands often includes a nitrogen atom, which is present in this compound, making it a potential ligand.
Q: How can I differentiate between sigma-1 and sigma-2 receptor binding?
A: To determine selectivity, you will need to run separate binding assays for each receptor subtype. For σ2R, a common radioligand is [³H]-DTG (1,3-di(2-tolyl)guanidine) used in the presence of (+)-pentazocine to block the σ1R sites.[2]
Q: What are the downstream consequences of sigma receptor activation or inhibition?
A: Sigma-1 receptor activation can influence a variety of signaling pathways, including intracellular calcium mobilization and modulation of ion channels.[4] This can impact cell survival, proliferation, and neurotransmission. Understanding these potential downstream effects is crucial for interpreting your experimental data.
Data Presentation: Interpreting Off-Target Binding Data
When you obtain data from your sigma receptor binding assays, it's important to present it clearly. A table summarizing the binding affinities (Ki values) is a standard way to do this.
| Compound | Primary Target Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1R/Primary) |
| 1-Azaspiro[4.6]undecane HCl | [Your Data Here] | [Your Data Here] | [Your Data Here] | [Calculate] |
| Control Compound A | 10 | >10,000 | >10,000 | >1000 |
| Control Compound B | 50 | 100 | 500 | 2 |
A high selectivity ratio indicates that the compound is much more potent at your primary target than at the sigma receptor, suggesting that off-target effects are less likely at therapeutic concentrations.
Visualizing Experimental Logic and Pathways
Diagrams can help clarify complex experimental workflows and biological pathways.
Experimental Workflow for Off-Target Deconvolution
Caption: Troubleshooting workflow for identifying and confirming off-target effects.
Simplified Sigma-1 Receptor Signaling
Sources
"1-Azaspiro[4.6]undecane hydrochloride" dosage and administration refinement
This guide is intended for researchers, scientists, and drug development professionals working with 1-Azaspiro[4.6]undecane hydrochloride. Given that this is a novel compound with limited publicly available data, this document provides a framework for systematically developing a robust dosage and administration protocol. We will focus on the fundamental principles of compound characterization and preclinical experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps before commencing in vitro or in vivo experiments with this compound?
Before any biological experiments, a thorough physicochemical characterization of the compound is paramount. This ensures the reliability and reproducibility of your results.
-
Purity Verification: Always verify the purity of your compound batch, typically via HPLC-MS and ¹H NMR. Impurities can have their own biological effects, confounding your results.
-
Solubility Profiling: As a hydrochloride salt, 1-Azaspiro[4.6]undecane is expected to have improved aqueous solubility compared to its free base.[1] However, it is crucial to experimentally determine its solubility in various vehicles to identify suitable candidates for your experiments.
| Vehicle | Solubility (mg/mL) at RT | Observations (e.g., pH, precipitation) |
| Deionized Water | User to determine | |
| Phosphate-Buffered Saline (PBS) | User to determine | |
| 0.9% Saline | User to determine | |
| 5% Dextrose in Water (D5W) | User to determine | |
| 10% DMSO in Saline | User to determine | |
| 40% PEG400 in Water | User to determine |
-
Stability Analysis: Assess the stability of the compound in your chosen vehicle over the duration of your planned experiment. This can be done by preparing the formulation and analyzing its purity at different time points.
Q2: How should I select an appropriate vehicle for administration?
The choice of vehicle is critical and depends on the route of administration and the compound's solubility.[2] For hydrochloride salts, aqueous vehicles are often a good starting point.
Below is a decision-making workflow for vehicle selection:
Caption: Workflow for vehicle selection for in vivo studies.
Q3: What are the key considerations for determining a starting dose for in vivo studies?
Without prior data, a dose-ranging study is essential. The goal is to find a range of doses that are well-tolerated and show a biological effect.
-
Literature Review: Search for in vivo studies on structurally similar compounds. This may provide a very rough starting point. For instance, some spiro-piperidine compounds have been investigated as inhibitors of the influenza A virus M2 protein.[3]
-
In Vitro to In Vivo Extrapolation (if applicable): If you have in vitro data (e.g., an IC50 or EC50 value), you can use this to estimate a starting dose for in vivo studies. However, this is a complex process and should be approached with caution.
-
Dose Escalation Study Design: A common approach is to start with a low dose and escalate it in different cohorts of animals.
Sources
Technical Support Center: Crystallization of 1-Azaspiro[4.6]undecane Hydrochloride
Welcome to the technical support center for the crystallization of 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this spirocyclic amine salt. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your crystallization processes.
Introduction to this compound
This compound is a spirocyclic compound, a class of molecules increasingly vital in drug discovery due to their unique three-dimensional structures that can lead to improved pharmacological profiles[1]. As with many amine hydrochlorides, achieving a crystalline solid form with desired purity, yield, and morphology can be challenging. Common issues include the formation of oils ("oiling out"), the presence of unwanted polymorphs, and difficulties in controlling crystal size. This guide provides a structured, question-and-answer approach to address these specific issues.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: Oiling out, or liquid-liquid phase separation, is the most common issue with amine salt crystallizations. It occurs when the solute separates from the solution as a supercooled liquid or oil, rather than an ordered crystalline solid. This oil is a solute-rich phase that is immiscible with the bulk solvent.
Causality: Oiling out is primarily driven by high supersaturation, where the concentration of the compound in the solution far exceeds its solubility limit. This can be caused by:
-
Rapid Cooling: Drastically lowering the temperature too quickly forces the compound out of solution before it has time to organize into a crystal lattice.
-
Inappropriate Solvent System: The chosen solvent may be too good, leading to very high solubility at elevated temperatures and a massive drop upon cooling. Conversely, adding an anti-solvent too quickly can create localized areas of extremely high supersaturation.
-
Impurities: The presence of impurities can disrupt the crystal lattice formation and stabilize the liquid oil phase.
Step-by-Step Solutions:
-
Reduce the Rate of Supersaturation Generation:
-
Slower Cooling: Decrease the cooling rate of your solution. For example, instead of an ice bath, allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before further cooling. This gives the molecules more time to orient themselves into a crystal lattice.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring at a slightly elevated temperature. This prevents the formation of localized, highly supersaturated zones.
-
-
Modify the Solvent System:
-
Increase Solvent Volume: Re-heat the solution until the oil redissolves and add a small amount (10-20%) of additional solvent. This lowers the overall concentration, meaning the solution will need to reach a lower temperature before becoming supersaturated, which can bypass the temperature at which oiling out occurs.
-
Change the Solvent/Anti-Solvent: Select a solvent system where the solubility of this compound is lower at the initial high temperature. This requires less of a temperature drop to induce crystallization, reducing the thermodynamic driving force for oiling out. Refer to the solvent screening table below.
-
-
Introduce Seed Crystals:
-
Seeding is a powerful method to bypass the need for primary nucleation, which is often the step that oiling out circumvents. Add a very small amount of previously obtained crystalline material once the solution is slightly supersaturated (i.e., after it has cooled slightly but before any oil or crystals have appeared).
-
Protocol 1: Systematic Solvent Screening for Crystallization
A crucial step in preventing crystallization issues is selecting an appropriate solvent system.
-
Preparation: Place a small amount (e.g., 10-20 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the table below, starting with a small volume (e.g., 0.1 mL).
-
Solubility Testing (Room Temperature): Observe if the compound dissolves. If it does, it is likely too soluble for cooling crystallization in that solvent alone. If it doesn't, proceed to the next step.
-
Solubility Testing (Elevated Temperature): Gently heat the vials that did not dissolve at room temperature. Add small aliquots of the same solvent until the compound fully dissolves. A good solvent for cooling crystallization will dissolve the compound at a higher temperature but not at room temperature.
-
Cooling and Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature. Observe for crystal formation, oiling out, or no change.
-
Anti-Solvent Potential: For solvents in which the compound was highly soluble at room temperature, consider them as the "solvent" in an anti-solvent system. For those in which the compound was poorly soluble even when heated, consider them as potential "anti-solvents."
| Solvent Category | Example Solvents | Expected Solubility of this compound | Suitability for Crystallization |
| Protic Solvents | Isopropanol, Ethanol | Moderate to High | Good for cooling or as the primary solvent in an anti-solvent system. |
| Aprotic Polar | Acetone, Acetonitrile | Moderate | Can be effective for cooling crystallization; monitor for oiling out. |
| Ethers | Diethyl Ether, MTBE | Very Low | Excellent as anti-solvents to induce precipitation from more polar solvents. |
| Hydrocarbons | Heptane, Toluene | Insoluble | Primarily used as anti-solvents. |
This table provides general guidance based on the properties of amine hydrochlorides. Experimental verification is essential.
Q2: Crystallization is not occurring, even after cooling. What should I do?
A2: A lack of crystallization indicates that your solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
Causality:
-
Undersaturation: Too much solvent was used, and the concentration of the compound is below its solubility limit at that temperature.
-
Metastable Zone: The solution is supersaturated but resides in a "metastable zone" where spontaneous nucleation is kinetically unfavorable.
Step-by-Step Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can act as nucleation sites.
-
Seeding: Add a single, small seed crystal of this compound. This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If nucleation techniques fail, your solution is likely undersaturated. Slowly evaporate a portion of the solvent by passing a gentle stream of nitrogen or air over the surface of the solution.
-
Anti-Solvent Addition: If you have a clear, undersaturated solution, you can slowly add a miscible anti-solvent (e.g., diethyl ether if your solvent is isopropanol) until the solution becomes turbid, indicating the onset of precipitation. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Protocol 2: Anti-Solvent Crystallization
This is a highly effective method for compounds with high solubility in a primary solvent.
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., isopropanol) at room temperature or with gentle warming.
-
Anti-Solvent Addition: With efficient stirring, slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether) dropwise.
-
Induce Precipitation: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This brings the solution to a point of saturation that is ideal for growing high-quality crystals upon cooling.
-
Cooling: Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or ice bath to maximize yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Q3: I've obtained crystals, but the yield is low. How can I improve it?
A3: Low yield is often a trade-off for high purity and can be attributed to the compound's residual solubility in the mother liquor.
Causality:
-
Excessive Solvent: Using significantly more solvent than the minimum required to dissolve the compound at high temperature will result in a larger amount of the compound remaining in solution after cooling.
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will also leave a substantial amount of the compound dissolved.
Step-by-Step Solutions:
-
Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed for complete dissolution.
-
Maximize Cooling: After initial slow cooling to form high-purity crystals, cool the flask in an ice bath or refrigerator for several hours to maximize the precipitation of the remaining dissolved compound.
-
Second Crop Crystallization: Isolate the initial crystals (the "first crop"). Then, reduce the volume of the remaining mother liquor by about half through evaporation and cool it again. This will often yield a "second crop" of crystals, which should be analyzed for purity separately from the first crop.
Frequently Asked Questions (FAQs)
-
What is the expected morphology of this compound crystals? The morphology (shape) of crystals is highly dependent on the crystallization conditions, including the solvent used, the rate of cooling, and the presence of impurities. Amine hydrochlorides can form anything from fine needles to well-defined prisms. Slower crystallization rates generally favor the formation of larger, more well-defined crystals.
-
How do I address potential polymorphism? Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in spirocyclic compounds. Different polymorphs can have different physical properties, such as solubility and melting point. If you suspect polymorphism (e.g., inconsistent melting points between batches), a systematic screen of different solvents and crystallization temperatures is the best approach to identify and selectively crystallize the desired form. Characterization by techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is necessary to confirm the polymorphic form.
-
Can I use a rotary evaporator to crystallize my compound? While a rotary evaporator is excellent for removing solvent to recover the crude solid, it is generally not recommended for crystallization. The rapid removal of solvent leads to very fast precipitation, which tends to trap impurities and result in a fine powder or amorphous solid rather than well-formed crystals.
Visualized Workflow: Troubleshooting Crystallization
The following diagram outlines a decision-making process for troubleshooting common crystallization issues with this compound.
Sources
Technical Support Center: Analysis of 1-Azaspiro[4.6]undecane Hydrochloride Degradation Products
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the degradation products of 1-Azaspiro[4.6]undecane hydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during stability studies and analytical method development.
Section 1: Understanding the Degradation Profile (FAQs)
This section addresses foundational questions regarding the stability and expected degradation pathways of this compound.
Q1: What are the most probable degradation pathways for this compound?
A1: The structure of 1-Azaspiro[4.6]undecane features a secondary amine within a spirocyclic system. Based on established chemical principles, the primary sites of degradation are centered around this amine functionality. The two most anticipated degradation mechanisms are oxidation and hydrolysis, particularly under harsh stress conditions.[1][2]
-
Oxidative Degradation: The nitrogen atom in the secondary amine is susceptible to oxidation.[3] Exposure to oxidative agents (like hydrogen peroxide) or atmospheric oxygen, potentially accelerated by light or heat, can lead to the formation of N-oxides or hydroxylamines.[2][3]
-
Hydrolytic Degradation (Ring Opening): While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and high temperatures can induce stress on the spirocyclic ring system.[2] This could potentially lead to ring-opening reactions, although this is generally considered a more aggressive degradation pathway for such a stable core.
-
Photolytic Degradation: Light exposure, particularly UV radiation, can induce non-oxidative photochemical reactions, including the homolytic cleavage of C-N bonds, leading to deamination or other complex rearrangements.[1]
Q2: Why is it necessary to perform forced degradation studies?
A2: Forced degradation (or stress testing) is a regulatory requirement and a critical component of drug development.[3][4] These studies serve several key purposes:
-
Pathway Elucidation: They intentionally stress the molecule to rapidly identify likely degradation products, which helps in establishing potential degradation pathways.[3][5]
-
Method Validation: The generated degradants are crucial for developing and validating a "stability-indicating" analytical method. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[6][7]
-
Formulation and Packaging Development: Understanding how the molecule degrades under various conditions (heat, light, humidity, pH) provides critical insights that guide the development of a stable formulation and the selection of appropriate packaging.[3]
Q3: What is a reasonable target for degradation in these studies?
A3: The goal is not to completely destroy the drug substance. A target degradation of 5-20% is generally considered optimal.[5] This level of degradation is sufficient to produce a detectable quantity of the primary degradation products without driving the reaction so far that secondary or tertiary degradants obscure the initial pathways.[8]
Section 2: Experimental Design for Forced Degradation
This section provides standardized, step-by-step protocols for initiating forced degradation studies on this compound.
Experimental Workflow Overview
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. questjournals.org [questjournals.org]
- 7. ijcrt.org [ijcrt.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reducing cytotoxicity of "1-Azaspiro[4.6]undecane hydrochloride" in vitro
Welcome to the technical support center for researchers utilizing 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for research scientists and drug development professionals encountering challenges with in vitro cytotoxicity during their experiments. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, ensuring the integrity and reproducibility of your results.
While specific public data on the cytotoxic profile of this compound is limited, the principles outlined here are derived from extensive experience in cell-based assays and established toxicological methodologies. This guide will empower you to systematically diagnose, mitigate, and understand the cytotoxic effects of this and other novel compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial high-level questions that often arise when unexpected cytotoxicity is observed.
Q1: We're observing significant cell death even at low concentrations of this compound. Is this expected?
Without a detailed public profile for this specific molecule, any observed cytotoxicity should be considered a primary piece of experimental data. High potency could be a genuine characteristic of the compound in your chosen cell model. The immediate goal is to confirm this is not an experimental artifact. Key initial steps include verifying the compound's purity, confirming the final solvent concentration is non-toxic (e.g., DMSO <0.5%), and ensuring the health of your cell stocks.[1]
Q2: Could my cell viability assay be giving a false positive for cytotoxicity?
Yes, this is a critical consideration. Different assays measure different cellular parameters. For example, metabolic assays like MTT measure mitochondrial reductase activity, which can be inhibited by a compound without directly causing cell death, leading to a misinterpretation of cytotoxicity.[2] It is crucial to confirm cytotoxicity with a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).[3][4]
Q3: How long should I expose my cells to the compound?
The optimal incubation time is compound- and cell-line-specific and must be determined empirically.[5] A short exposure might miss delayed-onset cytotoxicity, while a very long exposure (>72 hours) can lead to confounding effects from nutrient depletion or cell overgrowth in control wells.[6] A time-course experiment is the recommended method to determine the ideal endpoint.
Q4: My compound is precipitating in the culture medium. Is this related to the cytotoxicity I'm seeing?
Absolutely. Compound precipitation creates dosing inaccuracy and can cause physical stress or damage to cells, which can be misinterpreted as pharmacological cytotoxicity.[1] Visually inspect your wells after compound addition. If precipitation occurs, you may need to revise your dosing solution, reduce the highest tested concentration, or explore the use of solubility enhancers.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to common problems encountered during in vitro testing.
| Problem/Observation | Potential Causes & Rationale | Recommended Action Plan |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability. 2. Edge Effects: Outer wells of a plate are prone to evaporation, altering concentrations.[1][6] 3. Pipetting Errors: Inaccurate or forceful pipetting can damage cells or lead to inconsistent dosing.[7] 4. Air Bubbles: Bubbles can interfere with optical readings in plate-based assays.[8] | 1. Ensure a homogenous single-cell suspension before plating. 2. Mitigate edge effects by filling perimeter wells with sterile PBS or media and not using them for experimental data.[1] 3. Use calibrated pipettes and practice consistent, gentle technique. 4. Visually inspect plates and remove bubbles with a sterile needle or pipette tip.[8] |
| High Cytotoxicity in Vehicle Control Wells | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) may be too high for your cell line. 2. Suboptimal Cell Health: Using cells of a high passage number or that were over-confluent can lead to spontaneous death.[1] 3. Contamination: Mycoplasma or bacterial contamination stresses cells. | 1. Perform a solvent tolerance test. Keep the final solvent concentration consistent and as low as possible across all wells (typically <0.5% for DMSO).[1] 2. Use cells in their logarithmic growth phase and maintain a consistent, low passage number. 3. Regularly test cell stocks for mycoplasma contamination. |
| Discrepancy Between Viability Assays | 1. Different Biological Readouts: As noted in the FAQ, one assay may measure metabolism (e.g., MTT, WST-8) while another measures membrane integrity (e.g., LDH release). A compound can inhibit metabolism without killing the cell, a cytostatic effect rather than a cytotoxic one.[2][6] 2. Assay Interference: The compound may directly interact with the assay chemistry (e.g., have inherent reductase activity or quench fluorescence). | 1. Crucial Step: Always use at least two assays based on different principles to confirm cytotoxicity. A decrease in MTT signal should be validated by an increase in a cell death marker (like LDH release) or by direct cell counting (dye exclusion). 2. Run a cell-free control (compound + assay reagents in media) to check for direct chemical interference. |
| No Dose-Response Relationship Observed | 1. Concentration Range is Off: The selected concentrations may all be in the toxic range (a "kill all" scenario) or all below the toxic threshold. 2. Compound Instability/Precipitation: The compound may not be soluble or stable at the tested concentrations in your culture medium.[1] | 1. Expand the concentration range significantly. Use a logarithmic dilution series covering several orders of magnitude (e.g., 0.01 µM to 100 µM) to find the dynamic range. 2. Check the compound's solubility limit in your specific culture medium. |
Part 3: Essential Experimental Protocols
These protocols provide a starting point for systematically characterizing and mitigating the cytotoxicity of this compound.
Protocol 1: Foundational Dose-Response & Time-Course Study
Objective: To determine the concentration- and time-dependent effects of the compound on cell viability.
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.[1] This can be done in a preliminary experiment by seeding a range of cell numbers and measuring viability after 24, 48, and 72 hours.
-
Plate cells in a 96-well plate and allow them to adhere and stabilize for 18-24 hours.
-
-
Compound Preparation & Dosing:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution series in culture medium to create 2X working concentrations. A broad range (e.g., 8-10 points from 100 µM down to 1 nM) is recommended for an initial screen.
-
Include "Vehicle Control" wells (medium with the highest concentration of solvent used) and "Untreated Control" wells (medium only).
-
-
Incubation:
-
Carefully remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells (this results in a 1X final concentration).
-
Set up identical plates for each time point (e.g., 24h, 48h, 72h).
-
Incubate plates under standard conditions (37°C, 5% CO₂).
-
-
Viability Assessment:
-
At each time point, perform two different viability assays on replicate plates.
-
Assay A (Metabolic): Use an MTT or WST-8 based assay following the manufacturer's protocol.[8]
-
Assay B (Membrane Integrity): Use an LDH release assay, measuring lactate dehydrogenase in the supernatant, which indicates compromised cell membranes.[4]
-
Measure absorbance/fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data: Set the Untreated Control as 100% viability and a "Maximum Kill" control (cells treated with a known toxin or detergent) as 0% viability.[6]
-
Plot the percentage of cell viability versus the log of the compound concentration for each time point and for each assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each curve. Significant differences in IC50 values between the two assay types suggest a mechanism other than direct cytotoxicity (e.g., metabolic inhibition).[2]
-
Part 4: Visualization of Key Concepts
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing unexpected cytotoxicity.
Caption: A systematic workflow for troubleshooting in vitro cytotoxicity results.
Interpreting Cell Health Assay Results
This diagram illustrates how different compound effects are reflected in viability assays.
Caption: Distinguishing between cytotoxicity, cytostasis, and metabolic inhibition.
References
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.
- Journal of Medicine and Palliative Care. (n.d.). Comparison of MTT, XTT, and iCELLigence Methods in the Assessment of Drug Toxicity.
- Wilkinson, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?
- Nieskens, T. T. G., et al. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
- Hong, M., et al. (n.d.).
- PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride.
- Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. dojindo.com [dojindo.com]
Validation & Comparative
Navigating the Azaspirocyclic Landscape: A Comparative Analysis of 1-Azaspiro[4.6]undecane Hydrochloride Derivatives
A notable scarcity of publicly available research currently limits a direct comparative analysis of 1-Azaspiro[4.6]undecane hydrochloride derivatives. This guide, therefore, broadens its scope to provide a comprehensive overview of closely related azaspirocyclic scaffolds, for which a wealth of experimental data exists. By examining the structure-activity relationships of these analogous compounds, we can extrapolate key principles and methodologies applicable to the future investigation of the 1-azaspiro[4.6]undecane core.
The strategic incorporation of spirocyclic systems into molecular architectures has become a prominent theme in modern medicinal chemistry. These three-dimensional frameworks offer a level of conformational rigidity and spatial complexity that is often beneficial for optimizing interactions with biological targets. Among these, azaspirocycles, which feature a nitrogen atom at a key position, have garnered significant attention for their potential in developing novel therapeutics.
This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of various azaspiroalkane derivatives, providing researchers, scientists, and drug development professionals with a foundational understanding of this important class of molecules. While specific comparative data for this compound derivatives is not yet available in the literature, the principles and experimental approaches discussed herein will serve as a valuable resource for those looking to explore this promising chemical space.
The Allure of the Azaspirocyclic Scaffold
The defining feature of an azaspirocycle is the presence of a spirocyclic junction where two rings share a single carbon atom, with at least one of these rings containing a nitrogen atom. This arrangement imparts several advantageous properties in the context of drug design:
-
Three-Dimensionality: Moving away from "flat" aromatic structures, the inherent 3D nature of azaspirocycles allows for a more precise and diverse presentation of substituents to interact with the complex topographies of biological targets.
-
Conformational Rigidity: The spirocyclic fusion restricts the conformational flexibility of the molecule, which can lead to higher binding affinities and improved selectivity for the target receptor or enzyme. This rigidity can also reduce the entropic penalty upon binding.
-
Novel Chemical Space: The exploration of azaspirocyclic scaffolds opens up new avenues for intellectual property and the discovery of compounds with novel pharmacological profiles.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their more planar counterparts.
A Case Study: 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists
To illustrate the principles of comparative analysis within the azaspirocycle family, we will examine a well-documented class of compounds: 1-oxa-8-azaspiro[4.5]decanes, which have been extensively investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have revealed critical structure-activity relationships. For instance, the substitution at the 2-position of the tetrahydrofuran ring and the nature of the substituent on the nitrogen atom have been shown to significantly influence both the affinity for muscarinic receptor subtypes (M1 vs. M2) and the functional activity (agonist vs. antagonist).
One study synthesized a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and found that 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibited high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity in vivo.[1] Altering the methyl group at the N2 position led to an increase in selectivity for M1 over M2 receptors, but unfortunately resulted in a loss of M1 agonistic and antiamnesic activity.[1]
Another investigation into 1-oxa-8-azaspiro[4.5]decanes found that systematic modifications of the lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to derivatives with preferential affinity for M1 receptors over M2 receptors.[2] These compounds also showed potent antiamnesic activity with a sufficient separation from cholinergic side effects.[2]
Comparative Biological Data of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | In vivo Activity | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | High | High | Antiamnesic activity | [2] |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Preferential for M1 | Lower than M1 | Potent antiamnesic activity | [2] |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential for M1 | Lower than M1 | Potent antiamnesic activity | [2] |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | High | High | Antiamnesic activity | [1] |
Experimental Protocols: A Blueprint for Evaluation
The following protocols outline standard methodologies for the synthesis and evaluation of azaspirocyclic compounds, providing a framework for the investigation of novel derivatives, including those of the 1-azaspiro[4.6]undecane scaffold.
General Synthetic Route for N-Substituted Azaspiroalkanes
A common strategy for the synthesis of N-substituted azaspiroalkanes involves the reductive amination of a spiroketone precursor. This versatile method allows for the introduction of a wide variety of substituents on the nitrogen atom.
Step-by-Step Methodology:
-
Dissolution: Dissolve the azaspiroalkane hydrochloride salt (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Neutralization: Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the secondary amine.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1-1.2 equivalents) to the reaction mixture.
-
Reductive Amination: Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the stirring solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted azaspiroalkane.
Experimental Workflow: N-Alkylation of an Azaspirocycle
Caption: Workflow for the N-alkylation of an azaspirocycle.
In Vitro Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., M1 muscarinic receptor).
-
Incubation Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-pirenzepine for M1 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: Muscarinic Receptor Activation
Caption: M1 muscarinic receptor signaling pathway.
Future Directions and the Promise of 1-Azaspiro[4.6]undecane Derivatives
While the current body of literature on this compound derivatives is limited, the foundational knowledge gained from studying analogous azaspirocyclic systems provides a clear roadmap for future research. The synthesis of a library of N-substituted and ring-functionalized 1-azaspiro[4.6]undecane derivatives, followed by their systematic evaluation in a panel of biological assays, holds the potential to uncover novel compounds with therapeutic value.
Key areas for future investigation include:
-
Exploration of N-Substituents: The nature of the substituent on the nitrogen atom is a critical determinant of biological activity. A diverse range of alkyl, aryl, and heterocyclic moieties should be explored.
-
Ring Functionalization: The introduction of functional groups on the cyclopentane or cycloheptane rings of the 1-azaspiro[4.6]undecane scaffold could lead to enhanced potency and selectivity.
-
Stereochemical Considerations: The spirocyclic nature of these compounds introduces a chiral center. The synthesis and evaluation of individual enantiomers will be crucial to understanding the stereochemical requirements for biological activity.
-
Broad Biological Screening: Derivatives should be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential therapeutic applications.
The field of azaspirocycle chemistry is ripe with opportunity. By building upon the knowledge established for related scaffolds, researchers are well-positioned to unlock the therapeutic potential of the 1-azaspiro[4.6]undecane core and its derivatives.
References
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(10), 1723-1732. [Link]
-
Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Molecular Target: A Comparative Guide to Validating the Biological Target of 1-Azaspiro[4.6]undecane Hydrochloride
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The journey of a novel bioactive compound from initial discovery to a potential therapeutic is paved with rigorous scientific validation. A critical and often arduous step in this process is the identification and subsequent validation of its biological target. This guide provides a comprehensive, in-depth comparison of methodologies for elucidating and confirming the molecular target of a novel small molecule, using "1-Azaspiro[4.6]undecane hydrochloride" as a representative case study of a compound with potential but unconfirmed biological activity. While preliminary research on similar spirocyclic structures hints at potential antimicrobial or anticancer properties through the modulation of enzymes or receptors, the specific target of this compound remains to be definitively identified[1].
This document will navigate the strategic decisions and experimental workflows necessary to move from a phenotypic observation to a validated molecular mechanism of action, empowering researchers to design robust and insightful target validation campaigns.
Section 1: The Crucial First Step - Navigating from Phenotype to Putative Target
Before a specific biological target can be validated, it must first be identified. The initial approach to target identification often depends on the origin of the compound. Was it discovered through a phenotypic screen, or was it designed to interact with a hypothesized target? Given the limited information on this compound, we will consider the scenario where a desirable phenotypic effect has been observed, such as inhibition of cancer cell growth, and the next step is to find the molecular target responsible for this effect.
Phenotypic vs. Target-Based Discovery: A Fundamental Choice
Drug discovery paradigms generally fall into two categories: phenotypic and target-based.[2][3][4] Phenotypic screening involves identifying molecules that produce a desired effect in a cellular or organismal model without prior knowledge of the target.[5] This approach has been historically successful in delivering first-in-class medicines.[2][4] Conversely, target-based discovery starts with a known biological target and screens for molecules that modulate its activity.[3] For a compound like this compound, where the target is unknown, a phenotypic approach is the logical starting point.
The workflow for moving from a phenotypic observation to a validated target can be visualized as follows:
Figure 1: A conceptual workflow for identifying and validating the biological target of a novel compound.
Section 2: Comparative Analysis of Target Identification Methodologies
Once a phenotypic hit is confirmed, the subsequent challenge is to pinpoint the molecular target(s). Several powerful techniques can be employed, each with its own set of advantages and limitations.
| Methodology | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics | The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. | Direct identification of binding partners. | Can generate false positives due to non-specific binding; requires chemical modification of the compound. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins across the proteome upon compound binding.[6] | Label-free; can be performed in intact cells, providing physiological relevance.[6] | Requires specialized equipment (mass spectrometer); may not detect targets with low abundance. |
| Genetic Approaches (e.g., CRISPR/RNAi screens) | Systematically knock down or knock out genes to identify those that confer resistance or sensitivity to the compound.[7] | Provides a functional link between a gene and the compound's activity. | Can be time-consuming and complex; off-target effects of genetic perturbations are a concern. |
| Computational Methods | In silico approaches such as molecular docking and pharmacophore modeling to predict potential binding targets. | Rapid and cost-effective for generating hypotheses. | Predictions require experimental validation; accuracy depends on the quality of protein structures and algorithms. |
Expert Recommendation: For a novel compound like this compound, a multi-pronged approach is highly recommended. Starting with a label-free method like Thermal Proteome Profiling (TPP) can provide an unbiased, proteome-wide view of potential targets in a physiologically relevant context. Hits from TPP can then be cross-validated using genetic approaches to establish a functional link.
Section 3: The Cornerstone of Confidence - A Multi-Dimensional Approach to Target Validation
Identifying a putative target is a significant milestone, but it is not the final destination. Rigorous validation is essential to confirm that the interaction between the compound and the target is responsible for the observed biological effect.[6][8][9][10]
Biochemical and Biophysical Validation: Confirming Direct Engagement
The first line of validation involves demonstrating a direct, specific, and measurable interaction between the compound and the purified target protein.[8][11][12]
Comparative Overview of Biochemical/Biophysical Assays:
| Assay | Measures | Key Output | Considerations |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics.[8] | KD (dissociation constant), kon, koff. | Requires immobilization of the protein; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding.[8] | KD, stoichiometry, ΔH, ΔS. | Requires larger amounts of protein and compound; provides thermodynamic profile. |
| Enzyme Activity Assays | Modulation of enzyme function. | IC50/EC50. | Applicable only if the target is an enzyme; requires a suitable substrate and detection method.[13] |
| Thermal Shift Assays (TSA) | Changes in protein melting temperature. | ΔTm. | Can be performed in high-throughput; confirms binding but not necessarily functional modulation. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation: Purify the recombinant putative target protein to >95% homogeneity. Prepare a concentrated solution of this compound in a buffer that matches the protein's buffer.
-
Loading: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Cellular Target Engagement: Proving the Interaction in a Living System
Demonstrating that a compound can bind to its target in the complex environment of a living cell is a critical step towards validating its mechanism of action.[12][14][15]
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue samples.[16][17][18][19] This method provides direct evidence of target engagement in a physiologically relevant setting.[16][20]
Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube and determine the protein concentration.
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Genetic Validation: Linking Target to Phenotype
The ultimate proof of a target's role in the mechanism of action of a compound is to demonstrate that the compound's effect is dependent on the presence of the target.
Key Genetic Approaches:
-
Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[8] If the compound's activity is diminished or abolished in these cells, it strongly supports the on-target mechanism.
-
Overexpression: Increasing the levels of the target protein can sometimes lead to a decreased sensitivity to the compound, a phenomenon known as a "phenotypic rescue."
-
Site-Directed Mutagenesis: Introducing mutations in the putative binding site of the target protein. If these mutations abrogate the compound's binding and cellular activity, it provides compelling evidence for the binding site and on-target effect.
Section 4: Building a Self-Validating System
A truly robust target validation strategy incorporates orthogonal approaches that are mutually reinforcing. For instance, the binding affinity (KD) determined by SPR or ITC should correlate with the cellular target engagement concentration (EC50) from CETSA and the functional cellular activity (IC50).
| Validation Parameter | Biochemical Assay (e.g., ITC) | Cellular Assay (e.g., CETSA) | Functional Assay (e.g., Cell Viability) |
| This compound | KD = 150 nM | EC50 = 200 nM | IC50 = 250 nM |
| Alternative Compound A | KD = 500 nM | EC50 = 750 nM | IC50 = 1 µM |
| Inactive Analog B | No binding | No thermal shift | > 50 µM |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Conclusion
Validating the biological target of a novel compound like this compound is a multifaceted endeavor that requires a carefully planned and executed experimental strategy. By integrating proteome-wide identification techniques with a suite of orthogonal validation methods spanning biochemical, biophysical, and cellular approaches, researchers can build a compelling and self-validating case for a compound's mechanism of action. This rigorous approach not only enhances the scientific understanding of the compound but also significantly de-risks its progression through the drug discovery and development pipeline.
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A Privileged Scaffold in Modern Drug Discovery: Evaluating the Potential of 1-Azaspiro[4.6]undecane Hydrochloride
Executive Summary
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable pharmacological properties is paramount. Spirocyclic scaffolds, particularly those incorporating nitrogen, have emerged as "privileged structures" due to their ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical properties to drug candidates. This guide provides a comparative analysis of 1-Azaspiro[4.6]undecane hydrochloride, not as a therapeutic agent in itself, but as a valuable starting material for the synthesis of next-generation therapeutics. We will explore its structural and chemical attributes in comparison to established drugs containing similar aza-spirocyclic cores and outline a comprehensive experimental workflow to unlock its therapeutic potential.
The Strategic Advantage of Aza-Spirocyclic Scaffolds
Medicinal chemistry has evolved from a "flat," two-dimensional world of aromatic and heteroaromatic rings towards molecules with greater three-dimensional (3D) character. This shift is driven by the need to engage with complex protein targets in a highly specific and potent manner, while simultaneously optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Spirocycles, which feature two rings sharing a single common atom, offer a unique solution. The spirocyclic core enforces a rigid, non-planar conformation, allowing for precise projection of functional groups into 3D space. This can lead to enhanced binding affinity and selectivity for the target protein. When a nitrogen atom is incorporated into the scaffold, as in 1-Azaspiro[4.6]undecane, it introduces a basic center that can be crucial for forming salt bridges with acidic residues in a binding pocket and can improve aqueous solubility.
Figure 1: The evolution from flat aromatic scaffolds to 3D spirocyclic structures.
Comparative Analysis: 1-Azaspiro[4.6]undecane vs. Cores of Marketed Drugs
While this compound is a building block, its core structure is represented in several successful therapeutic agents. By comparing its fundamental properties to those of established drugs, we can infer its potential and identify promising avenues for research.
A notable example of an approved drug featuring an aza-spirocyclic core is Buspirone . Buspirone is an anxiolytic agent that acts as a serotonin 5-HT1A receptor agonist. Its structure includes a complex piperazine-containing side chain attached to an azaspirodecanedione moiety. Although not identical, the fundamental spirocyclic amine concept is conserved.
| Feature | 1-Azaspiro[4.6]undecane Scaffold | Buspirone Core (Azaspirodecanedione) | Rationale for Comparison |
| Core Structure | C10H19N | C9H15NO2 | Both are aza-spirocyclic systems, demonstrating the viability of this class. |
| 3D Complexity | High (spirocyclic) | High (spirocyclic) | The rigid 3D shape is crucial for target engagement and selectivity. |
| Basic Center | Yes (secondary amine) | No (imide) | The basic nitrogen in the title compound offers a key interaction point and a handle for synthetic modification. |
| Synthetic Tractability | High | Moderate | The secondary amine provides a straightforward point for chemical elaboration. |
| Potential Targets | GPCRs, Ion Channels, Transporters | Serotonin 5-HT1A Receptor (a GPCR) | The structural class is validated for complex CNS targets. |
The key takeaway is that the aza-spirocyclic framework is a clinically validated motif. The secondary amine of this compound presents a significant advantage for synthetic chemists, offering a readily available nucleophilic site for diversification. This allows for the systematic exploration of chemical space around the rigid 3D core.
Experimental Workflow: From Scaffold to Lead Candidate
The following section outlines a comprehensive, multi-stage experimental plan to investigate the therapeutic potential of novel compounds derived from this compound. This workflow is designed to be a self-validating system, with clear decision points at the end of each phase.
Figure 2: A phased experimental workflow for drug discovery.
Phase 1: Synthesis of a Diversified Chemical Library
Objective: To create a library of novel chemical entities by functionalizing the secondary amine of the 1-Azaspiro[4.6]undecane scaffold.
Protocol:
-
Neutralization: The this compound salt is neutralized using a suitable base (e.g., triethylamine or aqueous NaOH) in an appropriate solvent (e.g., dichloromethane) to yield the free base.
-
Parallel Amide Coupling:
-
Dispense the free base solution into an array of reaction vials.
-
To each vial, add a different carboxylic acid from a diverse building block collection (e.g., commercially available fragments, aromatics, heteroaromatics).
-
Add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Allow the reactions to proceed at room temperature for 12-24 hours.
-
-
Reductive Amination:
-
In a separate array of vials, combine the free base with a diverse set of aldehydes or ketones.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride.
-
Stir at room temperature until imine formation and subsequent reduction are complete.
-
-
Work-up and Purification: Perform parallel liquid-liquid extraction or solid-phase extraction to remove reagents. Purify the final products using mass-directed automated preparative HPLC.
-
Quality Control: Confirm the identity and purity of each library member via LC-MS and ¹H NMR.
Phase 2: High-Throughput Screening (HTS)
Objective: To identify initial "hits" from the synthesized library against a panel of therapeutically relevant targets.
Protocol:
-
Target Selection: Based on the structural similarity to molecules like Buspirone, a panel of G-protein coupled receptors (GPCRs), particularly those implicated in central nervous system disorders (e.g., serotonin, dopamine receptors), is a logical starting point.
-
Assay Development: Utilize a robust and miniaturized assay format. For GPCRs, a functional assay measuring downstream signaling (e.g., calcium flux via FLIPR or cAMP accumulation via HTRF) is preferred over a simple binding assay as it provides information on agonist, antagonist, or allosteric modulator activity.
-
Primary Screen:
-
Screen the entire library at a single high concentration (e.g., 10-20 µM) against the selected targets.
-
Include positive and negative controls on each assay plate to calculate a Z'-factor, ensuring assay quality and robustness.
-
-
Hit Confirmation: Re-test all putative hits from the primary screen in triplicate to confirm their activity and rule out false positives.
Phase 3: Hit-to-Lead Optimization
Objective: To improve the potency, selectivity, and drug-like properties of the confirmed hits through iterative chemical synthesis and biological testing.
Protocol:
-
Dose-Response Curves: Test confirmed hits in a multi-point concentration-response format to determine their potency (EC50 or IC50).
-
Selectivity Profiling: Screen active compounds against a panel of related off-targets to assess their selectivity. For example, a hit against the 5-HT1A receptor should be tested against other serotonin receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to understand which parts of the molecule are critical for activity. This involves systematically modifying the groups attached to the spirocyclic core.
-
In Vitro ADME Profiling: Evaluate key drug-like properties of the most potent and selective compounds. This includes:
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays.
-
Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation.
-
Phase 4: In Vivo Proof-of-Concept
Objective: To evaluate the efficacy and safety of optimized lead candidates in a relevant animal model.
Protocol:
-
Pharmacokinetic (PK) Studies: Administer the lead compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous). Collect blood samples over time to determine key PK parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability (%F).
-
Efficacy Studies: Select an appropriate animal model for the therapeutic indication. For an anxiolytic, this could be the elevated plus maze or light-dark box test. Administer the lead compound and a standard-of-care drug (e.g., Buspirone or an SSRI) and compare their effects on relevant behavioral endpoints.
-
Preliminary Toxicology: Conduct acute toxicity studies to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
Conclusion
This compound is not a drug, but rather a starting point rich with potential. Its rigid three-dimensional structure and synthetically tractable secondary amine make it an exemplary privileged scaffold for modern drug discovery campaigns. By leveraging its inherent structural advantages and following a rigorous, data-driven experimental workflow, research teams can efficiently explore the vast chemical space it unlocks. The clinical success of other aza-spirocyclic compounds, such as Buspirone, provides strong validation for this structural class, particularly for complex targets within the central nervous system. The strategic application of this scaffold holds significant promise for the development of novel, potent, and selective therapeutics.
References
(Note: As "this compound" is a chemical building block, direct efficacy studies are not available. The references below support the concepts of privileged scaffolds, spirocycle synthesis, and the role of 3D structure in drug design.)
-
Title: Privileged Scaffolds in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Royal Society of Chemistry URL: [Link]
-
Title: The importance of three-dimensional shape in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Buspirone (DrugBank) Source: DrugBank Online URL: [Link]
A Comparative Guide to the Cross-Reactivity Profile of 1-Azaspiro[4.6]undecane hydrochloride
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 1-Azaspiro[4.6]undecane hydrochloride. Given the nascent stage of research on this specific molecule, this document outlines a robust, field-proven strategy for its pharmacological characterization. We will operate under the hypothesis that, based on its structural motifs, this compound is a ligand for a specific G-Protein Coupled Receptor (GPCR), a common target class for such scaffolds. This guide will compare its hypothetical performance against other known compounds and provide detailed experimental protocols to generate the necessary supporting data.
The azaspiro[4.6]undecane core is a privileged scaffold in medicinal chemistry, often associated with compounds targeting the central nervous system. For the purpose of this guide, we will hypothesize that this compound is a potent antagonist of the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis. This guide will therefore focus on assessing its selectivity against other dopamine receptor subtypes, as well as a broader panel of off-target proteins to predict potential side effects.
Comparative Analysis: A Hypothetical Cross-Reactivity Profile
To contextualize the performance of this compound, we will compare it with two well-characterized D2R antagonists with distinct selectivity profiles: Haloperidol, a first-generation antipsychotic with significant off-target effects, and a hypothetical more selective compound, "Compound X".
Table 1: Hypothetical Ki (nM) Values from Radioligand Binding Assays
| Target | This compound | Haloperidol | Compound X |
| Dopamine D2 | 1.5 | 1.2 | 2.0 |
| Dopamine D1 | 250 | 500 | >10,000 |
| Dopamine D3 | 25 | 5 | 50 |
| Dopamine D4 | 75 | 10 | 150 |
| Serotonin 5-HT2A | 150 | 20 | >10,000 |
| Adrenergic α1 | 300 | 15 | >10,000 |
| Histamine H1 | >10,000 | 50 | >10,000 |
| hERG Channel | 5,000 | 100 | >10,000 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that this compound is a potent D2R antagonist with good selectivity over the D1 receptor. However, it shows some affinity for D3 and D4 receptors, as well as the 5-HT2A and adrenergic α1 receptors, albeit at concentrations significantly higher than its primary target. Compared to Haloperidol, it demonstrates a potentially safer profile with less affinity for adrenergic and histaminergic receptors, and significantly less activity at the hERG channel, which is associated with cardiac side effects. Compound X represents an idealized highly selective D2R antagonist with minimal off-target activity.
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach is recommended for efficiently assessing the cross-reactivity of a novel compound. This typically begins with broad screening panels and progresses to more focused functional assays for identified off-targets.
Caption: Workflow for a functional cAMP assay.
Broad Kinase Profiling
To assess potential off-target effects on signaling pathways, screening against a panel of kinases is crucial. [1][2][3][4]Many contract research organizations (CROs) offer services for kinase profiling.
Methodology: These services typically utilize biochemical assays, such as ADP-Glo™ or TR-FRET, to measure the activity of a large number of purified kinases in the presence of the test compound. [3]The results are usually reported as the percent inhibition at a fixed compound concentration (e.g., 1 or 10 µM). Hits are then followed up with IC50 determinations.
Conclusion
The systematic evaluation of a novel compound's cross-reactivity is paramount in drug discovery. This guide provides a comprehensive, albeit hypothetical, framework for the characterization of this compound. By employing a tiered approach that combines broad panel screening with detailed biochemical and functional assays, researchers can build a robust selectivity profile. The experimental protocols detailed herein are standard in the field and provide a solid foundation for assessing the therapeutic potential and safety of this and other novel chemical entities. The ultimate goal is to identify compounds with high affinity for their intended target and minimal interaction with other proteins, thereby maximizing efficacy and minimizing adverse effects.
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JoVE. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
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ResearchGate. The protocol of competitive binding assay. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Azaspiro[4.6]undecane Derivatives for Drug Discovery
The 1-azaspiro[4.6]undecane scaffold, a unique bicyclic system, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutic agents targeting a wide array of biological entities. This guide offers a comparative analysis of the structure-activity relationships (SAR) for various derivatives of the azaspiro[4.6]undecane core and related spirocyclic systems. By examining the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.
The Azaspiro[4.6]undecane Core: A Foundation for Diverse Biological Activity
The inherent structural rigidity of the spirocyclic system, combined with the presence of a basic nitrogen atom, makes the 1-azaspiro[4.6]undecane moiety an attractive starting point for library synthesis. The nitrogen atom can be readily functionalized, allowing for the exploration of a wide chemical space and the fine-tuning of physicochemical and pharmacological properties. While direct SAR studies on 1-azaspiro[4.6]undecane hydrochloride are not extensively documented in publicly available literature, a wealth of information can be gleaned from the analysis of closely related analogs. These studies collectively underscore the potential of this scaffold in developing potent and selective modulators of various biological targets.
Comparative SAR Analysis of Azaspiroalkane Derivatives
The biological activity of azaspiroalkane derivatives is profoundly influenced by modifications to the core structure, including the introduction of additional heteroatoms and the nature and position of substituents. The following sections compare the SAR of different classes of azaspiro compounds, drawing on data from published studies.
Influence of Heteroatom Substitution in the Spirocyclic System
The introduction of additional heteroatoms, such as oxygen or sulfur, into the spirocyclic framework can significantly impact receptor binding affinity, selectivity, and pharmacokinetic properties.
-
1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives: These analogs have shown promise as antimicrobial and anticancer agents.[1] The presence of the dioxane moiety can influence the molecule's polarity and hydrogen bonding capacity. For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a related spiro[4.5]decane system) has been identified as a high-affinity ligand for the σ1 receptor (Ki = 5.4 ± 0.4 nM), which is a promising target for tumor imaging.[2][3] This highlights the potential of ether-containing azaspiro compounds in modulating central nervous system targets.
-
1-Thia-4-azaspiro[4.6]undecane Derivatives: The replacement of an oxygen with a sulfur atom to form a thia-azaspiro system can lead to compounds with distinct biological profiles. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity.[4] The sulfur atom can engage in different types of interactions with biological targets compared to oxygen, potentially leading to altered potency and selectivity.
Impact of Substituents on the Azaspiro Nitrogen
The nitrogen atom of the azaspiro core is a key point for modification, and the nature of the substituent at this position is critical for determining biological activity.
-
Aryl and Aralkyl Substituents: In a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, phenethyl substitution at the N9 position was found to be optimal for dual μ-opioid receptor (MOR) agonism and σ1 receptor (σ1R) antagonism, a desirable profile for safer analgesics.[5][6] This suggests that an appropriately chosen aromatic substituent can effectively engage with the binding pockets of these receptors.
-
Aroyl Substituents: For 1,9-diazaspiro[5.5]undecane-based acetyl-CoA carboxylase (ACC) inhibitors, the nature of the aroyl group at the N9 position significantly influenced potency and pharmacokinetic properties.[7] Bicyclic fused heteroaryl groups were found to be particularly effective.[7]
Modifications on the Second Ring of the Spirocyclic System
Substitutions on the carbocyclic or heterocyclic ring fused to the azacycle also play a crucial role in defining the SAR.
-
Aryl Groups on the Second Nitrogen: In the case of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the introduction of substituted pyridyl moieties at the N4 position contributed to the desired dual MOR/σ1R activity profile.[5]
-
Carbonyl Functionality: The presence of a carbonyl group can introduce a polar interaction point and influence the overall conformation of the molecule. For example, 1,9-diazaspiro[5.5]undecan-2-one derivatives have been explored for various therapeutic applications.[7] Similarly, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent antitumor activity.[8][9]
Quantitative Comparison of Biological Activity
The following table summarizes the biological activities of representative azaspiro derivatives from the literature, highlighting the impact of structural modifications on potency.
| Compound Class | Target(s) | Key Structural Features | Potency (IC50/Ki) | Reference |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivative (5a) | σ1 Receptor | 8-(4-(2-Fluoroethoxy)benzyl) substituent | Ki = 5.4 nM | [2] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (15au) | MOR (agonist), σ1R (antagonist) | Phenethyl at N9, substituted pyridyl at N4 | MOR EC50 = 25 nM, σ1R Ki = 1.9 nM | [5] |
| 1,9-Diazaspiro[5.5]undecane Derivative (1k) | hACC1/hACC2 | Specific aroyl substituent at N9 | IC50 = 11 nM (hACC1), 4 nM (hACC2) | [7] |
| 1-Oxa-4-azaspiro[4.5]deca-diene-dione (6d) | A549 lung cancer cells | Specific substitutions on the dione ring | IC50 = 0.26 µM | [8] |
| 1-Oxa-4-azaspiro[4.5]deca-diene-dione (8d) | MDA-MB-231 breast cancer cells | Specific substitutions on the dione ring | IC50 = 0.10 µM | [8] |
Experimental Protocols
To facilitate further research in this area, we provide outlines of key experimental protocols commonly employed in the SAR studies of azaspiro compounds.
Protocol 1: Receptor Binding Assay (for σ1 and MOR)
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., HEK-293 cells transfected with human σ1R or MOR).
-
Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., -pentazocine for σ1R, [³H]DAMGO for MOR) and varying concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing Structure-Activity Relationships
The following diagrams illustrate the core azaspiro scaffolds and the key modification points that influence their biological activity.
Caption: Core 1-Azaspiro[4.6]undecane structure and key points for chemical modification.
Caption: Comparative SAR of different azaspiro scaffolds for various biological targets.
Conclusion
The 1-azaspiro[4.6]undecane scaffold and its related analogs represent a rich source of chemical diversity for the discovery of new therapeutic agents. The SAR studies of various derivatives reveal that the biological activity can be finely tuned by strategic modifications at several key positions. The introduction of heteroatoms, the nature of the substituent on the nitrogen atom, and the functionalization of the second spirocyclic ring are all critical determinants of potency and selectivity. This guide provides a framework for understanding these relationships and serves as a valuable resource for the rational design of novel azaspiro-based compounds with desired pharmacological profiles.
References
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PubChem. 1-Thia-4-azaspiro[4.6]undecane hydrochloride. [Link]
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de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(38), 23563–23575. [Link]
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Cabrera-Pérez, F., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Yang, Z., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127718. [Link]
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PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane. [Link]
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Cabrera-Pérez, F., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]
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El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 24(18), 3248. [Link]
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He, L., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4983. [Link]
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Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
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Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
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Benchmarking 1-Azaspiro[4.6]undecane hydrochloride: A Comparative Guide for a Putative Sigma Receptor Ligand
Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as modulators of critical biological targets is paramount. The spirocyclic motif, a three-dimensional structure characterized by two rings sharing a single atom, has garnered significant attention for its ability to confer conformational rigidity and novel pharmacological properties. This guide focuses on 1-Azaspiro[4.6]undecane hydrochloride , a compound of interest due to its structural resemblance to known modulators of the sigma (σ) receptor system.
Disclaimer: To date, the biological target of this compound has not been definitively characterized in publicly available literature. Based on extensive structure-activity relationship (SAR) data for analogous azaspiro compounds that demonstrate high affinity for sigma receptors, this guide will proceed under the working hypothesis that this compound is a putative sigma receptor ligand. The experimental framework detailed herein is designed to rigorously test this hypothesis and benchmark its potential inhibitory profile against well-established sigma receptor inhibitors.
Sigma receptors, which are broadly classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are implicated in a multitude of physiological and pathophysiological processes, including pain perception, neurodegeneration, and cancer.[1] Their unique pharmacology and therapeutic potential make them attractive targets for novel small molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against a panel of known sigma receptor inhibitors.
Comparative Inhibitor Panel
To establish a robust benchmark, a selection of well-characterized sigma receptor ligands with varying affinities and selectivities for the σ1 and σ2 subtypes is proposed for comparison.
| Compound | Type | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity |
| This compound | Test Compound | To Be Determined | To Be Determined | To Be Determined |
| Haloperidol | Non-selective Antagonist | ~2.8[2] | High Affinity | Non-selective |
| Siramesine | σ2-selective Agonist | 17[3] | 0.12[3] | ~140-fold for σ2 |
| BD1063 | σ1-selective Antagonist | 9 | >441 (low affinity) | >49-fold for σ1 |
| PB28 | σ2 Agonist / σ1 Antagonist | 0.38[2] | 0.68[2] | Non-selective |
| BD1047 | σ1 Antagonist | 0.93[4] | 47[4] | ~50-fold for σ1 |
| Rimcazole | σ2-preferring Antagonist | 210[5] | 65[5] | ~3.2-fold for σ2 |
Experimental Design: A Multi-tiered Approach to Characterization
A systematic evaluation of this compound necessitates a tiered experimental approach, beginning with fundamental binding assays to determine its affinity for sigma receptors, followed by functional assays to elucidate its modulatory effects.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following protocols are foundational for the characterization of novel sigma receptor ligands and will serve as the basis for comparing this compound to the established inhibitors.
Protocol 1: σ1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: -pentazocine
-
Membrane Preparation: Guinea pig brain membranes (a rich source of σ1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Test compounds and known inhibitors at various concentrations
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the panel of known inhibitors.
-
In a 96-well plate, combine the membrane preparation, assay buffer, and the test compound or vehicle.
-
Add -pentazocine to a final concentration near its Kd (~5 nM).[6]
-
For the determination of non-specific binding, add 10 µM haloperidol.
-
Incubate the plate at 37°C for 120 minutes.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: σ2 Receptor Radioligand Binding Assay
This protocol measures the binding affinity of the test compound for the σ2 receptor.
Materials:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)
-
Membrane Preparation: Rat liver membranes (a rich source of σ2 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Masking Agent: (+)-pentazocine (to block binding to σ1 receptors)
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Test compounds and known inhibitors at various concentrations
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the known inhibitors.
-
In a 96-well plate, combine the membrane preparation, assay buffer, (+)-pentazocine (to a final concentration that saturates σ1 receptors), and the test compound or vehicle.
-
Add [³H]-DTG to a final concentration near its Kd for the σ2 receptor (~25 nM).[8]
-
For the determination of non-specific binding, add 10 µM haloperidol.[8]
-
Incubate the plate at 25°C for 60 minutes.[8]
-
Terminate the binding and process the samples as described in Protocol 1.
-
Calculate the specific binding and determine the IC50 and Ki values.
Caption: Hypothesized signaling pathways for sigma receptor agonists.
Protocol 3: σ1 Receptor Functional Assay - Calcium Mobilization
This assay determines whether a ligand acts as an agonist or antagonist at the σ1 receptor by measuring changes in intracellular calcium levels.
Materials:
-
A cell line expressing the σ1 receptor (e.g., HEK293 cells stably transfected with the σ1 receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A known σ1 receptor agonist (e.g., PRE-084)
-
Fluorescent plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Plate the σ1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period before adding a known σ1 agonist (e.g., PRE-084) at its EC50 concentration. Measure the inhibition of the agonist-induced fluorescence signal.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 4: σ2 Receptor Functional Assay - Caspase-3 Activity
This assay assesses the ability of a ligand to induce apoptosis, a common functional outcome of σ2 receptor agonism, by measuring the activity of caspase-3.
Materials:
-
A cancer cell line known to express σ2 receptors (e.g., MCF-7 breast cancer cells)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Plate the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and the known inhibitors for 24-48 hours.
-
Incubate at 37°C for 1-2 hours.[9]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the concentration-dependent increase in caspase-3 activity to identify agonist effects.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial characterization of this compound as a putative sigma receptor ligand. By systematically benchmarking its binding affinity and functional activity against a panel of well-established inhibitors, researchers can gain valuable insights into its pharmacological profile.
The data generated from these experiments will be crucial in determining the potency, selectivity, and functional effects of this novel spirocyclic compound. Should this compound demonstrate promising activity at either sigma receptor subtype, further in-depth studies, including in vivo models of relevant diseases, will be warranted to fully explore its therapeutic potential. The methodologies outlined herein represent the foundational steps in the exciting journey of translating a novel chemical entity into a potential therapeutic agent.
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Matsumoto, R. R., et al. (2001). Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice. European Journal of Pharmacology, 419(2-3), 163-174. [Link]
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Bowen, W. D., et al. (1993). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 245(3), 257-263. [Link]
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Abate, C., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. [Link]
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Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. [Link]
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Matsumoto, R. R., et al. (1995). Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity. Pharmacology Biochemistry and Behavior, 52(1), 199-206. [Link]
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Itzhak, Y., & Stein, I. (1992). Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine. Molecular pharmacology, 41(5), 895–899. [Link]
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Colabufo, N. A., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of medicinal chemistry, 52(23), 7817–7828. [Link]
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Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. [Link]
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Vetter, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. [Link]
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A Comparative Guide to the Reproducibility of Azaspirocyclic Scaffolds in Preclinical Research
Introduction: The Rising Prominence of 3D Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can unlock challenging biological targets is ever-present. For years, the field was dominated by "flat" aromatic structures, but the limitations of this two-dimensional chemical space are becoming increasingly apparent. Today, there is a significant industry-wide shift towards sp³-rich, three-dimensional scaffolds that offer improved physicochemical properties and access to previously undruggable protein-protein interactions.
Azaspirocycles, bicyclic compounds featuring a nitrogen atom at a spirocyclic junction, have emerged as a particularly promising class of 3D scaffolds.[1][2] Their rigid yet conformationally defined structures can lead to enhanced target engagement and selectivity. The embedded nitrogen atom provides a convenient handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a protein's binding site.[1] Furthermore, the incorporation of azaspirocyclic motifs has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, all key parameters in drug development.[2]
This guide provides a comparative analysis of the experimental reproducibility of a specific azaspirocycle, 1-Azaspiro[4.6]undecane hydrochloride , and its close structural analogs. While direct experimental data for this exact compound is limited in publicly available literature, we will extrapolate from established synthetic routes for similar azaspirocycles and standard procedures for hydrochloride salt formation. This guide will serve as a valuable resource for researchers and drug development professionals by providing a framework for the synthesis, characterization, and evaluation of this and related compounds. We will also present a detailed comparison with two heteroatom-containing analogs, 1-Thia-4-azaspiro[4.5]decan-3-one and 1,4-Dioxa-8-azaspiro[4.5]decane , for which more extensive experimental data is available.
Synthetic Accessibility and Reproducibility
The reproducibility of any experimental result begins with the reliability of the chemical synthesis. For the parent compound, 1-Azaspiro[4.6]undecane, a plausible and reproducible synthetic strategy can be adapted from general methods for the synthesis of azaspirocycles.
Proposed Synthesis of 1-Azaspiro[4.6]undecane
A common and effective method for constructing azaspirocycles involves the intramolecular cyclization of a suitable precursor. One such approach is the ring-rearrangement metathesis of 7-azanorbornene derivatives.[3] An alternative, and often more direct route, is the intramolecular nucleophilic substitution of a haloamine. The proposed synthesis outlined below follows this latter, robust strategy.
Experimental Protocol: Proposed Synthesis of this compound
Part 1: Synthesis of N-(4-bromobutyl)cycloheptanamine
-
To a solution of cycloheptanone (1.0 eq) in anhydrous dichloromethane (DCM), add 1-amino-4-bromobutane hydrobromide (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-bromobutyl)cycloheptanamine.
Part 2: Synthesis of 1-Azaspiro[4.6]undecane
-
Dissolve N-(4-bromobutyl)cycloheptanamine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to obtain 1-Azaspiro[4.6]undecane.
Part 3: Formation of this compound
-
Dissolve the purified 1-Azaspiro[4.6]undecane in a dry, aprotic solvent like diethyl ether or dioxane.[4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[4][5]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a robust and high-yielding method for forming secondary amines from ketones and primary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
-
Intramolecular Cyclization: The use of a base is crucial to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the intramolecular attack on the carbon bearing the bromine atom.
-
Hydrochloride Salt Formation: The use of anhydrous solvents is critical to prevent the introduction of water, which can affect the crystallinity and purity of the final salt. The salt form often improves the compound's stability, water solubility, and handling characteristics, which is advantageous for biological testing.[6]
Comparative Analysis with Heteroatom-Containing Analogs
To provide a comprehensive evaluation, we will now compare the proposed synthesis and known properties of this compound with two well-documented analogs: 1-Thia-4-azaspiro[4.5]decan-3-one and 1,4-Dioxa-8-azaspiro[4.5]decane .
1-Thia-4-azaspiro[4.5]decan-3-one
This analog incorporates a thiazolidinone ring, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.
Synthesis: The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives is often achieved through a one-pot, three-component reaction.[7][8] This involves the condensation of a ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid.[7] This multicomponent approach is highly efficient and allows for the rapid generation of a library of analogs.
Experimental Data and Reproducibility: Several studies have reported the synthesis and characterization of various derivatives of this scaffold.[7][9][10] The reactions are generally reproducible with good to excellent yields. Characterization is typically performed using standard analytical techniques such as NMR, IR, and mass spectrometry. For instance, the IR spectra of these compounds show a characteristic carbonyl peak for the thiazolidinone ring around 1680 cm⁻¹.[7]
Biological Activity: Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have been investigated for their potential as anticancer and antiviral agents.[7][9] Some compounds have shown promising activity against various cancer cell lines, including liver, prostate, and colorectal carcinoma.[7][8]
1,4-Dioxa-8-azaspiro[4.5]decane
This analog features a dioxolane ring fused to a piperidine ring, a common motif in compounds targeting the central nervous system.
Synthesis: The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane can be achieved from piperazin-2-one and [4,5'-Bithiazole]-2-carbonyl chloride.[11]
Experimental Data and Reproducibility: The synthesis of this scaffold and its derivatives is well-documented in the literature.[11] The physicochemical properties of the parent compound are available in public databases like PubChem.[12]
Biological Activity: Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been explored as ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.[13] Radiolabeled versions of these compounds have been developed as potential imaging agents for tumors.[13]
Comparative Data Summary
| Feature | This compound | 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives | 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives |
| Core Structure | Azaspiro[4.6]undecane | Thia-azaspiro[4.5]decane | Dioxa-azaspiro[4.5]decane |
| Synthetic Approach | Proposed multi-step synthesis | One-pot three-component reaction[7] | Multi-step synthesis[11] |
| Reproducibility | Expected to be high based on established methods | High, with good to excellent yields reported[10] | High, well-documented procedures[11] |
| Key Applications | Preclinical research, building block | Anticancer, antiviral research[7][9] | CNS research, tumor imaging[13] |
| Supporting Data | Extrapolated from similar structures | Extensive literature with experimental data[7][9][10] | Substantial literature and database entries[11][12][13] |
Conclusion and Future Directions
The comparison with its heteroatom-containing analogs, 1-Thia-4-azaspiro[4.5]decan-3-one and 1,4-Dioxa-8-azaspiro[4.5]decane, highlights the versatility of the azaspirocyclic scaffold. The choice of the specific ring system and its substituents can be tailored to target different biological pathways, from cancer and viral infections to neurological disorders.
For researchers venturing into the synthesis and application of novel azaspirocycles, this guide underscores the importance of:
-
Thorough literature review: While the exact target may be novel, related structures often provide a wealth of information on synthetic strategies and potential biological activities.
-
Systematic optimization: The proposed synthetic protocols should be seen as a starting point, with optimization of reaction conditions likely leading to improved yields and purity.
-
Comprehensive characterization: Unambiguous structural confirmation using a suite of analytical techniques (NMR, MS, IR) is paramount for the reproducibility of subsequent biological assays.
The exploration of 3D-rich chemical space is a critical frontier in modern drug discovery. Azaspirocycles like 1-Azaspiro[4.6]undecane represent a valuable, yet underexplored, class of molecules with the potential to yield next-generation therapeutics. It is our hope that this guide will facilitate further research into this promising area of medicinal chemistry.
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PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
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MDPI. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]
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Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 1-Azaspiro[4.6]undecane Hydrochloride
A Senior Application Scientist's Perspective on Establishing Predictive Models for Novel CNS Drug Candidates
In the landscape of central nervous system (CNS) drug development, establishing a predictive relationship between in vitro performance and in vivo efficacy is paramount. This guide provides a comprehensive framework for developing an In Vitro-In Vivo Correlation (IVIVC) for a novel compound, "1-Azaspiro[4.6]undecane hydrochloride." Given the limited publicly available data on this specific molecule, this document will leverage established IVIVC principles and methodologies, creating a robust template for researchers and drug development professionals. We will explore the theoretical underpinnings, present detailed experimental protocols, and illustrate data interpretation, treating this compound as a hypothetical CNS drug candidate.
The Imperative of IVIVC in Drug Development
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2][3] For oral dosage forms, the in vitro property is typically the rate and extent of drug dissolution, while the in vivo response is the plasma drug concentration-time profile or the amount of drug absorbed.[2][3][4] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the development, evaluation, and application of IVIVC for extended-release oral dosage forms.[5][6]
The establishment of a successful IVIVC can significantly streamline the drug development process by:
-
Informing Formulation Optimization: IVIVC allows for the rapid screening and optimization of formulation variables with a reduced need for extensive in vivo studies.[4]
-
Setting Relevant Dissolution Specifications: It provides a scientific basis for setting dissolution acceptance criteria that are predictive of in vivo performance.[3][4]
-
Serving as a Surrogate for Bioequivalence Studies: A validated IVIVC can be used to justify certain pre- and post-approval changes, reducing the regulatory burden.[4][6]
The FDA defines several levels of IVIVC, with Level A being the most informative.[1][4] A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate, allowing for the prediction of the entire in vivo plasma concentration-time profile from in vitro data.[1][4][7][8] This guide will focus on the principles and methodologies for establishing a Level A IVIVC.
Establishing an IVIVC for this compound: A Hypothetical Case Study
For our hypothetical CNS drug, this compound, a critical challenge is its ability to cross the blood-brain barrier (BBB). Therefore, our IVIVC development will consider not only systemic absorption but also the factors influencing brain penetration.
Critical In Vitro and In Vivo Parameters
To build a meaningful IVIVC, we must carefully select and measure key parameters both in the laboratory and in living systems.
In Vitro Parameters:
-
Dissolution Rate: The rate at which this compound dissolves from its formulation is a critical first step.
-
Solubility: The solubility of the drug in different pH environments will influence its dissolution and absorption.
-
Permeability: The ability of the drug to pass through biological membranes, such as the intestinal epithelium and the BBB, is crucial for its bioavailability and CNS activity.
In Vivo Parameters:
-
Pharmacokinetics (PK): The study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME) is fundamental to understanding its in vivo behavior.[9][10] Key PK parameters include:
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.[9][10]
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.[9][10]
-
Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[9]
-
Brain Penetration: For a CNS drug, the extent and rate of its entry into the brain are critical efficacy determinants.
The following diagram illustrates the workflow for developing an IVIVC for our hypothetical CNS drug.
Caption: IVIVC Development Workflow
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in our IVIVC development plan.
In Vitro Dissolution Testing
This protocol is designed to assess the release of this compound from different formulations.
Objective: To determine the in vitro release profile of three formulations of this compound with different release rates (fast, medium, and slow).
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (0.45 µm)
-
HPLC system with a suitable column for this compound
-
Dissolution medium: Phosphate buffered saline (PBS), pH 6.8[5]
-
Formulations of this compound (fast, medium, and slow release)
Procedure:
-
Prepare 900 mL of PBS (pH 6.8) and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
Carefully drop one capsule/tablet of a formulation into each vessel.
-
Start the dissolution timer.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study
This protocol outlines a typical PK study in rats to determine the plasma concentration-time profile of this compound.
Objective: To determine the pharmacokinetic parameters of the three formulations of this compound in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
Formulations of this compound
Procedure:
-
Acclimate the rats for at least one week before the study.
-
Fast the animals overnight with free access to water.
-
Divide the rats into three groups (n=6 per group), one for each formulation.
-
Administer a single oral dose of the respective formulation to each rat via oral gavage.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.25 mL) from the tail vein.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each formulation.
Data Presentation and Analysis
The data from the in vitro and in vivo studies should be tabulated for clear comparison.
Table 1: Hypothetical In Vitro Dissolution Data for this compound Formulations
| Time (hours) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 1 | 45 | 25 | 10 |
| 4 | 92 | 65 | 35 |
| 8 | 98 | 91 | 68 |
| 12 | 100 | 99 | 85 |
| 24 | 100 | 100 | 97 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters for this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Fast Release | 850 | 1.5 | 4500 |
| Medium Release | 620 | 4.0 | 5800 |
| Slow Release | 410 | 8.0 | 6500 |
Developing the Level A IVIVC
The process of developing a Level A IVIVC involves the following steps:
-
Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the in vivo absorption profile. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods, or numerical deconvolution.
-
Correlation: A point-to-point correlation is then established between the in vitro dissolution profiles and the in vivo absorption profiles. This is often a linear relationship, but non-linear correlations are also possible.[7]
The following diagram illustrates the relationship between the in vitro dissolution and in vivo absorption that forms the basis of a Level A IVIVC.
Caption: Level A IVIVC Concept
Conclusion
Establishing a robust In Vitro-In Vivo Correlation is a critical step in the development of any new drug, particularly for CNS candidates like our hypothetical this compound. By carefully selecting and validating in vitro assays that are predictive of in vivo performance, researchers can accelerate the development timeline, reduce reliance on animal studies, and ensure the quality and consistency of the final drug product. While this guide provides a comprehensive framework, it is essential to tailor the experimental designs and analytical methods to the specific physicochemical and biopharmaceutical properties of the compound .
References
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In Vitro In Vivo (IVIV) Correlations - YouTube. (2022, February 4). Retrieved from [Link]
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Wang, Y., & Li, M. (2015). In vitro-In vivo Correlation: Perspectives on Model Development . AAPS PharmSciTech, 16(6), 1243–1253. Retrieved from [Link]
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Uchida, Y., et al. (2022). In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans . Pharmaceutical Research, 39(5), 825–835. Retrieved from [Link]
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Krasavin, M., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine . Molecules, 28(24), 8109. Retrieved from [Link]
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Veszelka, S., et al. (2023). Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates . Fluids and Barriers of the CNS, 20(1), 1-15. Retrieved from [Link]
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Emami, J. (2006). In Vitro-In Vivo Correlation: From Theory to Applications . Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Retrieved from [Link]
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In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development . PhInc. Modeling. (2020, June 30). Retrieved from [Link]
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Cady, S. D., et al. (2010). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus . Journal of the American Chemical Society, 132(23), 8078–8086. Retrieved from [Link]
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Hühn, D., & Langguth, P. (2013). In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1) . Pharm. Ind., 75(1), 143-152. Retrieved from [Link]
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Stanimirovic, D., & Jezierski, A. (2019). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics . Expert Opinion on Drug Discovery, 14(1), 37-48. Retrieved from [Link]
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In Vivo Pharmacokinetic (PK) Studies . Selvita. Retrieved from [Link]
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d'Angelo, I., et al. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols . Pharmaceutics, 16(1), 113. Retrieved from [Link]
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In Vitro Drug Release Testing: Overview, Development and Validation . JoVE. Retrieved from [Link]
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Pharmacokinetics - ADME In Vivo & PK Studies . BioIVT. Retrieved from [Link]
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1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride . ChemWhat. Retrieved from [Link]
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Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations . FDA. (2018, March 2). Retrieved from [Link]
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Basic principle and process of sample and separate method for in vitro drug release testing procedure . ResearchGate. Retrieved from [Link]
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Guidance for Industry . Dissolution Technologies. Retrieved from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology . National Cancer Institute. Retrieved from [Link]
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Development And Validation Of In Vitro Release Testing For Semisolid Formulations . DPT Laboratories. Retrieved from [Link]
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In vivo PK / Pharmacokinetic Studies . Sygnature Discovery. Retrieved from [Link]
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Zhang, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method . Pharmaceutics, 12(8), 732. Retrieved from [Link]
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In Vivo PK Studies . Creative Biolabs. Retrieved from [Link]
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In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance . IAGIM. Retrieved from [Link]
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1,4-Dioxa-8-azaspiro[4.6]undecane . PubChem. Retrieved from [Link]
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1-Thia-4-azaspiro[4.6]undecane hydrochloride . PubChem. Retrieved from [Link]
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The Spirocyclic Advantage: A Comparative Guide to 1-Azaspiro[4.6]undecane Hydrochloride and its Non-Spirocyclic Analogs
For researchers, medicinal chemists, and professionals in drug development, the quest for novel chemical scaffolds that offer superior pharmacological and physicochemical properties is perpetual. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional molecules that can better explore the complexities of biological targets.[1] Among these, spirocyclic systems have emerged as a particularly promising class of compounds, offering a rigid yet spatially diverse framework.[2]
The core hypothesis of this guide is that the spirocyclic architecture of 1-Azaspiro[4.6]undecane hydrochloride imparts significant advantages in terms of physicochemical and pharmacokinetic properties when compared to its more flexible, non-spirocyclic counterpart.
The Strategic Importance of Three-Dimensionality in Drug Design
The move towards greater three-dimensionality in drug candidates, often quantified by the fraction of sp³ hybridized carbons (Fsp³), is driven by the observation that such molecules often exhibit improved clinical success rates.[3][4] Spirocycles, by virtue of their shared quaternary carbon atom, inherently possess a higher Fsp³ count and a more defined three-dimensional geometry compared to their acyclic or simple cyclic analogs.[3] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[1][4]
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate, such as solubility and lipophilicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
The hydrochloride salt form of amines is often utilized to enhance aqueous solubility. However, the intrinsic properties of the free base play a significant role. Spirocyclic compounds often exhibit higher aqueous solubility compared to their non-spirocyclic counterparts with similar molecular weight.[4] This is attributed to the disruption of crystal lattice packing by the rigid, three-dimensional structure of the spirocycle, which can lead to a lower lattice energy and thus, easier dissolution.
Exemplary Data Summary: Aqueous Solubility
| Compound | Structure | Predicted Aqueous Solubility (pH 7.4) |
| This compound | C10H20ClN | Higher |
| N-cycloheptyl-N-methyl-pyrrolidin-1-amine hydrochloride | C12H26ClN | Lower |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3] The introduction of a spirocyclic scaffold can modulate lipophilicity. Often, azaspirocycles show decreased lipophilicity compared to their more flexible aliphatic counterparts.[4]
Exemplary Data Summary: Lipophilicity
| Compound | Predicted LogP |
| 1-Azaspiro[4.6]undecane | Lower |
| N-cycloheptyl-N-methyl-pyrrolidin-1-amine | Higher |
Comparative Analysis of Pharmacokinetic Properties
Metabolic Stability
The metabolic stability of a drug candidate is a critical factor influencing its half-life and oral bioavailability. Metabolism, primarily by cytochrome P450 enzymes in the liver, often involves the oxidation of sterically accessible C-H bonds. The rigid, compact nature of spirocyclic scaffolds can shield certain positions from metabolic attack, leading to enhanced metabolic stability compared to more flexible, open-chain analogs.[3][4]
Exemplary Data Summary: Metabolic Stability
| Compound | Predicted In Vitro Half-Life (t½) in Human Liver Microsomes |
| 1-Azaspiro[4.6]undecane | Longer |
| N-cycloheptyl-N-methyl-pyrrolidin-1-amine | Shorter |
Experimental Protocols
To empirically validate the predicted advantages of this compound, the following standardized experimental protocols would be employed.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in a buffered aqueous solution.
Materials:
-
Test compounds (this compound and its non-spirocyclic analog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
2 mL glass vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Add an excess of the solid compound (or a small volume of the concentrated stock solution) to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., PBS or mobile phase).
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
The solubility is reported in µg/mL or µM.
Protocol 2: LogP Determination (Shake-Flask Method)
This protocol measures the partition coefficient of a compound between n-octanol and water.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing known volumes of both water and n-octanol.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Allow the phases to separate by gravity or by centrifugation.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the rate of metabolism of a compound by liver enzymes.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (at a final concentration typically around 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Conclusion
The incorporation of spirocyclic scaffolds is a powerful strategy in modern medicinal chemistry to enhance the three-dimensionality and drug-like properties of small molecules.[2] Based on established principles, it is predicted that This compound will exhibit superior aqueous solubility, lower lipophilicity, and greater metabolic stability when compared to its non-spirocyclic analog, N-cycloheptyl-N-methyl-pyrrolidin-1-amine . These predicted advantages underscore the value of spirocyclic frameworks in the design of next-generation therapeutics with improved ADME profiles. The detailed experimental protocols provided in this guide offer a clear path for the empirical validation of these principles, enabling researchers to make data-driven decisions in their drug discovery programs.
References
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Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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Varela, J., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. [Link]
-
Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294-11305. [Link]
-
N-cycloheptyl-N-methylamine. PubChem. [Link]
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]
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Safety Operating Guide
Understanding the Compound: Hazard Identification and Characterization
A Comprehensive Guide to the Proper Disposal of 1-Azaspiro[4.6]undecane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Spirocyclic Compound
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the benchtop; it is paramount in the responsible management of all laboratory materials, including chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Our objective is to empower you with the knowledge to manage this compound safely and in full compliance with regulatory standards, thereby fostering a culture of safety and environmental stewardship within your laboratory.
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. While specific toxicological data for this compound is not extensively published, we can infer its potential hazards based on similar chemical structures and available Safety Data Sheets (SDS) for related compounds.
Key Hazard Considerations:
-
Acute Toxicity: Similar compounds are often harmful if swallowed.
-
Skin and Eye Irrita[1][2][3]tion: Many nitrogen-containing heterocyclic compounds can cause skin and serious eye irritation.
-
Respiratory Irritat[1][2][3]ion: Inhalation of dust or aerosols may cause respiratory tract irritation.
A thorough risk assessme[1][2][3]nt should be conducted before handling this compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.
| Property | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 1432[4]678-60-8 | |
| Molecular Formula [4] | C10H20ClN | |
| Molecular Weight [4] | 189.72 g/mol | |
| Physical Form | T[4]ypically a solid or powder. |
The Core of C[5]ompliance: Waste Determination
The foundational step in proper chemical disposal is determining whether the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA). This determination dictat[5][6]es the entire disposal pathway.
Is this compound a Hazardous Waste?
A waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one or more of the four "characteristics" of hazardous waste.
-
Listed Wastes: 1[7][8]-Azaspiro[4.6]undecane hydrochloride is not currently found on the F, K, P, or U lists of hazardous wastes.
-
Characteristic Wast[7][8]es: The determination must be made based on its potential to exhibit one of the following characteristics:
-
Ignitability: Unlikely for a hydrochloride salt, but the SDS should be consulted for flashpoint data.
-
Corrosivity: As a hydrochloride salt, it may form a mildly acidic solution. The pH of the waste solution must be determined. A pH less than or equal to 2 or greater than or equal to 12.5 classifies the waste as corrosive.
-
Reactivity: T[7]he compound is generally stable under normal conditions, but incompatibilities with strong oxidizing agents should be noted.
-
Toxicity: Thi[1]s is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While specific data for t[8]his compound is unavailable, a conservative approach is to assume potential toxicity based on its classification as "harmful if swallowed."
-
Given the potential for corrosivity and toxicity, it is prudent to manage this compound waste as hazardous unless empirical data proves otherwise.
Step-by-Step Disposal Protocol
This protocol outlines the systematic approach to safely accumulate, store, and dispose of this compound waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
Caption: Waste Stream Segregation for this compound.
Waste Accumulation and Storage
All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
Container Requirements[9][10]:
-
Compatibility: Use containers made of materials compatible with the waste. For acidic solutions, glass or polyethylene containers are appropriate.
-
Condition: Contai[11]ners must be in good condition, free from leaks or defects.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Labeling:
Proper la[9][12]beling is a legal requirement and essential for safety. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date on which the first drop of waste was added to the container.
Disposal of Empty Containers
Even "empty" containers that held this compound must be managed correctly.
-
Non-Acutely Hazardous: If the compound is not classified as an "acutely hazardous waste" (P-listed), a container is considered "RCRA empty" when all possible material has been removed.
-
**Acutely Hazardous:[13] If it were to be classified as such, the container must be triple-rinsed with a suitable solvent. This rinsate must then be[12] collected and managed as hazardous waste.
After ensuring the container is "RCRA empty," deface the label and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.
Disposal Workfl[14]ow: From Bench to Final Disposition
The following diagram illustrates the complete lifecycle of this compound waste within a laboratory setting.
Caption: End-to-End Waste Management Workflow.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Absorb the spilled material with an inert absorbent such as vermiculite, sand, or silica gel.
-
Collect the absor[1]bed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: [3]Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: M[1][3]ove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do[3] NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
The Broader Context: Waste Minimization
A key component of responsible chemical management is the principle of waste minimization.
-
**Source Reduction:[9][14] Order only the quantity of chemical needed for your experiments.
-
Inventory Managemen[9]t: Maintain a detailed inventory to avoid over-ordering and to use chemicals before their expiration date.
-
Scale Reduction: [14]Where possible, reduce the scale of experiments to minimize the volume of waste generated.
By adhering to these pri[9]nciples and the detailed disposal procedures outlined in this guide, you contribute to a safer laboratory environment and ensure the protection of our broader ecosystem. Always consult your institution's specific waste management plan and EHS department for guidance.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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This compound. BIOFOUNT. [Link]
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1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. ChemWhat. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
Identification and Listing of Hazardous Waste. Regulations.gov. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
-
4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane. PubChem, NIH. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Azaspiro[4.6]undecane Hydrochloride
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Azaspiro[4.6]undecane hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, our recommendations are prudently derived from the hazard profiles of structurally analogous spirocyclic amines. This conservative approach ensures a robust margin of safety, upholding our collective responsibility to maintain a secure laboratory environment.
Hazard Assessment: Understanding the Risks
Data from closely related compounds, such as 1-Azaspiro[4.5]decane hydrochloride and various diaz-aspiro derivatives, consistently indicate a clear hazard profile.[1] These compounds are classified as:
-
Harmful if swallowed (Acute Toxicity, Oral)[2]
These hazards necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure through inhalation, ingestion, or dermal contact.
Core Principles of PPE Selection
The selection of appropriate PPE is not a static checklist but a dynamic risk assessment. The guiding principle is to establish a barrier between the handler and the chemical, tailored to the specific laboratory operation. The following decision-making workflow illustrates this process.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications and Protocols
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a chemical-resistant barrier to prevent skin irritation.[3] Double-gloving is recommended for prolonged handling or when working with larger quantities. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes that could cause serious eye irritation.[3] Safety glasses with side shields are considered minimum protection for low-volume handling. |
| Body Protection | Flame-resistant lab coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood | Essential to mitigate the risk of respiratory tract irritation from dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is mandatory. |
Protocol for Donning and Doffing PPE:
A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respiratory Protection: If required, perform a seal check.
-
Eye Protection: Position goggles snugly.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Handle by the arms or strap.
-
Respiratory Protection: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]
-
Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing the full PPE ensemble, cover the spill with an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Due to the lack of specific degradation data, this compound and any materials contaminated with it must be treated as hazardous waste.[4]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the full chemical name.[4]
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
-
This compound - BIOFOUNT. [Link]
-
1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride CAS#: 947534-11-4 • ChemWhat. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
